Product packaging for Boc-2-Propargyl-L-glycinol(Cat. No.:CAS No. 763122-73-2)

Boc-2-Propargyl-L-glycinol

Cat. No.: B1437481
CAS No.: 763122-73-2
M. Wt: 199.25 g/mol
InChI Key: AMHAWCRGUQTPAH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-2-Propargyl-L-glycinol is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO3 B1437481 Boc-2-Propargyl-L-glycinol CAS No. 763122-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHAWCRGUQTPAH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650659
Record name tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763122-73-2
Record name tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-2-Propargyl-L-glycinol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Trifunctional Building Block

Boc-2-Propargyl-L-glycinol, with the IUPAC name tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate, is a chiral amino alcohol derivative that has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a Boc-protected amine, a primary alcohol, and a terminal alkyne, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide, intended for senior application scientists and drug development professionals, offers an in-depth exploration of the chemical properties, structure, and applications of this compound, with a focus on the causal reasoning behind its utility in sophisticated synthetic strategies.

The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) group offers robust protection for the amine, which can be selectively removed under acidic conditions, enabling stepwise peptide synthesis and other amine-specific modifications[1][2]. The terminal alkyne serves as a reactive handle for highly efficient and bioorthogonal "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3][4]. This allows for the facile conjugation of the molecule to a wide array of azide-functionalized entities, including peptides, proteins, and small molecule probes[3][4]. Finally, the primary alcohol provides an additional site for modification, such as esterification or etherification, further expanding its synthetic utility.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

PropertyValueSource(s)
CAS Number 763122-73-2[5][6]
Molecular Formula C₁₀H₁₇NO₃[5][6]
Molecular Weight 199.24 g/mol [5]
Appearance Light cream powder/solid
Melting Point 93 - 98 °C
Solubility Soluble in most organic solvents.[7]

Note: While specific quantitative solubility data is not widely published, its structure suggests good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents.

Structural Elucidation and Spectroscopic Data

The precise structure of this compound is the foundation of its reactivity. The following diagram illustrates its chemical structure.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy (Predicted):

  • ~4.7 ppm (br s, 1H): NH proton of the carbamate.

  • ~3.6 ppm (m, 3H): Protons of the CH₂OH group and the adjacent CH.

  • ~2.2-2.3 ppm (m, 2H): Protons of the CH₂ group adjacent to the alkyne.

  • ~2.0 ppm (t, 1H): Terminal alkyne proton (CH).

  • ~1.4 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

¹³C NMR Spectroscopy (Predicted):

  • ~156 ppm: Carbonyl carbon of the Boc group.

  • ~80 ppm: Quaternary carbon of the Boc group.

  • ~80 ppm: Quaternary carbon of the alkyne.

  • ~70 ppm: Terminal CH of the alkyne.

  • ~65 ppm: CH₂OH carbon.

  • ~50 ppm: CH-N carbon.

  • ~28 ppm: Methyl carbons of the Boc group.

  • ~25 ppm: CH₂ carbon adjacent to the alkyne.

FTIR Spectroscopy (Predicted):

  • ~3300 cm⁻¹ (broad): O-H stretch of the alcohol and N-H stretch of the carbamate.

  • ~3300 cm⁻¹ (sharp): C-H stretch of the terminal alkyne.

  • ~2120 cm⁻¹ (weak): C≡C stretch of the alkyne.

  • ~1685 cm⁻¹ (strong): C=O stretch of the carbamate.

  • ~1160 cm⁻¹ (strong): C-O stretch of the carbamate.

Mass Spectrometry:

  • Expected [M+H]⁺: 200.1281

  • Expected [M+Na]⁺: 222.1101

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a general synthetic approach can be envisioned starting from a suitable chiral precursor, such as a derivative of L-serine. The synthesis would likely involve the protection of the amine with a Boc group, followed by modification of the side chain to introduce the propargyl moiety.

Purification: Purification of this compound typically involves standard laboratory techniques.

  • Column Chromatography: Silica gel chromatography is an effective method for purification, using a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.

  • High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, especially for applications in drug development, preparative reversed-phase HPLC is the method of choice. A C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) is commonly used[8][9][10].

Key Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a valuable tool in several areas of drug discovery.

Peptide Synthesis and Peptidomimetics

This compound serves as an unnatural amino acid building block for incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS)[11][12][13][14][15]. The Boc protecting group is compatible with standard Boc-chemistry SPPS protocols[1][11][12].

Experimental Workflow for Boc SPPS:

G Resin Resin Swelling (e.g., in DCM) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA in DCM/DMF) Wash2 Wash Neutralization->Wash2 Coupling Coupling of this compound (e.g., with HBTU/HOBt) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat Cleavage Final Cleavage from Resin (e.g., HF or TFMSA) Wash3->Cleavage Repeat->Deprotection

Caption: General workflow for incorporating this compound in Boc-SPPS.

The incorporation of this building block introduces a propargyl group into the peptide backbone, which can then be used for post-synthetic modifications via click chemistry. This allows for the creation of peptidomimetics with enhanced stability, bioavailability, or novel functionalities.

Click Chemistry and Bioconjugation

The terminal alkyne of this compound is a prime substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction[3][16][17]. This highly efficient and specific reaction allows for the covalent linkage of the molecule to any azide-containing substrate, forming a stable triazole ring.

Experimental Protocol for a Typical CuAAC Reaction:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (1.0 equivalent) in a suitable solvent (e.g., a mixture of t-BuOH/H₂O or DMF).

    • Prepare a stock solution of the azide-functionalized molecule (1.1 equivalents) in a compatible solvent.

    • Prepare a stock solution of a copper(II) sulfate (e.g., 0.05 equivalents).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 0.5 equivalents).

    • Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA or TBTA (e.g., 0.25 equivalents).

  • Reaction Setup:

    • In a reaction vial, combine the this compound and the azide-functionalized molecule.

    • Add the solvent to achieve the desired reaction concentration.

    • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Initiation and Monitoring:

    • Add the copper(II) sulfate and ligand to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours[11][18].

  • Work-up and Purification:

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by silica gel column chromatography or preparative HPLC.

PROTACs and Targeted Protein Degradation

This compound is an increasingly important building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[9][19]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome[20].

The linker component of a PROTAC is critical for its efficacy, and this compound provides a versatile starting point for linker synthesis. The alkyne group can be used to "click" onto an azide-functionalized ligand for either the target protein or the E3 ligase. The Boc-protected amine, after deprotection, can be coupled to the other ligand, and the hydroxyl group can be used as an attachment point or for further modification to optimize linker length and flexibility. The modular nature of this building block facilitates the rapid synthesis of PROTAC libraries for structure-activity relationship (SAR) studies[12][21][22].

Logical Workflow for PROTAC Synthesis using this compound:

G Start This compound Click CuAAC Reaction with Azide-functionalized E3 Ligase Ligand Start->Click Deprotection Boc Deprotection (TFA) Click->Deprotection Coupling Amide Coupling with Carboxylic Acid-functionalized Target Protein Ligand Deprotection->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC

Caption: A possible synthetic route for a PROTAC using this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area. Avoid contact with skin and eyes.

  • Storage: Store at room temperature in a dry, well-ventilated place. Keep the container tightly closed.

  • Incompatible Materials: Strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique combination of a protected amine, a reactive alkyne, and a modifiable hydroxyl group, all within a chiral scaffold, provides a powerful platform for the synthesis of complex and biologically active molecules. From the construction of novel peptidomimetics to the rapid assembly of PROTAC libraries, the strategic application of this compound continues to enable the development of next-generation therapeutics. A thorough understanding of its chemical properties and reactivity is key to unlocking its full potential in innovative synthetic endeavors.

References

Introduction: A Versatile Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Boc-2-Propargyl-L-glycinol

In the landscape of medicinal chemistry and peptide synthesis, the strategic incorporation of unique functional groups is paramount for developing novel therapeutics and research tools. This compound emerges as a highly valuable chiral building block, distinguished by two key features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and a terminal alkyne functionality.[1][2] The Boc group offers robust protection for the amine during synthesis while allowing for mild deprotection, preserving other sensitive functionalities.[3][4] The propargyl group serves as a versatile handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of this amino alcohol to other molecules.[1]

This guide provides a comprehensive, field-proven approach to the synthesis, purification, and rigorous characterization of this compound, designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a deep understanding of the process and empowering scientists to troubleshoot and adapt these methodologies.

Part 1: Synthesis Strategy and Execution

The synthesis of this compound is most efficiently achieved through the chemoselective reduction of its parent carboxylic acid, N-Boc-L-propargylglycine (Boc-Pra-OH). This strategy is predicated on the availability of the starting amino acid and the selection of a reducing agent that will not compromise the Boc protecting group or the terminal alkyne.

The Strategic Importance of the Boc Protecting Group

The choice of the tert-butyloxycarbonyl (Boc) group for amine protection is a cornerstone of this synthetic strategy.[4] Its utility stems from its remarkable stability across a wide range of nucleophilic and basic conditions, yet its facile cleavage under mild acidic conditions (e.g., with trifluoroacetic acid).[3][5] This orthogonality is crucial in multi-step syntheses where other protecting groups, such as base-labile Fmoc or hydrogenolysis-cleavable Cbz groups, might be present.[3] The protection is typically installed using di-tert-butyl dicarbonate, (Boc)₂O, which reacts cleanly with the amino group to form a stable carbamate.[6][7]

Experimental Protocol: Reduction via Mixed Anhydride

Direct reduction of a carboxylic acid often requires harsh reagents like lithium aluminum hydride (LiAlH₄), which can be difficult to handle and lack chemoselectivity. A more controlled and widely adopted method for converting N-protected amino acids to their corresponding alcohols is the reduction of an activated carboxyl group, such as a mixed anhydride, using a milder hydride donor like sodium borohydride (NaBH₄). This approach enhances safety and selectivity.

Materials and Reagents:

  • N-Boc-L-propargylglycine (Boc-Pra-OH)[8]

  • Anhydrous Tetrahydrofuran (THF)

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-Boc-L-propargylglycine (1.0 eq) in anhydrous THF.

  • Formation of the Mixed Anhydride: Cool the solution to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice). Add N-methylmorpholine (1.1 eq) dropwise, ensuring the temperature remains below -10 °C. Following this, add isobutyl chloroformate (1.1 eq) dropwise. The formation of a white precipitate (NMM·HCl) is typically observed. Allow the reaction to stir for 30 minutes at -15 °C. Causality Note: Activating the carboxylic acid as a mixed anhydride significantly increases its electrophilicity, making it susceptible to reduction by the mild and selective NaBH₄.

  • Reduction: In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in a small amount of cold deionized water. Add this NaBH₄ solution dropwise to the reaction mixture, maintaining the internal temperature below -10 °C.

  • Reaction Monitoring & Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Once complete, cautiously quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Workup and Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Remove the THF under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.[9] Purify the resulting oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Visualizing the Synthesis Workflow

The following diagram illustrates the key transformation from the protected amino acid to the target amino alcohol.

G cluster_0 Synthesis Pathway Start Boc-L-propargylglycine (Boc-Pra-OH) Activation Mixed Anhydride Formation (Isobutyl chloroformate, NMM, THF, -15°C) Start->Activation 1. Reduction Reduction (NaBH4, H2O) Activation->Reduction 2. Purification Workup & Purification (Column Chromatography) Reduction->Purification 3. Product This compound Purification->Product 4.

Caption: Synthetic route to this compound.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to validate the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system, ensuring the material is suitable for downstream applications.[10]

Characterization Workflow

A logical progression of analytical techniques ensures comprehensive validation.

G cluster_1 Characterization Workflow NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (ESI-MS) NMR->MS Structure HPLC HPLC MS->HPLC Purity FTIR FTIR Spectroscopy HPLC->FTIR Functional Groups Final Verified Compound FTIR->Final

Caption: Logical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural elucidation.[10] Spectra are typically recorded in deuterated chloroform (CDCl₃).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of CDCl₃.[10]

  • Acquisition: Use a 400 MHz (or higher) spectrometer to acquire ¹H and ¹³C{¹H} spectra.

  • Data Analysis: Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[10]

Expected NMR Data:

¹H NMR Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
~5.20NH (Amide)Broad singlet1H
~3.80CH (α-proton)Multiplet1H
~3.65CH₂ (β-protons, alcohol)Multiplet2H
~2.50CH₂ (γ-protons, propargyl)Multiplet2H
~2.00CH (alkyne)Triplet1H
1.45C(CH₃)₃ (Boc)Singlet9H
¹³C NMR Assignment Predicted Chemical Shift (δ, ppm)
~156.0C=O (Carbamate)
~80.5C (Alkyne, quaternary)
~80.0C(CH₃)₃ (Boc)
~70.0CH (Alkyne)
~65.0CH₂ (β-carbon, alcohol)
~52.0CH (α-carbon)
~28.5C(CH₃)₃ (Boc)
~22.0CH₂ (γ-carbon, propargyl)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. A ¹H NMR spectrum for the related N-Boc-propargylglycine shows similar characteristic peaks for the propargyl and Boc groups.[11]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound.[10] Electrospray Ionization (ESI) is a common technique for this type of molecule.

Expected MS Data:

Property Value
Molecular FormulaC₁₀H₁₇NO₃[]
Molecular Weight199.25 g/mol [13]
Expected Ion ([M+H]⁺)m/z 200.12
Expected Ion ([M+Na]⁺)m/z 222.10

Causality Note: A common fragmentation pattern observed with Boc-protected compounds is the loss of the Boc group or components thereof (e.g., isobutene, 56 Da; or the entire Boc group, 100 Da), which can serve as a secondary confirmation of the structure.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the final purity of the compound.

Protocol Outline:

  • System: Reverse-phase HPLC (RP-HPLC) with a C18 column.

  • Mobile Phase: A gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.

  • Detection: UV detector at ~214 nm.

  • Purity Standard: A successful synthesis should yield a product with ≥98% purity, observed as a single major peak in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.[10]

Expected FTIR Data:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretch, broad3500 - 3200
N-H (Amine)Stretch~3350
≡C-H (Alkyne)Stretch~3300
C-H (Alkyl)Stretch2980 - 2850
C≡C (Alkyne)Stretch (weak)2150 - 2100
C=O (Carbamate)Stretch~1690

Conclusion

This compound is a valuable synthetic intermediate whose utility is unlocked through a robust and well-controlled synthetic pathway. The mixed-anhydride reduction of N-Boc-L-propargylglycine offers a reliable and scalable method for its preparation. The subsequent comprehensive characterization, employing a suite of orthogonal analytical techniques including NMR, MS, HPLC, and FTIR, is essential to validate the compound's structural integrity and purity. By adhering to the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce high-quality this compound, enabling advancements in peptide chemistry, drug discovery, and beyond.

References

An In-depth Technical Guide to Boc-2-Propargyl-L-glycinol: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern medicinal chemistry and drug discovery, the rational design of complex molecules with precise three-dimensional architecture is paramount. Chiral building blocks serve as the foundational elements in this endeavor, enabling the efficient and stereocontrolled synthesis of enantiomerically pure pharmaceuticals.[1][2][3] Boc-2-Propargyl-L-glycinol (CAS Number: 763122-73-2), also known as tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate, has emerged as a particularly valuable synthon due to its unique trifunctional nature.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this versatile molecule, from its synthesis and characterization to its strategic applications.

This building block incorporates three key functionalities within a compact, chiral scaffold:

  • A Boc-protected amine : The tert-butyloxycarbonyl (Boc) group offers robust protection of the primary amine, which is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, allowing for sequential peptide couplings or other N-terminal modifications.[4][5]

  • A primary alcohol : The hydroxyl group provides a handle for further functionalization, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

  • A terminal alkyne (propargyl group) : This functionality is the cornerstone of its utility in modern bioconjugation, serving as a reactive partner in the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key "click chemistry" reaction.[6][7]

The L-configuration of the stereocenter provides a scaffold that can mimic natural amino acids, making it an attractive component for the synthesis of peptidomimetics and other biologically active molecules.[6][8]

Physicochemical and Spectroscopic Properties

PropertyValueSource/Basis
CAS Number 763122-73-2[3]
Molecular Formula C₁₀H₁₇NO₃[9]
Molecular Weight 199.25 g/mol [9]
IUPAC Name tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate[3]
Appearance Expected to be a solid or oilGeneral observation for similar compounds
Storage Store at 2–8°C under dry conditions[10]
Purity Typically ≥96%[11]

Expected Spectroscopic Data:

TechniqueExpected Chemical Shifts (δ) / MassRationale/Comparison
¹H NMR ~1.4 (s, 9H, C(CH₃)₃), ~2.0 (t, 1H, C≡CH), ~2.3 (m, 2H, CH₂-C≡), ~3.6 (m, 2H, CH₂OH), ~3.7 (m, 1H, CH-NH), ~4.8 (br s, 1H, NH)Based on the known spectra of Boc-protected amino alcohols and propargyl-containing compounds.[12][13]
¹³C NMR ~28.4 (C(CH₃)₃), ~50 (CH-NH), ~65 (CH₂OH), ~70 (C≡CH), ~80 (C≡CH), ~80 (C(CH₃)₃), ~156 (C=O)Based on characteristic shifts for Boc-protected amino acids and propargyl groups.[4][14][15]
Mass Spec (ESI+) Expected [M+H]⁺ ≈ 200.12, [M+Na]⁺ ≈ 222.10Calculated based on the molecular formula.[16]

Synthesis and Purification

While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient route involves the reduction of the corresponding Boc-protected amino acid, Boc-L-propargylglycine (Boc-Pra-OH). This transformation is a standard procedure in organic synthesis.[11]

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Carboxylic Acid Reduction L-propargylglycine L-propargylglycine Boc-L-propargylglycine Boc-L-propargylglycine (Boc-Pra-OH) L-propargylglycine->Boc-L-propargylglycine (Boc)₂O, Base (e.g., NaOH, TEA) Boc-L-propargylglycine_2 Boc-L-propargylglycine This compound This compound Boc-L-propargylglycine_2->this compound Reducing Agent (e.g., NaBH₄/I₂, or LiAlH₄) THF, 0°C to rt

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the reduction of Boc-protected amino acids to their corresponding amino alcohols.

Materials:

  • Boc-L-propargylglycine (Boc-Pra-OH)

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Boc-L-propargylglycine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M).

  • Formation of Borane: Cool the solution to 0°C in an ice bath. Add sodium borohydride (2.0-3.0 eq) portion-wise, ensuring the temperature remains low.

  • Reduction: While stirring vigorously at 0°C, slowly add a solution of iodine (1.0-1.5 eq) in anhydrous THF dropwise. The reaction mixture may effervesce. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0°C until the effervescence ceases.

  • Work-up: Concentrate the mixture under reduced pressure. To the residue, add ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by silica gel column chromatography.

Typical Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is a good starting point for elution. The polarity can be adjusted based on TLC analysis.

  • Monitoring: Thin-layer chromatography (TLC) with visualization by potassium permanganate stain (which reacts with the alcohol and alkyne) or ninhydrin stain after acidic deprotection on the TLC plate.

Key Applications and Experimental Protocols

The primary utility of this compound lies in its ability to be incorporated into larger molecules, leveraging its propargyl group for "click" conjugation.

Application 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound readily participates in the CuAAC reaction to form a stable 1,2,3-triazole linkage with an azide-functionalized molecule. This reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions.[17][18][19]

G cluster_0 Reactants cluster_1 Catalyst System alkyne This compound product 1,4-disubstituted 1,2,3-triazole conjugate alkyne->product azide Azide-functionalized molecule (R-N₃) azide->product copper Cu(II) source (e.g., CuSO₄) reducing_agent Reducing Agent (e.g., Sodium Ascorbate) copper->product Cu(I) in situ ligand Ligand (optional) (e.g., THPTA) reducing_agent->product ligand->product

Caption: Workflow for a typical CuAAC reaction.

Experimental Protocol: CuAAC with Benzyl Azide

This protocol describes a model reaction between this compound and benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biocompatibility and efficiency)

  • tert-Butanol and deionized water (1:1 v/v)

  • Ethyl acetate (EtOAc)

  • EDTA solution (0.5 M, pH 8)

Procedure:

  • Stock Solutions:

    • Prepare a 10 mM solution of this compound in tert-butanol.

    • Prepare a 10 mM solution of benzyl azide in tert-butanol.

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 100 mM solution of THPTA in deionized water.

  • Reaction Setup: In a vial, combine:

    • 1.0 mL of the this compound solution (10 µmol, 1.0 eq).

    • 1.1 mL of the benzyl azide solution (11 µmol, 1.1 eq).

    • 1.0 mL of deionized water.

    • 20 µL of the THPTA solution (2 µmol, 0.2 eq).

    • 10 µL of the CuSO₄ solution (1 µmol, 0.1 eq).

  • Initiation: Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes. Initiate the reaction by adding 20 µL of the freshly prepared sodium ascorbate solution (20 µmol, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with an EDTA solution to remove copper, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Application 2: Synthesis of Peptidomimetics and Modified Peptides

This compound can be incorporated into peptide sequences to create peptidomimetics with unique properties.[6][8] The propargyl side chain can be used to cyclize peptides via click chemistry, attach imaging agents, or link the peptide to other molecules of interest. The amino alcohol functionality can also be used to create modified peptide backbones that are resistant to enzymatic degradation.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize proper laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a potent and versatile chiral building block that offers a confluence of strategically important functional groups. Its Boc-protected amine, primary alcohol, and terminal alkyne, all anchored to a defined stereocenter, provide a rich platform for the synthesis of complex and novel molecules. For researchers in drug discovery and development, this compound is a valuable tool for creating peptidomimetics, bioconjugates, and other targeted therapeutics. By understanding its synthesis, characterization, and reactivity, scientists can effectively leverage its unique properties to accelerate their research programs.

References

Boc-2-Propargyl-L-glycinol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of protected amino acids and specialized building blocks is paramount for the synthesis of complex molecular architectures. Among these, Boc-2-Propargyl-L-glycinol has emerged as a valuable and versatile intermediate. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a chiral center, and a terminal alkyne functionality, offers a powerful toolkit for researchers. This guide provides an in-depth technical overview of this compound, detailing its fundamental properties, synthesis, and key applications, with a focus on enabling researchers to leverage its full potential in their work.

Core Molecular Attributes

A precise understanding of a compound's molecular formula and weight is the foundation of all subsequent experimental design and stoichiometric calculations.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₇NO₃[1][2][]
Molecular Weight 199.25 g/mol [1][2]
CAS Number 763122-73-2[1][2][]

The structure of this compound incorporates a Boc-protected amine, which prevents unwanted side reactions during peptide coupling and other synthetic transformations.[4][5] The propargyl group, with its terminal alkyne, is particularly significant as it enables highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7] This functionality is instrumental in modern bioconjugation techniques and the construction of complex molecular probes and drug delivery systems.[7]

Synthesis and Methodologies

The synthesis of this compound and related propargylglycine derivatives can be achieved through various synthetic routes. One common approach involves the use of chiral reagents to establish the desired stereochemistry.

A patented method for a related compound, N-Boc-L-propargylglycine, starts from diphenyl methylene glycine ethyl ester.[8] This multi-step synthesis involves hydrolysis, a chiral resolution step, and subsequent alkylation with a propargyl halide, followed by Boc protection.[8] While the specific synthesis of the glycinol derivative may vary, the core principles of stereoselective synthesis and functional group manipulation are central.

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of a Boc-protected propargyl amino acid derivative, highlighting the key stages involved in constructing such a molecule.

G cluster_0 Phase 1: Backbone Formation cluster_1 Phase 2: Chiral Induction & Alkylation cluster_2 Phase 3: Protection & Final Product Start Starting Material (e.g., Glycine Ester Derivative) Hydrolysis Alkaline Hydrolysis Start->Hydrolysis Neutralization Neutralization & Isolation Hydrolysis->Neutralization Chiral_Reaction Reaction with Chiral Reagent Neutralization->Chiral_Reaction Alkylation Alkylation with Propargyl Bromide Chiral_Reaction->Alkylation Boc_Protection Boc Protection (with (Boc)₂O) Alkylation->Boc_Protection Purification Purification (e.g., Recrystallization) Boc_Protection->Purification Final_Product Boc-Propargyl-Glycine Derivative Purification->Final_Product

Caption: Generalized synthetic workflow for Boc-propargyl amino acid derivatives.

Applications in Research and Drug Development

The unique structural features of this compound make it a highly valuable tool in several areas of scientific research.

Peptide Synthesis and Modification

As a protected amino acid analog, a primary application lies in peptide synthesis.[4][9] The Boc group serves as a robust protecting group for the amine, allowing for sequential peptide bond formation.[5] The propargyl moiety can be incorporated into a peptide sequence to introduce a reactive handle for subsequent modifications. This allows for the site-specific conjugation of other molecules, such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.[7]

Click Chemistry and Bioconjugation

The terminal alkyne of the propargyl group is a key functional handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions. This makes this compound an excellent building block for:

  • PROTACs (Proteolysis Targeting Chimeras): The propargyl group can serve as a linker attachment point in the synthesis of these heterobifunctional molecules that target proteins for degradation.[7]

  • Functionalizing Nanoparticles: The alkyne can be used to attach the molecule to azide-modified nanoparticles, such as liposomes, for targeted drug delivery.[7]

Development of Bioactive Molecules

The incorporation of the propargylglycine scaffold is a strategy used in the design of novel bioactive compounds. It can mimic natural amino acids while introducing unique chemical properties that can influence biological activity and metabolic stability.[4] Research has explored its use in the development of neuroactive compounds and other therapeutic agents.[4]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

General Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[10][11]

  • Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or mists.[10]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[10][12]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[10]

Storage and Disposal:
  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[10] Some suppliers recommend refrigerated storage (0-8 °C).[4]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10][12]

The information provided here is a summary. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed safety information.[10][13]

Conclusion

This compound stands as a testament to the power of strategic molecular design in advancing chemical and biological research. Its combination of a protected amine, a chiral center, and a versatile alkyne functionality provides chemists with a powerful building block for a wide array of applications, from intricate peptide synthesis to the cutting-edge development of targeted therapeutics and drug delivery systems. A thorough understanding of its properties, synthesis, and applications, coupled with stringent safety practices, will enable researchers to continue to unlock new possibilities in the pursuit of novel scientific discoveries.

References

Core Physicochemical Properties and Handling of Boc-2-Propargyl-L-glycinol: A Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: Boc-2-Propargyl-L-glycinol is a chiral building block of significant interest in medicinal chemistry and drug development, merging the functionalities of a protected amino alcohol with a terminal alkyne for bio-conjugation via "click chemistry"[1]. Understanding its fundamental physicochemical properties—namely solubility and stability—is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive analysis of the predicted solubility and stability profile of this compound based on its structural components. It further outlines detailed, field-proven experimental protocols for researchers to precisely determine these characteristics, ensuring data integrity and reproducibility in a drug development setting.

Molecular Profile and Predicted Characteristics

This compound (CAS: 763122-73-2; IUPAC: tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate) is a molecule designed for versatility. Its properties are a composite of its three key functional groups: the tert-butoxycarbonyl (Boc) protecting group, a primary alcohol, and a terminal propargyl group.

Caption: Annotated structure of this compound.

Predicted Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like," which relates solute and solvent polarities.[2] this compound possesses both lipophilic (Boc group, hydrocarbon backbone) and hydrophilic (primary alcohol, carbamate N-H) regions, giving it an amphiphilic character.

  • Aqueous Solubility: Expected to be low. While the hydroxyl group can form hydrogen bonds with water, the large, non-polar Boc group significantly decreases overall polarity, hindering dissolution in aqueous media.

  • Polar Aprotic Solvents (e.g., THF, EtOAc, Acetone): High solubility is predicted. These solvents can effectively solvate the entire molecule, accommodating both its polar and non-polar features.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted. These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the alcohol and carbamate moieties.

  • Non-Polar Solvents (e.g., Hexanes, Toluene): Moderate to low solubility is expected. While the non-polar regions will be solvated, the polar alcohol group will be disfavored, limiting overall solubility.

  • Chlorinated Solvents (e.g., DCM, Chloroform): High solubility is predicted due to their ability to dissolve moderately polar compounds.

Table 1: Predicted Qualitative Solubility of this compound

Solvent Class Representative Solvents Predicted Solubility Rationale
Aqueous Water, PBS (pH 7.4) Low Large non-polar Boc group dominates.
Polar Protic Methanol, Ethanol High Strong hydrogen bonding with -OH and N-H groups.
Polar Aprotic THF, Ethyl Acetate, DMF High Balanced polarity effectively solvates the molecule.
Chlorinated Dichloromethane (DCM) High Effective for moderately polar organic compounds.

| Non-Polar | Hexanes, Toluene | Low to Moderate | Polar -OH group is poorly solvated. |

Predicted Stability Profile

The stability of the molecule is primarily governed by the lability of its functional groups under various chemical and physical stresses.

  • Acidic Conditions: HIGHLY UNSTABLE . The Boc group is notoriously sensitive to acid and is designed for removal under these conditions.[3] The mechanism involves protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation, leading to irreversible deprotection.[4] Exposure to even moderate acids (e.g., 0.1% TFA in HPLC solvents) can cause degradation over time.[5]

  • Basic Conditions: STABLE . The Boc group is robust under basic and nucleophilic conditions, a key feature of its utility as an orthogonal protecting group.[6] The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by very strong bases (e.g., BuLi), but it is stable to common aqueous bases like NaOH or K₂CO₃.[7][8]

  • Oxidative Conditions: POTENTIALLY UNSTABLE . The primary alcohol is susceptible to oxidation to an aldehyde or carboxylic acid. The terminal alkyne can also undergo oxidative cleavage under harsh conditions, though it is generally stable to milder oxidants.

  • Thermal Stress: MODERATELY STABLE . While stable at room temperature, Boc groups can undergo thermal deprotection at elevated temperatures (e.g., >150 °C), particularly in polar solvents.[9]

  • Photostability: LIKELY STABLE . The molecule lacks significant chromophores that absorb in the near-UV or visible range, suggesting it should be reasonably stable under standard laboratory lighting. However, direct, high-intensity UV exposure should be evaluated.

Recommended Experimental Protocols

Given the absence of comprehensive public data, experimental verification is critical. The following protocols provide a robust framework for characterizing the solubility and stability of this compound.

Protocol for Kinetic Aqueous Solubility Assessment (HPLC-UV)

This protocol determines the kinetic solubility, a key parameter in early drug discovery, by rapidly precipitating the compound from a DMSO stock solution into an aqueous buffer.

Causality: This method mimics the conditions of many high-throughput screening assays where compounds are introduced from DMSO stocks. It provides a rapid and resource-efficient measure of a compound's propensity to remain in solution under non-equilibrium conditions.

Self-Validation: The protocol includes calibration standards to ensure accurate quantification and a DMSO-only blank to establish the baseline. The use of a validated HPLC method ensures that the measured peak corresponds only to the parent compound.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Calibration Standards: Create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the DMSO stock into a 50:50 Acetonitrile:Water mixture.

  • Sample Preparation:

    • Dispense 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) into a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution to the PBS (final concentration if fully dissolved = 100 µM; final DMSO concentration = 1%).

    • Seal the plate and shake vigorously at room temperature for 2 hours.

  • Sample Clarification: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

  • Analysis:

    • Carefully transfer 100 µL of the supernatant to a clean analysis plate.

    • Add 100 µL of Acetonitrile to each well to prevent precipitation.

    • Analyze the samples and calibration standards by a validated HPLC-UV method (e.g., C18 column, water/acetonitrile gradient, detection at ~210 nm).

  • Calculation: Construct a calibration curve from the standards. Use the curve to determine the concentration of the compound in the supernatant, which represents its kinetic solubility.

Caption: Experimental workflow for kinetic solubility determination.

Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation pathways, products, and the intrinsic stability of a molecule.[10][11] They are a regulatory necessity and crucial for developing stability-indicating analytical methods.[12][13]

Causality: By exposing the compound to conditions more severe than accelerated storage, we can rapidly identify its vulnerabilities.[11] This informs decisions on formulation, packaging, and storage, and ensures the analytical methods used can separate the parent drug from any potential degradants.[10] A target degradation of 5-20% is typically desired to observe primary degradation products without overly complicating the analysis.[13]

Self-Validation: Each stress condition is run alongside a control sample (stored at 5°C in the dark) to provide a baseline. A robust, stability-indicating HPLC method is validated to ensure it can resolve the parent peak from all generated degradant peaks.

Methodology:

  • Master Solution: Prepare a 1 mg/mL solution of this compound in Acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the master solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).

    • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂).

    • Control: Purified Water.

  • Incubation:

    • Place one set of vials (Acid, Base, Oxidative, Control) in a heating block at 60°C.

    • Keep a duplicate set at room temperature.

    • Store a master solution control at 5°C in the dark.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

  • Quenching & Analysis:

    • Immediately neutralize the acid/base samples by adding an equimolar amount of base/acid.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with 50:50 Acetonitrile:Water.

    • Analyze by HPLC-UV/MS. Record the peak area of the parent compound and any new peaks that appear.

  • Photostability (ICH Q1B):

    • Expose a solid sample and a solution (e.g., in methanol) to a calibrated light source providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

    • Analyze the stressed samples against a dark control.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

Stress Condition Reagent / Condition Primary Expected Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C Rapid cleavage of the Boc group.
Base Hydrolysis 0.1 M NaOH, 60°C Expected to be stable.
Oxidation 3% H₂O₂, RT/60°C Oxidation of the primary alcohol.
Thermal 60°C in solution Potential for slow Boc deprotection over extended time.

| Photolytic | ICH Q1B light exposure | Expected to be stable. |

G Start Prepare 1 mg/mL Stock in Acetonitrile Acid Acid Stress (0.1 M HCl, 60°C) Start->Acid Base Base Stress (0.1 M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H₂O₂, 60°C) Start->Ox Photo Photolytic Stress (ICH Q1B) Start->Photo Control Control (5°C, Dark) Start->Control Sample Sample at t=0, 2, 8, 24h Acid->Sample Base->Sample Ox->Sample Photo->Sample Control->Sample Analyze Neutralize (if needed) Dilute & Analyze by Stability-Indicating HPLC-MS Sample->Analyze Result Assess % Degradation Identify Degradants Analyze->Result

References

An In-depth Technical Guide to Boc-2-Propargyl-L-glycinol: Sourcing and Application for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boc-2-Propargyl-L-glycinol, systematically known as (S)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing a Boc-protected amine, a primary alcohol, and a terminal alkyne, makes it a versatile synthon for the introduction of a propargyl group in a stereochemically defined manner. This guide provides an in-depth overview of key suppliers, critical quality attributes to consider when sourcing this reagent, and a detailed experimental protocol for its application in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

The Critical Role of Chirality: The Significance of the "L" Configuration

In drug development, the three-dimensional arrangement of atoms in a molecule is paramount, as biological systems, such as enzymes and receptors, are inherently chiral. The stereochemistry of a drug candidate can profoundly influence its pharmacological activity, metabolic stability, and toxicity profile.[][2][3] this compound possesses a stereocenter at the second carbon, and the "L" configuration is crucial for its utility in many applications, particularly in the synthesis of peptidomimetics and other molecules designed to interact with biological targets that recognize L-amino acids. Using the enantiomerically pure L-form ensures stereospecific reactions, leading to a single, desired diastereomer in the final product, thus avoiding the need for challenging chiral separations and reducing the risk of off-target effects from unwanted stereoisomers.

Key Suppliers of this compound for Research

The selection of a reliable supplier is a critical first step in any research endeavor. For a specialized reagent like this compound, factors such as purity, batch-to-batch consistency, and the availability of comprehensive analytical data are of utmost importance. Below is a comparative table of reputable suppliers for this compound.

SupplierProduct NameCAS NumberCatalog Number (Example)PurityAvailable Quantities
Fluorochem This compound763122-73-2F30267496%100 mg, 250 mg, 1 g, 5 g
Santa Cruz Biotechnology This compound763122-73-2sc-269389Not specifiedInquire
Combi-Blocks (S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate763122-73-2OR-9337>95%250 mg, 1 g, 5 g
Carbosynth (S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate763122-73-2FB169337>95%250 mg, 1 g, 5 g
MySkinRecipes This compound763122-73-215376697%100mg, 250mg, 1g[4]

Note: Purity levels and available quantities are subject to change and may vary between batches. It is highly recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase to confirm the identity and purity of the material.

Technical Specifications of this compound

A thorough understanding of the physicochemical properties of a reagent is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃[5][6]
Molecular Weight 199.25 g/mol [5][6]
Appearance White to off-white solid[7]
Melting Point Not widely reported, expected to be a low-melting solid
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate.
Storage Conditions Store at 2-8°C, protected from light and moisture.[8]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Labeling

The terminal alkyne functionality of this compound makes it an ideal substrate for CuAAC reactions. This protocol provides a detailed, step-by-step methodology for the conjugation of a Boc-2-propargylglycinamide derivative to an azide-containing peptide.

Diagram of the Experimental Workflow:

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification prep_alkyne Prepare Alkyne Solution (Boc-propargylglycinamide) mix_reactants Combine Alkyne, Azide, and Buffer prep_alkyne->mix_reactants prep_azide Prepare Azide Solution (Azido-Peptide) prep_azide->mix_reactants prep_cu Prepare CuSO4 Solution add_catalyst_premix Add Premixed CuSO4/THPTA prep_cu->add_catalyst_premix prep_ligand Prepare THPTA Solution prep_ligand->add_catalyst_premix prep_reductant Prepare Sodium Ascorbate (Fresh) initiate Initiate with Sodium Ascorbate prep_reductant->initiate mix_reactants->add_catalyst_premix add_catalyst_premix->initiate monitor Monitor Reaction (TLC or LC-MS) initiate->monitor workup Quench and Extract monitor->workup purify Purify Product (e.g., HPLC) workup->purify

Caption: Workflow for the CuAAC conjugation of a propargylated amine to an azido-peptide.

Materials:

  • Boc-2-propargylglycinamide (synthesized from this compound)

  • Azide-functionalized peptide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Ethylenediaminetetraacetic acid (EDTA)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Boc-2-propargylglycinamide (Alkyne): Prepare a 10 mM stock solution in DMF.

    • Azide-functionalized peptide (Azide): Prepare a 5 mM stock solution in degassed PBS.

    • Copper(II) sulfate (Catalyst): Prepare a 50 mM stock solution in deionized water.

    • THPTA (Ligand): Prepare a 100 mM stock solution in deionized water.

    • Sodium ascorbate (Reducing Agent): Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • 10 µL of 5 mM azide-functionalized peptide (50 nmol, 1 equivalent)

      • 10 µL of 10 mM Boc-2-propargylglycinamide (100 nmol, 2 equivalents)

      • 70 µL of degassed PBS, pH 7.4

  • Catalyst Premix and Addition:

    • In a separate tube, prepare the catalyst premix by combining 2 µL of 50 mM CuSO₄ and 4 µL of 100 mM THPTA. Let it stand for 2 minutes.

    • Add the 6 µL of the catalyst premix to the reaction mixture.

  • Initiation of the Reaction:

    • Add 4 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.

    • Gently vortex the tube and incubate at room temperature for 1-2 hours.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by LC-MS or analytical HPLC by observing the consumption of the starting materials and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding 10 µL of 0.5 M EDTA solution to chelate the copper catalyst.

    • The crude product can be purified by preparative reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

Diagram of the Supplier Selection Logic:

Supplier_Selection start Define Research Need: This compound identify Identify Potential Suppliers (e.g., Fluorochem, SCBT, Combi-Blocks) start->identify request_coa Request Lot-Specific Certificate of Analysis (CoA) identify->request_coa eval_purity Evaluate Purity and Chiral Integrity request_coa->eval_purity eval_docs Assess Documentation (CoA, SDS) request_coa->eval_docs compare_price Compare Price and Availability eval_purity->compare_price Purity Meets Requirements reject Reject Supplier eval_purity->reject Purity Does Not Meet Requirements eval_docs->compare_price select Select Optimal Supplier compare_price->select

Caption: A logical workflow for the selection of a suitable supplier for research-grade chemicals.

Conclusion

This compound is a valuable and versatile chiral building block for researchers in drug discovery and chemical biology. Its successful application hinges on the careful selection of a high-quality reagent from a reputable supplier and the optimization of reaction conditions. By understanding the critical importance of its stereochemistry and following robust experimental protocols, scientists can effectively leverage this compound to advance their research programs.

References

An In-Depth Technical Guide to the Safe Handling and Application of Boc-2-Propargyl-L-glycinol

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary & Chemical Profile

Boc-2-Propargyl-L-glycinol is a valuable chiral building block in modern synthetic chemistry, particularly within the realms of drug discovery and peptide science.[1] Its structure incorporates three key features: a tert-butyloxycarbonyl (Boc) protecting group, an L-glycinol backbone, and a terminal alkyne (propargyl) moiety. This terminal alkyne serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This functionality allows for the precise, site-specific conjugation of peptides and other biomolecules to probes, tags, or drug carriers, thereby enhancing their therapeutic or diagnostic utility.[2]

While an indispensable tool, the unique reactivity of this compound necessitates a thorough understanding of its safety profile and handling requirements. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for its safe storage, handling, application, and disposal, grounded in established safety protocols and an understanding of its chemical properties.

Diagram 1: Chemical Structure of this compound

Caption: Structure of tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate.

PropertyDataReference(s)
IUPAC Name tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate[]
Synonyms Boc-L-propargylglycinol, Carbamic acid, [(1S)-1-(hydroxymethyl)-3-butynyl]-, 1,1-dimethylethyl ester[]
CAS Number 763122-73-2[]
Molecular Formula C10H17NO3-
Molecular Weight 200.25 g/mol -
Appearance Typically a white to light cream or yellow powder/solid[4]
Melting Point 93 - 98 °C[4]
Recommended Storage 2 - 8 °C, tightly sealed in a dry, well-ventilated area[5][6]

Section 2: Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively documented, a conservative risk assessment based on its functional groups and data from structurally similar compounds is critical.[5][7]

  • Skin Sensitization and Irritation: The primary identified hazard is the potential to cause an allergic skin reaction (Skin Sensitization, Category 1).[4][8] Repeated or prolonged contact may lead to sensitization. It may also cause general skin and eye irritation.[9][10] The causality stems from the reactivity of small organic molecules with biological macromolecules.

  • Respiratory Irritation: As a fine powder, the compound poses a risk of respiratory tract irritation if inhaled.[9][10][11] This is a common hazard for powdered chemical reagents and is not specific to this molecule's chemical reactivity.

  • Ingestion Hazard: May be harmful if swallowed.[9][10]

  • Reactivity of the Propargyl Group: The terminal alkyne, while essential for its synthetic utility, is an energy-rich functional group. Although the molecule is stable under normal conditions, the propargyl moiety can undergo exothermic or explosive reactions under specific conditions, such as in the presence of certain metal catalysts at elevated temperatures or with strong oxidizing agents.[4][12]

Hazard Statement (Potential)GHS Classification (Potential)Precautionary StatementReference(s)
May cause an allergic skin reactionSkin Sens. 1 (H317)P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][8]
Causes skin irritationSkin Irrit. 2 (H315)P264: Wash skin thoroughly after handling.[10]
Causes serious eye irritationEye Irrit. 2 (H319)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present.[10]
May cause respiratory irritationSTOT SE 3 (H335)P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air.[10]
Harmful if swallowedAcute Tox. 4 (H302)P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[9][10]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory.

  • Engineering Controls (Primary Barrier): All handling of solid this compound and its solutions should be performed within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[9] The workspace should be equipped with a safety shower and an eyewash station.[5]

  • Personal Protective Equipment (Secondary Barrier): PPE is not a substitute for robust engineering controls but is essential for safeguarding against direct contact.

PPE ComponentSpecificationRationaleReference(s)
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for tears or holes before each use.Prevents skin contact, addressing the primary hazard of skin irritation and sensitization.[5][10]
Eye/Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards.Protects eyes from airborne powder and splashes of solutions.[4][5]
Body Protection A flame-resistant lab coat, fully fastened.Prevents contamination of personal clothing and protects skin on the arms and torso.[11]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if handling outside a fume hood.Required to prevent inhalation of fine powder, which can cause respiratory tract irritation.[4][11]

Section 4: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to standardized procedures is critical for ensuring both experimental integrity and personnel safety.

Protocol 1: Weighing and Handling the Solid Compound
  • Preparation: Don all required PPE as specified in Section 3. Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and a sealable container for the prepared solution inside the fume hood.

  • Dispensing: Retrieve the stock container of this compound from its 2-8°C storage. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could degrade the compound.[13]

  • Weighing: Carefully transfer the desired amount of solid from the stock container to the weigh boat. Avoid generating dust.[11] Immediately and securely reseal the stock container.

  • Dissolution: Transfer the weighed solid into the designated reaction vessel or vial. Add the desired solvent (e.g., DMF, water) and mix gently to dissolve.[13]

  • Cleanup: Dispose of the used weigh boat and any contaminated items (e.g., wipes) into the designated solid hazardous waste container.[12]

  • Final Steps: Wash hands thoroughly with soap and water after the procedure is complete.[11]

Protocol 2: Storage
  • Container Integrity: Always keep the compound in its original, tightly sealed container to prevent moisture ingress and contamination.[9][11]

  • Temperature Control: Store the container in a refrigerator at 2-8°C for long-term stability.[5][6]

  • Location: The storage location must be a cool, dry, and well-ventilated area designated for chemical storage.[9][11]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[4][9][13] The Boc protecting group is labile under strong acidic conditions.[13]

Section 5: Chemical Reactivity and Application Context

The utility of this compound is defined by the reactivity of its terminal alkyne.

  • Click Chemistry (CuAAC): The primary application is the copper(I)-catalyzed cycloaddition with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.[14][15] This reaction is highly efficient, specific, and compatible with a wide range of functional groups and solvents, including water, making it ideal for bioconjugation.[14][16]

  • Potential Side Reactions: In the context of CuAAC, the primary side reaction to consider is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can occur in the presence of oxygen.[17] This can be mitigated by using a reducing agent like sodium ascorbate to maintain copper in the active Cu(I) state and by performing reactions under an inert atmosphere (e.g., nitrogen or argon) if high yields are critical.

Illustrative Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general, non-optimized protocol for illustrative purposes.

  • In a suitable vial, dissolve this compound (1.0 eq) and the desired azide-containing compound (1.0-1.2 eq) in a solvent mixture, such as 1:1 water/DMF.[13]

  • In a separate vial, prepare a fresh solution of the copper(I) source. This is typically done by dissolving copper(II) sulfate (CuSO₄, 0.05-0.10 eq) and a reducing agent like sodium ascorbate (0.15-0.30 eq) in water.

  • Add the copper/ascorbate solution to the reaction mixture containing the alkyne and azide.

  • Stir the reaction at room temperature. Monitor progress by an appropriate analytical method (e.g., TLC, LC-MS).

  • Upon completion, the reaction is typically worked up by dilution with water and extraction with an organic solvent. Further purification may be achieved by column chromatography.

Diagram 2: Laboratory Workflow for this compound

A Receive Compound B Store at 2-8°C (Cool, Dry, Ventilated) A->B C Weigh & Handle in Fume Hood (Full PPE) B->C D Perform Reaction (e.g., Click Chemistry) C->D E Collect Waste (Solid & Liquid) D->E F Dispose via EHS/ Licensed Contractor E->F

Caption: A generalized workflow from compound receipt to final waste disposal.

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] If irritation or a rash develops, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the physician.[5][9]

Diagram 3: Emergency Response for Spills

cluster_small Small Spill cluster_large Large Spill start Spill Occurs assess Assess Hazard (Size & Location) start->assess small_1 Ensure PPE is worn assess->small_1 Small & Contained large_1 Evacuate immediate area assess->large_1 Large or Uncontained small_2 Cover with inert absorbent (e.g., vermiculite) small_1->small_2 small_3 Sweep up, avoiding dust small_2->small_3 small_4 Place in labeled hazardous waste container small_3->small_4 small_5 Clean area with soap & water small_4->small_5 large_2 Alert colleagues & supervisor large_1->large_2 large_3 Contact institutional EHS/ Emergency Response large_2->large_3 large_4 Prevent entry into drains large_3->large_4

Caption: A decision tree for responding to chemical spills.

Section 7: Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[18] Under no circumstances should it be disposed of in standard trash or down the drain.[11][18]

  • Waste Segregation: Maintain separate, clearly labeled waste containers for solid and liquid waste.[12][19]

  • Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and excess solid reagent. Place these items in a durable, sealable plastic bag or container labeled "Hazardous Waste" with the full chemical name.[12]

  • Liquid Waste: Includes reaction mixtures and solvent rinses. Collect in a sealed, compatible (e.g., high-density polyethylene) container. The container must be labeled "Hazardous Waste" and list all chemical components and their approximate concentrations.[19]

  • Decontamination: Triple-rinse empty containers with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous liquid waste.[19]

  • Final Disposal: Store sealed waste containers in a designated secondary containment area until they are collected by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12][19]

Section 8: References

  • MSDS DBG001 Boc-Glycinol.pdf. (n.d.). Retrieved from --INVALID-LINK--

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230.

  • Unusual Amino Acids: Propargylglycine (Pra) | LifeTein Peptide Blog. (2023, December 11). Retrieved from --INVALID-LINK--

  • What is Click Chemistry? An Introduction - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • Li, X., et al. (2013). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Letters in Organic Chemistry, 10(9), 629-634.

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Terminal Alkynes - Alfa Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Safety Data Sheet - N-Boc-2-propargyl-D-glycine. (2024, March 26). Fisher Scientific. Retrieved from --INVALID-LINK--

  • 2-Propargyl-L-glycine Safety Data Sheet. (2023, July 7). Apollo Scientific. Retrieved from --INVALID-LINK--

  • The Role of D-Propargylglycine in Advancing Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

  • Best practices for storage and handling of Propargyl-PEG7-Boc to maintain stability. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Proper Disposal of Boc-NH-PEG12-propargyl: A Guide for Laboratory Professionals. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • This compound - MySkinRecipes. (n.d.). Retrieved from --INVALID-LINK--

  • Safety Data Sheet - Boc-Gly-Gly-OH. (2020, November 13). Biosynth. Retrieved from --INVALID-LINK--

  • Safety Data Sheet - BOC-Glycine. (2025, December 19). Fisher Scientific. Retrieved from --INVALID-LINK--

  • Safety data sheet - Boc-Gly-Pro-OH. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--

  • Safety Data Sheet - N-Boc-L-propargylglycine. (n.d.). AAPPTec. Retrieved from --INVALID-LINK--

  • Scott, B. M., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927–1939.

  • Ramapanicker, R., et al. (2011). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2011(2), 359-366.

  • Navigating the Disposal of Propargyl-PEG6-Boc: A Guide for Laboratory Professionals. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Navigating the Safe Disposal of Boc-DL-Phg-OH: A Procedural Guide. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Safety Data Sheet - Boc-N-(propargyl)-glycine. (2024, December 19). Fluorochem. Retrieved from --INVALID-LINK--

  • Proper Disposal of Propargyl-PEG8-Boc: A Guide for Laboratory Professionals. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • N-Boc-2-propargyl-glycine - Safety Data Sheet. (2025, October 18). ChemicalBook. Retrieved from --INVALID-LINK--

  • Boc-propargyl-Gly-OH. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--

  • Safety Data Sheet - Boc-Glycine. (n.d.). Carl ROTH. Retrieved from --INVALID-LINK--

  • N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. (2021). Amino Acids, 53(12), 1927-1939.

  • Boc-L-cyclopropylglycine - Safety Data Sheet. (2025, July 5). ChemicalBook. Retrieved from --INVALID-LINK--

  • DL-Propargylglycine. (n.d.). MedChemExpress. Retrieved from --INVALID-LINK--

  • Safety and Handling Guidelines for Propargyl-PEG14-Boc: An In-depth Technical Guide. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Molecules, 28(8), 3379.

  • CAS 763122-73-2 this compound. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Molecules, 28(8), 3379.

References

Methodological & Application

Application Note & Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-2-Propargyl-L-glycinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," using the chiral building block Boc-2-Propargyl-L-glycinol.[1][2] This protocol is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules, peptidomimetics, and bioconjugates. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide expert insights into optimization, troubleshooting, and safety considerations.

Introduction: The Power and Precision of CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and highly reliable chemical transformation that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3] First detailed by Sharpless and Meldal, this reaction has become indispensable due to its high efficiency, mild reaction conditions, exceptional regioselectivity, and tolerance of a wide array of functional groups.[1][4] These features make it an ideal ligation strategy in complex chemical environments, from materials science to the intricate landscape of biological systems.[5][6]

The resulting triazole ring is not merely a passive linker; it is a remarkably stable isostere of the amide bond, resistant to hydrolysis and enzymatic degradation, while capable of participating in hydrogen bonding.[6][7] This makes it a highly valuable scaffold in medicinal chemistry and drug design.

This compound as a Substrate: This protocol focuses on this compound, a versatile chiral building block. The Boc-protecting group ensures stability and solubility in common organic solvents, the propargyl group provides the alkyne functionality for the click reaction, and the glycinol backbone offers a chiral scaffold with a primary alcohol that can be further functionalized post-cycloaddition.

Reaction Mechanism and the Role of Key Reagents

Understanding the causality behind the protocol is critical for success and troubleshooting. The CuAAC reaction is not a concerted cycloaddition; instead, it proceeds through a stepwise mechanism involving key copper intermediates.[2][8]

  • Generation of the Active Catalyst: The reaction is catalyzed by the Copper(I) oxidation state.[8][9] While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation.[10] The most common and practical method involves the in situ reduction of a stable and inexpensive Copper(II) salt, typically Copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[4][11][12]

  • Formation of Copper Acetylide: The active Cu(I) species coordinates with the terminal alkyne of this compound, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate.[2][8]

  • Cycloaddition: The organic azide coordinates to the copper acetylide complex, positioning it for intramolecular cyclization. This leads to a six-membered copper-containing ring intermediate which then rearranges.[]

  • Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide intermediate to yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, completing the catalytic cycle.[14]

The Critical Role of Ligands: In aqueous or biological media, and even in organic solvents, the Cu(I) catalyst can be unstable. Accelerating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are crucial.[15][16] THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, prevents its disproportionation, and accelerates the reaction rate, leading to higher yields and cleaner reaction profiles.[15][17][18][19]

Safety Precautions: Handling Azides

CRITICAL: Organic azides are energetic compounds and can be potentially explosive, especially those with a low carbon-to-nitrogen ratio.[20][21] They are sensitive to heat, shock, and friction.[20][22]

  • Always handle organic azides behind a blast shield in a chemical fume hood.[22]

  • Never use metal spatulas to handle azides, as this can form highly sensitive heavy metal azides.[20][22] Use plastic or ceramic spatulas.

  • Avoid using halogenated solvents like dichloromethane (DCM) or chloroform with azides, as this can form dangerously explosive di- and tri-azidomethane.[20][21][23]

  • Store azide compounds at low temperatures (2-8 °C) and away from light.[22][23]

  • Quench any residual azide in waste streams before disposal. Dilute solutions can be treated with nitrous acid, but this must be done with extreme care in a fume hood.[24]

Experimental Protocol

This protocol describes a general procedure for the CuAAC reaction on a 1.0 mmol scale. Optimization may be required based on the specific azide partner.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (1.0 mmol scale)Molar Eq.Notes
This compound215.25215 mg1.0The limiting reagent.
Organic Azide (R-N₃)Varies1.0 - 1.2 mmol1.0 - 1.2Use a slight excess if the azide is volatile or impure.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.6912.5 mg (0.05 mmol)0.055 mol %
Sodium Ascorbate (NaAsc)198.1149.5 mg (0.25 mmol)0.2525 mol %. Must be prepared fresh.
THPTA Ligand434.4821.7 mg (0.05 mmol)0.055 mol %
tert-Butanol (t-BuOH)74.1210 mL-Solvent
Deionized Water (H₂O)18.0210 mL-Solvent
Equipment
  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Nitrogen or Argon gas line for creating an inert atmosphere

Step-by-Step Procedure

The recommended order of addition is designed to ensure the copper-ligand complex forms before the reduction and catalytic cycle begins.[25]

  • Reagent Dissolution: In a 50 mL round-bottom flask, dissolve this compound (215 mg, 1.0 mmol) and the organic azide (1.0-1.2 mmol) in a 1:1 mixture of tert-butanol and deionized water (20 mL total). Stir until a homogeneous solution is formed.

  • Degassing (Critical Step): Sparge the solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen. Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, hindering or stopping the reaction.[10][26] Maintain a positive inert atmosphere for the duration of the reaction.

  • Catalyst Premix Preparation: In a separate small vial, dissolve Copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) and THPTA (21.7 mg, 0.05 mmol) in 1 mL of deionized water. The solution should turn light blue.

  • Catalyst Addition: Add the catalyst premix from Step 3 to the main reaction flask using a syringe.

  • Initiation: In another small vial, dissolve sodium ascorbate (49.5 mg, 0.25 mmol) in 1 mL of deionized water. This solution must be prepared immediately before use , as it is susceptible to air oxidation.[12] Add this solution dropwise to the reaction flask. A color change (e.g., to a yellow or pale green) may be observed as Cu(II) is reduced to Cu(I).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).[27][28]

    • TLC System: A typical eluent system is Hexane:Ethyl Acetate (e.g., starting at 7:3 and adjusting polarity as needed).

    • Procedure: Spot the starting alkyne, the starting azide (if UV active), and the reaction mixture on the same plate. The product triazole should appear as a new, typically more polar, spot, while the starting material spots diminish over time.[28] The reaction is generally complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), add 20 mL of ethyl acetate and 20 mL of a saturated aqueous solution of ammonium hydroxide to the flask. Stir for 10 minutes. The ammonium hydroxide will chelate and remove the copper catalyst into the aqueous phase.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,4-disubstituted 1,2,3-triazole product.[29][30]

Workflow Diagram

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Work-up & Purification reagents Dissolve Alkyne & Azide in t-BuOH/H₂O degas Degas Solution with N₂/Ar reagents->degas setup Combine Reagents degas->setup catalyst_prep Prepare CuSO₄/THPTA Premix catalyst_prep->setup reductant_prep Prepare Fresh NaAsc Solution reductant_prep->setup monitor Monitor by TLC setup->monitor Stir at RT 1-4 hours quench Quench with NH₄OH (Removes Copper) monitor->quench extract Ethyl Acetate Extraction quench->extract purify Flash Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the CuAAC reaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Catalyst Inactivation: Presence of oxygen in the reaction.[10][25][26] 2. Degraded Reducing Agent: Sodium ascorbate solution was not prepared fresh.[12] 3. Poor Reagent Quality: Starting alkyne or azide is impure or has degraded.[25][26]1. Ensure thorough degassing of the solvent mixture before adding catalysts. Maintain a positive inert atmosphere. 2. Always prepare the sodium ascorbate solution immediately before use. 3. Verify the purity of starting materials via NMR or MS. Purify if necessary.[25]
Formation of Alkyne Homocoupling Byproduct (Glaser Coupling) 1. Excess Oxygen: Promotes the oxidative coupling of the alkyne.[26] 2. Insufficient Reducing Agent: Not enough sodium ascorbate to maintain the Cu(I) state.[26]1. Improve degassing procedure and maintain a strict inert atmosphere. 2. Ensure the correct stoichiometry of sodium ascorbate is used and that it is fresh.
Reaction is Sluggish or Stalls 1. Poor Solubility: One or both of the reactants are not fully dissolved. 2. Steric Hindrance: Substrates are sterically demanding. 3. Low Concentration: Reactants are too dilute.[26]1. Add a co-solvent like DMSO or DMF (up to 10% v/v) to improve solubility.[31][32][33] 2. Gentle heating (40-50 °C) can sometimes accelerate the reaction for hindered substrates.[25] 3. Increase the concentration of the reactants if possible.
Azide Reduction to Amine Excess Reducing Agent: High concentrations of sodium ascorbate can slowly reduce the azide group.[10]Use the minimum effective concentration of sodium ascorbate. A 5-fold excess relative to copper is typically sufficient.

References

Step-by-step guide for labeling peptides with Boc-2-Propargyl-L-glycinol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Site-Specific Peptide Labeling via Copper-Catalyzed Click Chemistry Using Boc-2-Propargyl-L-glycinol

Introduction: The Imperative for Precise Peptide Modification

In the landscape of drug development and proteomics, the functionalization of peptides is a cornerstone technique for enhancing therapeutic properties, enabling molecular imaging, and elucidating biological mechanisms. The challenge, however, lies in achieving precise, site-specific modification without compromising the peptide's native structure and function. "Click chemistry," a concept introduced by K. Barry Sharpless, has emerged as a transformative solution, offering a class of reactions that are rapid, efficient, and highly specific.[1][2]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, forming a stable triazole linkage between an azide and a terminal alkyne.[3][4] This reaction's orthogonality to most biological functional groups ensures that it proceeds with high fidelity, even in complex biological mixtures.[5] This application note provides a comprehensive, step-by-step guide for labeling an azide-modified peptide with This compound [6][7], an alkyne-containing building block, leveraging the power and precision of the CuAAC reaction.

This protocol is designed for researchers, scientists, and drug development professionals, providing not only the methodology but also the underlying principles to ensure robust and reproducible results.

Principle of the Method: The CuAAC Reaction

The core of this labeling strategy is the CuAAC reaction, a 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an azide group previously incorporated into the peptide sequence. The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The resulting 1,4-disubstituted 1,2,3-triazole ring is exceptionally stable and serves as a robust, covalent linker that mimics the geometry of a native amide bond.[4][8]

The reaction is highly versatile and can be performed under mild, often aqueous conditions, making it ideal for sensitive biomolecules.[3][4] The Boc (tert-Butyloxycarbonyl) protecting group on the glycinol moiety can be retained or removed post-labeling using acidic conditions, offering a potential handle for further modifications.[9][10]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide_Peptide Azide-Modified Peptide (R1-N₃) Labeled_Peptide Labeled Peptide (Stable Triazole Linkage) Azide_Peptide->Labeled_Peptide Cu⁺ Catalyst (Click Reaction) Alkyne_Label This compound (R2-C≡CH) Alkyne_Label->Labeled_Peptide Cu⁺ Catalyst (Click Reaction) CuSO4 CuSO₄ (Cu²⁺) NaAsc Sodium Ascorbate (Reducing Agent) Cu_I Cu⁺ CuSO4->Cu_I NaAsc->Cu_I Reduction

Diagram 1: The CuAAC Reaction Pathway.

Materials and Reagents

Equipment
  • Analytical Balance

  • Magnetic Stirrer and Stir Bars

  • pH Meter

  • Vortex Mixer

  • Centrifuge

  • Lyophilizer (Freeze-Dryer)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Solid-Phase Peptide Synthesis (SPPS) equipment (if preparing the azide-peptide in-house)

Reagents and Consumables
  • Alkyne Label: this compound (CAS: 763122-73-2)[6]

  • Peptide: Custom-synthesized peptide containing an azide-functionalized amino acid (e.g., L-azidohomoalanine or Fmoc-L-azidolysine incorporated during SPPS)[11]

  • Copper Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium L-Ascorbate (NaAsc)

  • Copper Ligand (Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents:

    • Dimethylformamide (DMF), anhydrous

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Acetonitrile (ACN), HPLC grade

    • Water, ultrapure (18.2 MΩ·cm)

    • Diethyl ether, cold

  • Acids/Bases:

    • Trifluoroacetic acid (TFA), HPLC grade

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4, degassed

  • Consumables:

    • Microcentrifuge tubes

    • Syringe filters (0.22 µm)

    • HPLC vials

Experimental Protocols

This section details the entire workflow, from initial reagent preparation to the final characterization of the labeled peptide.

Workflow A Step 1: Reagent Preparation (Stock Solutions) B Step 2: CuAAC Labeling Reaction (Incubate 1-4 hours) A->B Add reactants in order C Step 3: Purification (RP-HPLC) B->C Isolate product D Step 4: Quality Control & Analysis (LC-MS & Analytical HPLC) C->D Verify mass & purity E Step 5: Lyophilization (Final Product) D->E Remove solvent

Diagram 2: Experimental Workflow Overview.

Step 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reaction efficiency and reproducibility. Always use fresh sodium ascorbate solution.

ReagentStock ConcentrationSolventNotes
Azide-Modified Peptide1-5 mg/mL (or ~2 mM)Degassed PBS, pH 7.4 or DMF/Water mixtureEnsure the peptide is fully dissolved. Sonicate briefly if needed.
This compound20 mMAnhydrous DMSO or DMFStore desiccated at -20°C.
Copper(II) Sulfate (CuSO₄)20 mMUltrapure WaterStable at room temperature.
Sodium Ascorbate (NaAsc)100 mMUltrapure WaterPrepare fresh immediately before use. Solution oxidizes in air.
THPTA Ligand50 mMUltrapure WaterStabilizes the Cu(I) catalyst and protects the peptide.[12]
Step 2: The CuAAC Labeling Reaction

This protocol is based on a 100 µL reaction volume. It can be scaled as needed. A molar excess of the alkyne label is used to drive the reaction to completion.

  • Combine Peptide and Label: In a 1.5 mL microcentrifuge tube, add the azide-peptide solution. Then, add 1.5 to 5 molar equivalents of the this compound stock solution. Mix gently by pipetting.

    • Rationale: A molar excess of the smaller labeling molecule ensures that the more valuable peptide is fully consumed.[12]

  • Add Ligand and Copper: Add the THPTA ligand to the reaction mixture to a final concentration of 1 mM (e.g., 2 µL of 50 mM stock). Then, add the CuSO₄ solution to a final concentration of 0.5 mM (e.g., 2.5 µL of 20 mM stock). Vortex briefly.

    • Rationale: The ligand is added before the copper to pre-chelate it, preventing peptide damage and improving catalytic efficiency.[13]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate to a final concentration of 5 mM (e.g., 5 µL of 100 mM stock). Vortex the mixture immediately.

    • Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species, initiating the click reaction.[4][12]

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. For sterically hindered substrates or lower concentrations, the reaction can be left overnight.

    • Monitoring (Optional): Reaction progress can be monitored by taking a small aliquot (1-2 µL), diluting it, and analyzing via LC-MS to check for the appearance of the product mass and disappearance of the starting peptide mass.

Step 3: Purification by RP-HPLC

Purification is essential to remove unreacted label, copper catalyst, and other reagents.

  • Prepare the Sample: Acidify the reaction mixture by adding TFA to a final concentration of 0.1%. This ensures all components are protonated for optimal binding to the C18 column.

  • Centrifuge: Spin the tube at >12,000 x g for 5 minutes to pellet any precipitate.

  • Inject: Carefully transfer the supernatant to an HPLC vial and inject it onto a semi-preparative C18 RP-HPLC column.

  • Elute: Elute the labeled peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is shown below.

Time (min)% Acetonitrile (ACN)
05
55
3565
4095
4595
505
  • Collect Fractions: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major product peak, which should elute later than the unlabeled peptide due to the increased hydrophobicity of the label.

Step 4: Quality Control and Characterization
  • Mass Spectrometry: Analyze the collected fractions using mass spectrometry to confirm the identity of the product. The observed mass should correspond to the theoretical mass of the labeled peptide.

    • Mass Calculation: Mass (Labeled Peptide) = Mass (Azide-Peptide) + Mass (this compound) Mass (Labeled Peptide) = Mass (Azide-Peptide) + 199.25 Da[6]

  • Analytical RP-HPLC: Assess the purity of the collected fraction by injecting a small amount onto an analytical C18 column. The product should appear as a single, sharp peak. Purity should typically be >95%.

Step 5: Lyophilization

Pool the pure fractions, freeze them (e.g., using a dry ice/acetone bath or a -80°C freezer), and lyophilize to obtain the final labeled peptide as a dry, stable powder.

Data Analysis and Expected Results

Successful labeling is confirmed by a clear shift in both retention time on RP-HPLC and mass in the mass spectrum.

Analysis TechniqueUnlabeled Azide-Peptide (Starting Material)Labeled Peptide (Product)
RP-HPLC Single peak at retention time t₁Single peak at retention time t₂ where t₂ > t₁
Mass Spec (MS) Observed mass matches theoretical mass [M+H]⁺Observed mass matches [M+H]⁺ + 199.25 Da.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Yield 1. Inactive sodium ascorbate solution.2. Peptide degradation.3. Insoluble peptide or label.1. Always prepare sodium ascorbate fresh. 2. Use a copper ligand like THPTA to protect the peptide. Ensure buffers are degassed.3. Add a co-solvent like DMSO or DMF (up to 50%) to improve solubility.
Multiple Peaks in HPLC 1. Incomplete reaction.2. Peptide oxidation or degradation.3. Side reactions.1. Increase reaction time or molar excess of the alkyne label.2. Work with degassed buffers and keep samples on ice if possible. Add a scavenger if susceptible residues are present.3. Ensure pH is near neutral.
Product Mass Not Found in MS 1. Poor ionization of the labeled peptide.2. Low product concentration.1. Optimize MS source parameters. The triazole ring can sometimes coordinate with metals, try different mobile phase additives.2. Concentrate the sample before analysis.

Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound & Related Compounds: May cause skin and eye irritation. Avoid inhalation of dust or vapors.[14][15]

  • Copper(II) Sulfate: Harmful if swallowed and is a skin/eye irritant. It is also toxic to aquatic life. Dispose of waste according to local regulations.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin and eye burns. Handle with extreme care in a chemical fume hood.[9]

  • Organic Solvents (DMF, DMSO): Can be absorbed through the skin. Handle with appropriate gloves.

Consult the Safety Data Sheet (SDS) for each chemical before use.[16][17]

References

Application Notes and Protocols for Protein Modification Using Boc-2-Propargyl-L-glycinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision in Protein Engineering

In the dynamic fields of chemical biology, drug development, and proteomics, the ability to selectively modify proteins is paramount. Such modifications are instrumental in elucidating protein function, developing novel therapeutics like antibody-drug conjugates (ADCs), and creating advanced diagnostic tools.[1][2] The introduction of bioorthogonal functional groups into proteins allows for specific chemical reactions to be performed in complex biological environments without interfering with native biochemical processes. Boc-2-Propargyl-L-glycinol is a versatile chemical tool designed for this purpose, offering a strategic approach to protein modification.

This molecule incorporates three key features: a Boc (tert-butyloxycarbonyl) protecting group , a central L-glycinol backbone , and a reactive propargyl group . The propargyl group, with its terminal alkyne, is the cornerstone for highly efficient and specific "click chemistry" reactions, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] These reactions enable the covalent attachment of a wide array of molecules, including fluorophores, biotin, polyethylene glycol (PEG) chains, and cytotoxic drugs.[5][6][7]

The Boc protecting group provides a crucial handle for a multi-step bioconjugation strategy. It masks a primary amine, which can be deprotected under specific acidic conditions to reveal a site for further modification.[5][8] This dual functionality makes this compound an excellent heterobifunctional linker for creating complex bioconjugates. This guide provides a comprehensive overview of the principles and detailed protocols for utilizing this compound in protein modification.

Core Principles: The Chemistry of Bioorthogonal Ligation

The utility of this compound in protein modification is centered around the exceptional reactivity of its propargyl group in bioorthogonal click chemistry reactions.

1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This robust and highly efficient reaction involves the formation of a stable triazole linkage between a terminal alkyne (the propargyl group of our reagent) and an azide-functionalized molecule.[6][9] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[10][11] The use of a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to enhance reaction efficiency and protect the target protein from oxidative damage.[9][11][12]

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

For applications involving living cells or in instances where copper toxicity is a concern, SPAAC offers a powerful copper-free alternative.[13][14][15] This reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne dramatically accelerates the reaction with an azide, obviating the need for a catalyst.[13][15][16]

The general workflow for protein modification using this compound can be conceptualized as a two-stage process:

  • Stage 1: Functionalization of the Protein or a Molecule of Interest. A molecule of interest (e.g., a cytotoxic drug, a fluorophore) is first conjugated to this compound. This is typically achieved by reacting the carboxyl group of a molecule with the hydroxyl group of the glycinol, or alternatively, by deprotecting the Boc group to reveal the amine for conjugation.

  • Stage 2: Click Chemistry Ligation. The propargyl-functionalized molecule is then "clicked" onto an azide-modified protein of interest, or vice versa.

The following diagram illustrates the general workflow for protein modification using this compound via CuAAC.

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Protein Modification Boc_reagent This compound Functionalized_Molecule Propargyl-Functionalized Molecule (X-Propargyl) Boc_reagent->Functionalized_Molecule Conjugation Molecule_X Molecule of Interest (X) (e.g., Drug, Fluorophore) Molecule_X->Functionalized_Molecule Modified_Protein Modified Protein (Protein-X) Functionalized_Molecule->Modified_Protein CuAAC 'Click' Reaction Protein_N3 Azide-Modified Protein Protein_N3->Modified_Protein Catalyst Cu(I) Catalyst (CuSO4 + NaAsc) Catalyst->Modified_Protein

Caption: General workflow for protein modification using this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the modification of a protein using this compound. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Protocol 1: Functionalization of a Carboxylic Acid-Containing Molecule with this compound

This protocol describes the esterification reaction between a carboxylic acid-containing molecule and the hydroxyl group of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or other suitable organic solvent

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., column chromatography)

Procedure:

  • In a clean, dry reaction vessel, dissolve the carboxylic acid-containing molecule and a 1.2-fold molar excess of this compound in anhydrous DCM.

  • Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting propargyl-functionalized molecule by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol details the "clicking" of the propargyl-functionalized molecule onto an azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Propargyl-functionalized molecule (from Protocol 1) dissolved in a compatible solvent (e.g., DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in deionized water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in deionized water)

  • Sodium ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )

  • Microcentrifuge tubes

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein solution with the propargyl-functionalized molecule. A 5- to 20-fold molar excess of the propargyl-functionalized molecule over the protein is recommended as a starting point.

  • Add the THPTA stock solution to the reaction mixture to a final concentration of 1-5 mM.

  • Add the CuSO₄ stock solution to a final concentration of 0.5-2 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.

  • Monitor the conjugation efficiency using appropriate analytical techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent propargyl-molecule was used) or Mass Spectrometry.

  • Purify the labeled protein using size-exclusion chromatography or dialysis to remove excess reagents.

Quantitative Data: Typical Reaction Parameters for CuAAC

ParameterRecommended Concentration/RatioRationale
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics.
Propargyl-Molecule Excess 5-20 molar equivalentsDrives the reaction to completion.
CuSO₄ Concentration 0.5-2 mMCatalytic amount; higher concentrations can lead to protein precipitation.
THPTA:CuSO₄ Ratio 2:1 to 5:1The ligand stabilizes the Cu(I) ion and protects the protein.[9][11]
Sodium Ascorbate 5-10 mMReduces Cu(II) to the active Cu(I) form.[10]
Reaction Time 1-4 hours at RTSufficient for high conjugation efficiency in most cases.
pH 7.0-8.0Optimal for CuAAC and protein stability.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol is for copper-free labeling and requires the protein to be functionalized with a strained alkyne (e.g., DBCO) and the molecule of interest with an azide.

Materials:

  • Strained alkyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized molecule of interest

  • Microcentrifuge tubes

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • In a microcentrifuge tube, combine the strained alkyne-modified protein solution with the azide-functionalized molecule. A 5- to 20-fold molar excess of the azide-functionalized molecule is recommended.

  • Gently mix the reaction and incubate for 4-24 hours at room temperature or 37°C. Reaction times can be shorter with more reactive strained alkynes.

  • Monitor the conjugation efficiency by SDS-PAGE or Mass Spectrometry.

  • Purify the labeled protein using size-exclusion chromatography or dialysis.

The following diagram illustrates the mechanism of CuAAC.

G cluster_0 CuAAC Catalytic Cycle Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction NaAsc Sodium Ascorbate NaAsc->Cu_II Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide Alkyne Propargyl Group (R-C≡CH) Alkyne->Cu_Acetylide Metallocycle Copper Metallocycle Cu_Acetylide->Metallocycle Azide Azide Group (R'-N3) Azide->Metallocycle Triazole_Cu Triazole-Copper Complex Metallocycle->Triazole_Cu Ring Contraction Triazole_Cu->Cu_I Regeneration of Catalyst Triazole 1,4-Disubstituted Triazole Product Triazole_Cu->Triazole Protonolysis

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, it is essential to incorporate self-validating steps:

  • Characterization of Intermediates: After the functionalization of a molecule with this compound (Protocol 1), confirm the structure and purity of the product using techniques like NMR and Mass Spectrometry.

  • Monitoring Reaction Progress: Utilize appropriate analytical methods (SDS-PAGE, FPLC, LC-MS) to monitor the progress of the protein conjugation reaction. This allows for the optimization of reaction times and reagent concentrations.

  • Confirmation of Conjugation: The final modified protein should be thoroughly characterized to confirm successful conjugation and to determine the degree of labeling. This can be achieved through Mass Spectrometry (to observe the mass shift corresponding to the attached molecule) and, if applicable, functional assays to ensure that the modification has not adversely affected the protein's activity.

Conclusion

This compound is a powerful and versatile tool for the precise chemical modification of proteins. Its propargyl group provides access to the highly efficient and bioorthogonal CuAAC and SPAAC "click" reactions, while the Boc-protected amine offers a handle for further functionalization. By following the detailed protocols and incorporating self-validating measures, researchers can confidently employ this reagent to advance their studies in protein engineering, drug discovery, and diagnostics.

References

Application Notes and Protocols for the Purification of Boc-2-Propargyl-L-glycinol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Boc-2-Propargyl-L-glycinol in Modern Synthesis

This compound is a chiral building block of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines a Boc-protected amine, a primary alcohol, and a terminal alkyne. This trifunctional nature makes it a versatile scaffold for introducing propargyl-modified amino alcohol functionalities into a wide range of molecules, most notably peptides and small molecule drug candidates. The presence of the propargyl group is particularly advantageous, as it serves as a handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

The successful synthesis of novel entities utilizing this compound is, however, only half the battle. The ultimate utility of these reactions hinges on the effective purification of the desired products from a milieu of starting materials, reagents, and potential side products. This guide provides detailed application notes and robust protocols for the purification of compounds derived from reactions involving this compound, with a focus on explaining the rationale behind each step to empower researchers to adapt and troubleshoot their purification strategies.

Understanding the Reaction Landscape and Potential Impurities

Effective purification begins with a thorough understanding of the reaction itself and the likely impurities that may be present in the crude reaction mixture. For this compound, two primary reaction classes are prevalent: peptide coupling reactions and click chemistry.

Peptide Coupling Reactions

In peptide synthesis, this compound can be incorporated into a peptide sequence. The primary alcohol can be oxidized to a carboxylic acid for standard amide bond formation, or the Boc-protected amine can be deprotected and coupled.

Common Impurities:

  • Unreacted starting materials: Excess this compound or the coupling partner.

  • Coupling reagents and byproducts: Reagents such as HBTU, HOBt, and their urea byproducts.

  • Diastereomers: If the coupling partner is chiral, the potential for diastereomer formation exists.

  • Deletion sequences: In solid-phase peptide synthesis, incomplete coupling can lead to peptides lacking the intended propargylglycinol residue.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound readily undergoes CuAAC with an azide-containing molecule to form a stable 1,2,3-triazole linkage.[2][]

Common Impurities:

  • Unreacted starting materials: Excess this compound or the azide partner.

  • Copper catalyst: Residual copper salts from the reaction.

  • Reducing agent byproducts: Oxidized forms of reducing agents like sodium ascorbate.

  • Ligand: The ligand used to stabilize the copper(I) catalyst.

  • Homocoupling products: In some cases, the alkyne can undergo oxidative homocoupling to form a diyne.

A Strategic Approach to Purification: A Decision-Making Workflow

The choice of purification strategy depends on the nature of the product and the impurities present. The following workflow provides a general decision-making framework.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up / Extraction Start->Workup TLC TLC Analysis Workup->TLC Flash Flash Column Chromatography TLC->Flash Good Separation (ΔRf > 0.2) HPLC Preparative RP-HPLC TLC->HPLC Poor Separation (ΔRf < 0.2) or High Polarity Crystallization Crystallization Flash->Crystallization If solid Final Pure Product Flash->Final HPLC->Final Crystallization->Final

Caption: Decision workflow for purification strategy.

Detailed Purification Protocols

Protocol 1: General Aqueous Work-up for CuAAC Reactions

The initial work-up for a CuAAC reaction is designed to remove the bulk of the copper catalyst and other water-soluble components.

Rationale: This step simplifies the subsequent chromatographic purification by removing inorganic salts and highly polar impurities. The use of a copper chelator like EDTA can aid in the removal of residual copper.

Step-by-Step Procedure:

  • Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with an equal volume of ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous ammonium chloride solution (to quench the reaction and complex with copper).

    • 5% aqueous EDTA solution (optional, to further chelate copper).

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acidic components).

    • Brine (to reduce the water content in the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Method Development

TLC is an indispensable tool for monitoring the progress of a reaction and for developing a suitable solvent system for flash chromatography.[4][5]

Rationale: The polarity of the solvent system is adjusted to achieve optimal separation of the product from starting materials and impurities. An ideal Rf value for the product is between 0.2 and 0.4 for effective separation by flash chromatography.

Step-by-Step Procedure:

  • Prepare a TLC chamber with a suitable solvent system. A good starting point for many Boc-protected compounds is a mixture of ethyl acetate and hexanes (e.g., 1:1).

  • Spot the crude reaction mixture, along with the starting materials as references, onto a silica gel TLC plate.

  • Develop the plate in the chamber.

  • Visualize the spots using a UV lamp (254 nm) and/or a chemical stain.[6][7]

    • Potassium permanganate stain: Effective for visualizing alkynes and alcohols, which will appear as yellow spots on a purple background.

    • p-Anisaldehyde stain: A general-purpose stain that is sensitive to a wide range of functional groups.

  • Adjust the solvent system polarity to achieve the desired separation. To increase the Rf, increase the proportion of the more polar solvent.

Compound Type Typical Starting Solvent System (v/v) Notes
Boc-protected amino alcohols30-50% Ethyl Acetate in HexanesAdjust polarity based on other functional groups.
Triazole products (from CuAAC)50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in DichloromethaneTriazoles are generally more polar than the starting alkyne.
Peptides5-10% Methanol in Dichloromethane (with 0.1% acetic acid)For highly polar peptides, reversed-phase TLC may be necessary.
Protocol 3: Flash Column Chromatography

Flash chromatography is the workhorse for purifying multi-gram quantities of reaction products.[8]

Rationale: This technique utilizes a stationary phase (typically silica gel) and a mobile phase (the eluent) to separate compounds based on their differential adsorption to the silica. A gradient of increasing solvent polarity is often employed to elute compounds of varying polarities.

Step-by-Step Procedure:

  • Column Packing: Dry or slurry pack a silica gel column with the initial, less polar eluent determined from TLC analysis.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to dryness and load the dry powder onto the top of the column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Flash_Chromatography Start Crude Product Load Load onto Silica Column Start->Load Elute_Low Elute with Low Polarity Solvent (e.g., 20% EtOAc/Hex) Load->Elute_Low Elute_High Gradually Increase Polarity (e.g., to 60% EtOAc/Hex) Elute_Low->Elute_High Collect Collect Fractions Elute_High->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Purified Product Evaporate->Final

Caption: Workflow for Flash Column Chromatography.

Protocol 4: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For highly polar compounds, such as peptides or products that are difficult to separate by normal-phase chromatography, preparative RP-HPLC is the method of choice.[9][10]

Rationale: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile). Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape.[9]

Step-by-Step Procedure:

  • Method Development (Analytical Scale): First, develop a separation method on an analytical RP-HPLC system using a C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Run a gradient from low %B to high %B (e.g., 5% to 95% B over 20 minutes) to determine the elution time of the product.

    • Optimize the gradient to achieve good separation between the product and impurities.

  • Scale-up to Preparative HPLC:

    • Use a preparative C18 column with the same stationary phase as the analytical column.

    • Adjust the flow rate and gradient according to the column dimensions.

    • Dissolve the crude product in a minimal amount of the mobile phase (or a solvent like DMF or DMSO if necessary) and filter it before injection.

  • Fraction Collection and Analysis: Collect fractions corresponding to the product peak. Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Product Isolation: Pool the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified product as a fluffy solid.

Parameter Analytical Scale Preparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Flow Rate 1 mL/min20 mL/min
Gradient 5-95% B in 20 min5-95% B in 20 min
Injection Volume 10-50 µL1-5 mL
Protocol 5: Crystallization

For solid products, crystallization can be an excellent final purification step to obtain highly pure material.

Rationale: Crystallization relies on the differential solubility of the product and impurities in a given solvent system. As a saturated solution cools or the solvent slowly evaporates, the less soluble compound (ideally the product) will crystallize out, leaving the impurities in the solution.

Step-by-Step Procedure:

  • Solvent Selection: Find a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude or partially purified product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization. Seeding with a small crystal of the pure product can facilitate crystallization.[11][12]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold crystallization solvent and dry them under vacuum.

Conclusion

The purification of products from reactions involving this compound is a critical step in the synthesis of novel chemical entities. A systematic approach, beginning with an understanding of the potential impurities and guided by TLC analysis, will enable the rational selection of the most appropriate purification technique. The protocols detailed in this guide for aqueous work-up, flash chromatography, preparative RP-HPLC, and crystallization provide a solid foundation for researchers to achieve high purity of their target compounds. By understanding the principles behind each technique, scientists can confidently adapt these methods to their specific purification challenges, ultimately accelerating their research and development efforts.

References

The Strategic Incorporation of Boc-2-Propargyl-L-glycinol in Solid-Phase Peptide Synthesis: A Guide to Unlocking Novel Peptide Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate introduction of non-proteinogenic amino acids and their derivatives into peptide scaffolds is a cornerstone of modern chemical biology and drug discovery. Boc-2-Propargyl-L-glycinol, a sterically constrained amino alcohol equipped with a terminal alkyne, represents a powerful building block for solid-phase peptide synthesis (SPPS). Its unique structure allows for the creation of peptides with modified C-termini, which can confer enhanced metabolic stability and altered pharmacokinetic profiles. Furthermore, the propargyl group serves as a versatile chemical handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry." This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in SPPS. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, accessible format to empower the synthesis of novel and complex peptide architectures.

Introduction: The Rationale for C-Terminal Modification and Bioorthogonal Chemistry

Standard solid-phase peptide synthesis (SPPS) protocols typically yield peptides with a C-terminal carboxylic acid or amide.[1] However, modifying the C-terminus to an alcohol can significantly impact a peptide's biological properties, including resistance to carboxypeptidases, altered cell permeability, and different receptor binding interactions.[2] this compound is a chiral building block that facilitates the synthesis of such peptide alcohols.

The true power of this building block lies in its propargyl group—a terminal alkyne that is bioorthogonal. This functionality remains inert throughout the standard procedures of SPPS but can be selectively reacted with an azide-containing molecule in the presence of a copper(I) catalyst.[3][4] This highly efficient and specific CuAAC reaction allows for the precise, post-synthetic attachment of a wide array of functionalities, including:

  • Fluorophores and Quenchers: For creating probes to study protease activity or protein-protein interactions.[5]

  • Polyethylene Glycol (PEG) Chains: To enhance solubility and in vivo half-life.[4]

  • Targeting Ligands: To direct peptide-drug conjugates to specific cells or tissues.

  • Cross-linking Agents: For peptide cyclization, which can improve conformational stability and binding affinity.[3]

This guide will focus on the Boc/Bzl protection strategy for SPPS, which is compatible with the acid-labile nature of the Boc group and the stability of the propargyl moiety.[6]

Experimental Workflow Overview

The successful incorporation of this compound and subsequent on-resin modification follows a logical progression of steps. Each stage is critical for the final purity and yield of the target peptide conjugate.

G cluster_0 Phase 1: Resin Preparation & Loading cluster_1 Phase 2: Peptide Elongation (SPPS Cycles) cluster_2 Phase 3: On-Resin Modification cluster_3 Phase 4: Cleavage & Purification Resin_Swelling 1. Resin Swelling (2-Chlorotrityl Chloride Resin) Loading 2. Loading of this compound Resin_Swelling->Loading Capping 3. Capping of Unreacted Sites Loading->Capping Deprotection 4. Nα-Boc Deprotection (TFA/DCM) Capping->Deprotection Neutralization 5. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 6. Amino Acid Coupling (HBTU/DIEA) Neutralization->Coupling Wash Washing Steps Coupling->Wash Wash->Deprotection Click_Reaction 7. On-Resin CuAAC 'Click' Reaction Wash->Click_Reaction Cleavage 8. Cleavage from Resin & Side-Chain Deprotection (HF) Click_Reaction->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Characterization 10. Characterization (Mass Spectrometry) Purification->Characterization

Caption: High-level workflow for the synthesis of a peptide conjugate using this compound.

Detailed Protocols and Methodologies

Phase 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

Causality: The 2-chlorotrityl chloride (2-CTC) resin is the support of choice for synthesizing C-terminal peptide alcohols.[2][7] Its high acid lability allows for the cleavage of the final peptide alcohol under mild acidic conditions that keep side-chain protecting groups intact if desired, although in the Boc/Bzl strategy, a strong acid like HF is used for global deprotection.[8] The bulky trityl linker minimizes the risk of diketopiperazine formation and racemization during the loading of the first building block.

Protocol:

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0-1.6 mmol/g substitution) in anhydrous dichloromethane (DCM) (10-15 mL per gram of resin) for 30 minutes in a suitable solid-phase synthesis vessel.

  • Amino Alcohol Solution: In a separate flask, dissolve this compound (1.5 equivalents relative to the resin loading capacity) in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin.

  • Base Addition: Add N,N-diisopropylethylamine (DIEA) (3.0 equivalents relative to the amino alcohol) to the resin slurry.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.[7]

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), N,N-dimethylformamide (DMF) (3x), and finally with DCM (3x).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined gravimetrically.

Phase 2: Peptide Chain Elongation (Boc-SPPS Cycles)

Causality: The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection.[6][9] Each cycle of amino acid addition involves the deprotection of the Boc group with trifluoroacetic acid (TFA), neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.

G Start Resin-Bound Peptide (Nα-Boc Protected) Deprotection 1. Deprotection 50% TFA in DCM (1 x 2 min, 1 x 20 min) Start->Deprotection Wash_1 Wash (DCM, IPA, DCM) Deprotection->Wash_1 Neutralization 2. Neutralization 10% DIEA in DCM (2 x 2 min) Wash_1->Neutralization Wash_2 Wash (DCM, DMF) Neutralization->Wash_2 Coupling 3. Coupling Boc-AA (3 eq) HBTU (2.9 eq) DIEA (6 eq) in DMF (1-2 hours) Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 End Elongated Peptide (Ready for next cycle or final modification) Wash_3->End

Caption: A single cycle in Boc solid-phase peptide synthesis.

Protocol for a Single Coupling Cycle:

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and repeat with a fresh solution for 20-30 minutes.[10]

  • Washing: Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.

  • Neutralization: Treat the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this step once. This converts the N-terminal ammonium salt to a free amine.[9]

  • Washing: Wash the resin with DCM (3x) and DMF (3x) to remove excess DIEA.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3-4 equivalents) with a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and DIEA (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor coupling completion using the Kaiser test (ninhydrin test). Note: This test will be negative for secondary amines like proline.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat this cycle until the desired peptide sequence is assembled.

Phase 3: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: The on-resin CuAAC reaction provides a convenient method for peptide modification, as the peptide remains attached to the solid support, simplifying purification by allowing for the easy removal of excess reagents and catalyst through washing.[11][12] A copper(I) source, often generated in situ from Cu(II) by a reducing agent like sodium ascorbate, is required to catalyze the cycloaddition between the propargyl group on the peptide and an azide-functionalized molecule.

Protocol:

  • Resin Swelling: Swell the alkyne-functionalized peptide-resin in DMF.

  • Reagent Solution: In a separate vial, prepare the click cocktail. For a 0.1 mmol scale synthesis, dissolve the azide-containing molecule of interest (5-10 equivalents) in a mixture of DMF and water (e.g., 4:1 v/v).

  • Catalyst Addition: To the azide solution, add sodium ascorbate (5 equivalents) followed by copper(II) sulfate pentahydrate (1-2 equivalents). The solution should turn a pale yellow/green color.

  • Click Reaction: Add the click cocktail to the swollen peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 12-24 hours, protected from light.

  • Washing: Drain the reaction solution. Wash the resin extensively with DMF (5x), a 0.5% sodium diethyldithiocarbamate solution in DMF (to chelate and remove residual copper), DMF (5x), and finally DCM (5x).

Parameter Recommended Condition Rationale
Solvent DMF/Water or DMSOGood swelling properties for the resin and solubility for reagents.[11]
Copper Source CuSO₄·5H₂O / Sodium AscorbateIn situ generation of the active Cu(I) catalyst.
Ligand (Optional) TBTA, 2,6-LutidineCan accelerate the reaction and protect the catalyst from oxidation.
Equivalents (Azide) 5-10 eqDrives the reaction to completion.
Temperature Room TemperatureSufficient for most CuAAC reactions.
Reaction Time 12-24 hoursEnsures high conversion on the solid support.
Phase 4: Final Cleavage and Purification

Causality: The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. In Boc/Bzl chemistry, this is typically achieved with strong, hazardous acids like anhydrous hydrogen fluoride (HF).[8] Scavengers are included in the cleavage cocktail to trap the reactive carbocations generated during the deprotection of side chains, preventing unwanted side reactions with sensitive residues like tryptophan and methionine.

Protocol:

  • Drying: Thoroughly dry the peptide-resin under vacuum.

  • HF Cleavage:

    • Caution: This step must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add scavengers (e.g., anisole, p-cresol) to the vessel.

    • Cool the vessel to -5 to 0°C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Evaporation: Evaporate the HF under a stream of nitrogen followed by a high vacuum.

  • Peptide Precipitation: Wash the remaining resin and crude peptide with cold diethyl ether. This will precipitate the peptide while dissolving the organic scavengers.

  • Isolation: Filter the precipitated peptide and wash with additional cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conclusion

This compound is a highly valuable and versatile building block for solid-phase peptide synthesis. Its incorporation allows for the generation of peptide alcohols with a bioorthogonal handle, opening up a vast landscape of possibilities for post-synthetic modification. The protocols detailed in this guide, from resin loading to on-resin click chemistry and final cleavage, provide a robust framework for researchers to create novel peptide conjugates for a wide range of applications in drug discovery, diagnostics, and fundamental biological research. By understanding the chemical principles behind each step, scientists can confidently employ this building block to push the boundaries of peptide science.

References

Application Notes & Protocols: A Senior Scientist's Guide to Click Chemistry with Boc-2-Propargyl-L-glycinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern medicinal chemistry and bioconjugation, the efficiency and precision of molecular assembly are paramount. Boc-2-Propargyl-L-glycinol (CAS 763122-73-2) has emerged as a highly valuable chiral building block, offering a strategic trifecta of functional handles: a terminal alkyne poised for "click" chemistry, a stable Boc-protected amine for orthogonal deprotection, and a primary hydroxyl group for further derivatization.[][2][3] Its utility lies in its ability to serve as a versatile scaffold, enabling the seamless connection of diverse molecular entities.

This guide provides an in-depth exploration of the two primary azide-alkyne cycloaddition strategies compatible with this building block: the robust Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert insights into optimizing these powerful ligation technologies. The core principle of click chemistry, as defined by K. B. Sharpless, is to utilize reactions that are high-yielding, wide in scope, and generate only easily removable byproducts, a philosophy embodied by the methods described herein.[4][5]

Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, renowned for its reliability, efficiency, and exquisite regioselectivity, producing exclusively the 1,4-disubstituted 1,2,3-triazole isomer.[4][6][7] This reaction's tolerance for a wide range of functional groups and solvents, including water, makes it exceptionally versatile for both small molecule synthesis and the modification of complex biomolecules.[]

The CuAAC Mechanism: A Copper-Mediated Union

The reaction proceeds through a catalytic cycle initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne of this compound. This complex then reacts with an azide partner to form a six-membered copper-containing intermediate, which subsequently rearranges and, upon protonolysis, releases the stable triazole product, regenerating the copper(I) catalyst for the next cycle.[9][10]

CuAAC_Mechanism CuAAC Catalytic Cycle R_Alkyne R-C≡CH (this compound) R_Alkyne->center Cu_I Cu(I)L Catalyst Cu_Acetylide Copper(I) Acetylide Intermediate Six_Membered Six-Membered Cu-Intermediate Cu_Acetylide->Six_Membered + R'-N₃ R_Azide R'-N₃ (Azide Partner) Triazolide Copper Triazolide Six_Membered->Triazolide Rearrangement Product 1,4-Triazole Product Triazolide->Product + H⁺ Triazolide->center - Cu(I)L Proton H+ center->Cu_Acetylide + Cu(I)L - H⁺ CuAAC_Workflow CuAAC Experimental Workflow A 1. Reagent Preparation B Dissolve Alkyne & Azide in t-BuOH/H₂O A->B C Prepare Catalyst Stocks: - CuSO₄ (aq.) - Sodium Ascorbate (aq.) A->C E Combine Alkyne & Azide solutions. Purge with N₂/Ar (optional). B->E F Add CuSO₄ solution. C->F G Initiate with Sodium Ascorbate. C->G D 2. Reaction Assembly D->E E->F F->G I Stir at room temperature. Monitor by TLC or LC-MS. G->I H 3. Reaction & Monitoring H->I K Quench (e.g., EDTA for Cu removal). Extract with organic solvent. I->K J 4. Workup & Purification J->K L Dry, concentrate, and purify (e.g., column chromatography). K->L M Characterize Product L->M SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants Azide R-N₃ (Azide) TS [Transition State] Azide->TS plus + StrainedAlkyne Strained Cyclooctyne (e.g., DBCO) StrainedAlkyne->TS Product Triazole Product (Regioisomeric Mixture) TS->Product Ring Strain Release SPAAC_Workflow SPAAC Live-Cell Labeling Workflow A 1. Metabolic Labeling B Incubate cells with an azido-sugar (e.g., Ac₄ManNAz) for 24-48h. A->B D Wash cells with PBS to remove unincorporated sugar. B->D C 2. Cell Preparation C->D E 3. SPAAC Reaction F Incubate cells with DBCO-Fluorophore in media (e.g., 10-50 µM) for 30-60 min. E->F H Wash cells to remove excess dye. F->H G 4. Imaging G->H I Image cells using fluorescence microscopy. H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions with Boc-2-Propargyl-L-glycinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Boc-2-Propargyl-L-glycinol in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with sterically demanding substrates like this compound.

Q1: My CuAAC reaction with this compound is resulting in a low yield. What are the primary contributing factors?

Low yields in CuAAC reactions, especially with substrates like this compound which presents moderate steric hindrance due to the Boc protecting group and the chiral backbone, can often be attributed to a few key factors:

  • Catalyst Inactivation: The active catalyst, Cu(I), is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of atmospheric oxygen.[1][2] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also diminish the catalytically active species.[1]

  • Suboptimal Reaction Conditions: Parameters such as solvent, temperature, pH, and reactant concentrations are critical and may need to be optimized for this specific substrate.[1]

  • Ligand Issues: The choice of ligand and its concentration relative to the copper source are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[3][4]

  • Side Reactions: The most prevalent side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your this compound.[1]

  • Steric Hindrance: The bulky Boc group can sterically hinder the approach of the azide and the copper catalyst to the alkyne, slowing down the reaction rate and potentially leading to incomplete conversion.[5][6][7]

Q2: How can I effectively prevent catalyst inactivation and maintain the active Cu(I) state throughout the reaction?

Maintaining a sufficient concentration of the active Cu(I) catalyst is paramount for a successful CuAAC reaction. Here are several strategies to prevent its oxidation:

  • In-situ Reduction of Cu(II): The most common and effective method is the in-situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is the most widely used reductant for this purpose.[2][8][9] It is crucial to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[1]

  • Utilize Stabilizing Ligands: Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are highly effective at stabilizing the Cu(I) oxidation state and preventing its oxidation.[3][10][11] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended to protect the catalyst.[1][5]

  • Degassing and Inert Atmosphere: Removing dissolved oxygen from your reaction mixture is critical. This can be achieved by sparging your solvents with an inert gas like argon or nitrogen. Performing the reaction under an inert atmosphere, for instance in a glovebox, provides the best protection against oxygen.[1]

Q3: What is the optimal order of addition for the reagents in a CuAAC reaction?

The order of reagent addition can significantly impact the reaction's success, primarily by preventing the premature precipitation of copper species.[1] A generally recommended order of addition is:

  • Combine the azide and your alkyne (this compound) in the chosen solvent system.

  • Add the copper-ligand complex. It is best practice to pre-mix the copper source (e.g., CuSO₄) and the ligand to allow for complex formation before adding it to the reaction mixture.[9][12]

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[9][12]

Adding the sodium ascorbate to the copper-containing solution in the absence of the ligand should be avoided as this can lead to the formation of reactive oxygen species.[5]

Q4: Are there any additives that can help improve the yield and reduce side reactions?

Yes, certain additives can be beneficial, especially in bioconjugation reactions or when working with sensitive substrates:

  • Aminoguanidine: This additive can intercept byproducts of ascorbate oxidation, which can otherwise lead to unwanted side reactions with biomolecules.[5][6]

  • Betaine: This zwitterionic additive has been shown to dramatically accelerate CuAAC reactions in aqueous media, allowing for a significant reduction in the required copper catalyst concentration, down to ppm levels.[13]

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting and optimizing your CuAAC reactions with this compound.

Problem 1: No reaction or very slow conversion.

Potential Causes & Solutions

  • Inactive Catalyst:

    • Cause: Oxidation of Cu(I) to Cu(II).

    • Solution: Follow the rigorous protocol for catalyst preparation and maintenance as outlined in the "Catalyst Preparation and Handling" section below. Ensure all solutions are freshly prepared and properly degassed.

  • Steric Hindrance:

    • Cause: The bulky Boc group on this compound may be impeding the reaction.

    • Solution:

      • Increase Reaction Temperature: A modest increase in temperature (e.g., from room temperature to 35-50 °C) can provide the necessary activation energy to overcome steric barriers.[5][6]

      • Prolong Reaction Time: For sterically hindered substrates, reaction times of 12-24 hours may be necessary for complete conversion.[14]

      • Optimize Ligand: Experiment with different ligands. While THPTA is excellent in aqueous media, ligands like TBTA or those with benzimidazole components might perform better in organic or mixed solvent systems.[4][15]

  • Low Reactant Concentration:

    • Cause: The reaction rate is dependent on the concentration of all reactants.

    • Solution: If possible, increase the concentration of your reactants. CuAAC reactions proceed most efficiently when the concentration of each reactant is above 10 µM.[1][9]

Workflow for Troubleshooting Low Conversion

troubleshooting_workflow start Low or No Conversion check_catalyst Verify Catalyst Activity (Fresh Reagents, Degassed Solvents) start->check_catalyst increase_temp Increase Temperature (e.g., 35-50 °C) check_catalyst->increase_temp If catalyst is active analyze Analyze Reaction Progress (TLC, LC-MS) increase_temp->analyze change_ligand Screen Different Ligands (e.g., TBTA, THPTA) increase_conc Increase Reactant Concentrations change_ligand->increase_conc If no improvement change_ligand->analyze prolong_time Extend Reaction Time (12-24h) increase_conc->prolong_time prolong_time->analyze analyze->change_ligand If still low success Successful Conversion analyze->success If improved

Caption: A logical workflow for troubleshooting low conversion in CuAAC reactions.

Problem 2: Presence of side products, primarily alkyne homocoupling.

Potential Causes & Solutions

  • Excess Oxygen:

    • Cause: Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling).

    • Solution: Rigorously degas all solvents and perform the reaction under an inert atmosphere (N₂ or Ar).

  • Insufficient Reducing Agent:

    • Cause: An inadequate concentration of sodium ascorbate can lead to the accumulation of Cu(II), which can promote side reactions.

    • Solution: Ensure a sufficient excess of sodium ascorbate, typically 5-10 equivalents relative to the copper catalyst.[12]

  • Inappropriate Ligand-to-Copper Ratio:

    • Cause: An insufficient amount of ligand may not adequately protect the Cu(I) from oxidation or the alkyne from homocoupling.

    • Solution: Increase the ligand-to-copper ratio. A 5:1 ratio is often recommended for bioconjugation and with sensitive substrates.[1][5]

Experimental Protocols
Protocol 1: General CuAAC Reaction with this compound

This protocol provides a starting point for your experiments.

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of the copper ligand (e.g., THPTA) in deionized water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

    • Prepare stock solutions of your azide-labeled molecule and this compound in a suitable solvent (e.g., DMSO, DMF, or buffer).

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule and this compound in the desired molar ratio (typically 1:1.2 to 1:1.5 of azide to alkyne).

    • Add the appropriate solvent or buffer.

    • In a separate tube, pre-mix the CuSO₄ and ligand solution in a 1:5 molar ratio and let it stand for 2-3 minutes to form the complex.

    • Add the copper-ligand complex to the reaction mixture. The final copper concentration is typically in the range of 50 µM to 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.

  • Reaction Conditions:

    • Mix the reaction gently and incubate at room temperature or an optimized temperature.

    • Protect the reaction from light if working with photosensitive molecules.

    • Monitor the reaction progress by TLC or LC-MS.

Protocol 2: Optimization of Reaction Conditions

To maximize the yield, a systematic optimization of key parameters is recommended. Set up a series of small-scale parallel reactions, varying one parameter at a time.

ParameterRange to TestRationale
Solvent System t-BuOH/H₂O (1:1), DMF, DMSO, THFSolvent can affect reactant solubility and reaction rate.[16][17]
Temperature Room Temp, 35°C, 50°CHigher temperatures can overcome steric hindrance.[5][6]
Ligand THPTA, TBTA, BTTESDifferent ligands offer varying levels of stabilization and acceleration.[4][11]
Cu(I) Source CuSO₄/Ascorbate, CuI, [Cu(CH₃CN)₄]PF₆The choice of copper source can influence reaction kinetics.[8][15]
pH (for aqueous systems) 6.5, 7.0, 7.5, 8.0The optimal pH can vary depending on the substrates.[5][18]

Understanding the CuAAC Mechanism

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The copper(I)-catalyzed azide-alkyne cycloaddition proceeds through a catalytic cycle that dramatically accelerates the rate of the 1,3-dipolar cycloaddition.[19]

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH Alkyne->Cu_Acetylide Azide R'-N₃ Cu_Azide_Complex Intermediate Complex Azide->Cu_Azide_Complex Product Triazole Product Cu_Acetylide->Cu_Azide_Complex + Azide Metallacycle Six-membered Copper Metallacycle Cu_Azide_Complex->Metallacycle Cyclization Cu_Triazolide Cu(I)-Triazolide Metallacycle->Cu_Triazolide Cu_Triazolide->CuI + H⁺ Cu_Triazolide->Product Protonolysis

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The cycle begins with the formation of a copper(I)-acetylide intermediate.[20][21] The azide then coordinates to the copper center, followed by a cyclization event to form a six-membered copper metallacycle.[] This intermediate rearranges to a more stable copper-triazolide, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.[21][]

By understanding these steps, you can better diagnose where your reaction might be failing and make informed decisions to optimize the conditions for your specific substrate, this compound.

References

Technical Support Center: Troubleshooting Low Solubility of Boc-2-Propargyl-L-glycinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Boc-2-Propargyl-L-glycinol (CAS 763122-73-2).[1][2][][4][5] This valuable building block is integral to peptide synthesis and medicinal chemistry, particularly for introducing propargyl-modified amino alcohol functionalities into molecules.[1] Its terminal alkyne group is a key component for "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling efficient molecular conjugation.[1][6][] However, its unique structure, which balances polar (hydroxyl, carbamate) and nonpolar (Boc, propargyl) moieties, can present solubility challenges in certain reaction media.

This guide provides in-depth, experience-driven answers to common solubility questions, helping you optimize your experimental conditions for successful outcomes.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen solvent?

A1: The solubility of this compound is governed by a balance of its structural components:

  • tert-Butyloxycarbonyl (Boc) Group: This is a bulky, lipophilic (nonpolar) protecting group.[8][9] It significantly increases the compound's affinity for nonpolar organic solvents.[8][9]

  • Propargyl Group: The terminal alkyne is a relatively nonpolar functional group that further contributes to its solubility in organic media.

  • Glycinol Backbone: This core contains a hydroxyl (-OH) group and a carbamate linkage. These are polar groups capable of hydrogen bonding, which can confer solubility in more polar solvents.

The challenge arises because the molecule is neither extremely polar nor extremely nonpolar. A solvent that is ideal for the Boc and propargyl groups (e.g., hexane) may be too nonpolar to accommodate the hydroxyl group, and vice-versa for highly polar solvents like water. The key is to select a solvent that can adequately solvate all parts of the molecule. This follows the fundamental principle of "like dissolves like," where a solute's polarity must be matched with the solvent's polarity.[10][11]

Q2: What are the recommended starting solvents for dissolving this compound?

A2: Based on its structure and empirical data from similar Boc-protected compounds, a systematic approach to solvent selection is recommended.[8][12] Start with moderately polar, aprotic solvents, as they provide the best balance for the molecule's features.

For a systematic approach, we recommend performing a small-scale solubility test before committing your full-scale reaction.

Protocol: Small-Scale Solubility Test

Objective: To efficiently determine a suitable solvent or solvent system for your reaction.

Materials:

  • This compound (2-3 mg per test)

  • Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)

  • A selection of candidate solvents (see table below)

  • Vortex mixer

  • Optional: Heat gun or water bath, sonicator

Procedure:

  • Preparation: Add approximately 2-3 mg of this compound to several individual vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different candidate solvent. This creates an initial concentration of 4-6 mg/mL.

  • Initial Observation: Observe if the solid dissolves immediately at room temperature.

  • Agitation: Vigorously vortex each vial for 30-60 seconds. Check for dissolution.

  • Physical Methods (If Necessary): If the compound is still not fully dissolved, you can proceed with gentle heating (e.g., 40-50 °C) or sonication for 5-10 minutes. Caution: Ensure the solvent is not too volatile and be mindful of the thermal stability of your other reagents.

  • Documentation: Record your observations in a table to guide your final solvent choice for the main reaction.

Table 1: Solvent Selection Guide for this compound
Solvent ClassExample SolventAbbreviationPredicted SolubilityRationale & Notes
Polar Aprotic DimethylformamideDMFHighly Soluble Excellent choice. Effectively solvates both polar and nonpolar regions. Often used in peptide couplings and click chemistry.
Dimethyl SulfoxideDMSOHighly Soluble Similar to DMF but has a higher boiling point, which can make it harder to remove.
AcetonitrileACN / MeCNSoluble Good starting point. Less polar than DMF/DMSO but effective for many applications.
Chlorinated DichloromethaneDCMSoluble Effectively dissolves the nonpolar Boc and propargyl groups. A very common solvent in organic synthesis.
ChloroformCHCl₃Soluble Similar to DCM, good for dissolving nonpolar components.
Ethers TetrahydrofuranTHFSoluble A moderately polar aprotic solvent that often performs well.
Alcohols Methanol / EthanolMeOH / EtOHModerately Soluble The hydroxyl group aids solubility, but the nonpolar regions may limit it. May require heating.
Esters Ethyl AcetateEtOAcSlightly Soluble Solubility may be limited but can be improved with co-solvents or heating.
Nonpolar Aliphatic Hexanes / Heptane-Insoluble These solvents are too nonpolar and are unable to solvate the hydroxyl and carbamate groups. Often used as anti-solvents for precipitation.
Aqueous WaterH₂OInsoluble The large, nonpolar Boc group significantly reduces water solubility.[8]
Troubleshooting Workflow

If initial solvent selection fails, follow this systematic troubleshooting guide.

Q3: I've tried a recommended solvent like DCM or THF at room temperature, but the compound won't dissolve completely. What's my next step?

A3: This is a common issue. If initial dissolution fails, do not immediately assume the solvent is incorrect. The kinetics of dissolution can be slow.

Step 1: Apply Physical Methods

  • Sonication: Place the sealed reaction vessel in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves can break up solid aggregates and accelerate the dissolution process without significant heating.

  • Gentle Heating: Warm the mixture to 35-45°C. For many organic compounds, solubility increases with temperature. Use a water bath for even heating and always use a condenser if heating for an extended period to prevent solvent loss.

Step 2: Consider a Co-Solvent System If a single solvent isn't working, a binary mixture often provides the necessary polarity balance.[11]

  • Strategy: Add a small amount of a more polar, miscible solvent to your primary solvent.

  • Example 1: If your compound is mostly suspended in DCM , add DMF dropwise until the solution clarifies. A 10:1 or 5:1 DCM:DMF mixture often works well.

  • Example 2: If you are using acetonitrile for a click reaction, adding 10-20% water or tert-butanol can improve the solubility of all components, especially the copper catalyst.

Diagram 1: Troubleshooting Logic for Dissolving this compound

G cluster_start cluster_solvent Solvent Selection cluster_methods Physical Intervention cluster_cosolvent System Modification cluster_purity Quality Control cluster_end start Start: Compound Not Dissolving select_solvent Consult Solvent Guide (Table 1) Select Primary Solvent (e.g., DCM, ACN, DMF) start->select_solvent apply_sonic Sonicate (10-15 min) select_solvent->apply_sonic Still Undissolved? end_success Success: Homogeneous Solution select_solvent->end_success Dissolved apply_heat Apply Gentle Heat (35-45°C) use_cosolvent Introduce Co-Solvent (e.g., add DMF to DCM) apply_heat->use_cosolvent Still Undissolved? apply_heat->end_success Dissolved apply_sonic->apply_heat Still Undissolved? apply_sonic->end_success Dissolved check_purity Verify Compound Purity (NMR, LC-MS) use_cosolvent->check_purity Still Undissolved? use_cosolvent->end_success Dissolved check_purity->end_success Purity OK & Dissolved end_fail Re-evaluate Synthetic Route or Purification check_purity->end_fail Impurity Confirmed

Caption: A workflow for troubleshooting solubility issues.

Q4: My reaction involves aqueous conditions for a CuAAC (click) reaction. How can I get my water-insoluble this compound into the solution?

A4: This is a classic challenge in bioconjugation. The CuAAC reaction is often performed under aqueous conditions, but many organic alkynes are insoluble in water.[6]

  • Recommended Solvent System: A mixture of tert-butanol and water (1:1) or DMSO and water is highly effective. These solvent systems can dissolve the organic alkyne, the azide partner, and the copper catalyst system (e.g., CuSO₄ and sodium ascorbate).

  • Ligand Assistance: The use of a copper-stabilizing ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can not only accelerate the reaction but also help to solubilize the copper species, preventing precipitation and promoting a homogeneous reaction environment.

Q5: Could the problem be with the compound itself? What if I suspect my this compound is impure?

A5: This is an important consideration, especially if you have exhausted all solubility troubleshooting steps.[13] An insoluble impurity can give the false impression that your desired compound is not dissolving.

  • Check for Leftover Reagents: If the material was synthesized in-house, it could contain residual nonpolar starting materials or byproducts that are less soluble.

  • Verify Compound Identity and Purity:

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum. The presence of unexpected peaks or a significant amount of greasiness in the baseline could indicate impurities.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent method to check purity. A pure sample should show a single major peak with the correct mass-to-charge ratio (m/z) for this compound (C₁₀H₁₇NO₃, MW: 199.25).[2]

    • Melting Point: If you have a solid, determine its melting point. A broad or depressed melting point compared to the literature value suggests the presence of impurities.

If impurities are detected, repurification by flash column chromatography or recrystallization is recommended before proceeding with your reaction.

References

Technical Support Center: Addressing Steric Hindrance in Boc-2-Propargyl-L-glycinol Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Boc-2-Propargyl-L-glycinol in their labeling and bioconjugation experiments. This guide, structured in a question-and-answer format, is designed to provide direct, actionable solutions to challenges arising from steric hindrance, a common issue when working with this and similar sterically demanding reagents.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the source of steric hindrance and its impact on common labeling chemistries.

Q1: What is this compound, and what are the primary sources of steric hindrance during its use?

A1: this compound is a synthetic amino alcohol derivative used as a building block in chemical biology and drug discovery.[][2] Its key features are:

  • A propargyl group (a terminal alkyne), which serves as a chemical handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[3]

  • A tert-butyloxycarbonyl (Boc) protecting group , which masks the amine to prevent unwanted side reactions during synthesis or conjugation.

  • A hydroxyl group , offering another potential site for functionalization.

Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule impede a chemical reaction. With this compound, hindrance arises from several sources:

  • The Boc Group: The tert-butyl component is exceptionally bulky and can physically block the approach of other molecules to the nearby propargyl group.[4]

  • The Substrate's Architecture: The propargyl group is attached directly to a chiral center, which can restrict its rotational freedom and accessibility, especially when incorporated into a larger molecule like a peptide or protein.

  • The Labeling Partner: If the azide-containing molecule (e.g., a fluorescent dye, biotin, or another biomolecule) is also large and sterically demanding, the combined bulk can significantly lower reaction efficiency.[5]

  • The Target Biomolecule: When labeling a complex biomolecule like a protein, the alkyne may be situated within a sterically crowded pocket or region, further limiting access for the azide probe.[6]

Q2: Which "click" chemistry reaction is more sensitive to steric hindrance: CuAAC or SPAAC?

A2: Both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be affected by steric hindrance, but they respond differently.

  • CuAAC: This reaction is generally very fast and robust.[7] However, the catalytic mechanism involves the formation of a copper-acetylide intermediate, which must then coordinate with the azide. Severe steric bulk on either the alkyne or the azide can hinder the formation of the critical transition state, slowing the reaction rate.[6][8] Fortunately, the small size of the copper catalyst allows it to access even somewhat crowded spaces, and reaction conditions can be heavily optimized to overcome hindrance.

  • SPAAC: This copper-free method relies on the high ring strain of a cyclooctyne (e.g., DBCO, BCN) to drive the reaction with an azide. While excellent for live-cell imaging due to the absence of cytotoxic copper, SPAAC reactions are generally 100-fold slower than CuAAC.[9] They can be more sensitive to steric hindrance because the reaction partners themselves are often large and bulky (e.g., a DBCO-modified protein and a large azide dye), making productive molecular approach more challenging.[5][9]

Q3: My labeling reaction has a very low yield. How can I confirm that steric hindrance is the primary cause?

A3: Differentiating steric hindrance from other common issues like poor reagent quality or catalyst inactivation is a critical troubleshooting step.

  • Run a Control Reaction: Perform the reaction with a smaller, less hindered model system. For example, instead of your large, complex azide, use a simple, small molecule like benzyl azide. If this control reaction proceeds efficiently under the same conditions, it strongly suggests that steric hindrance from your experimental azide is the issue.

  • Monitor Reactant Consumption: Use LC-MS or HPLC to track the disappearance of your starting materials (the alkyne-modified substrate and the azide probe) over an extended time course (e.g., 1, 4, 12, and 24 hours). If both reactants are consumed very slowly or not at all, it points towards a high activation energy barrier, which is characteristic of steric hindrance.[4] In contrast, if your starting materials disappear but no desired product forms, you may have issues with degradation or side reactions.

  • Check for Side Products: Look for evidence of alkyne homocoupling (Glaser coupling), a common side reaction in CuAAC that is favored when the primary cycloaddition is slow.[10] The presence of a dimer of your alkyne-containing molecule is a strong indicator that the catalyst is active but the desired reaction is sterically impeded.

Part 2: Troubleshooting Guide for Low-Yield Reactions

This guide provides a systematic approach to resolving common problems encountered during the labeling process.

Issue 1: Low or No Product Formation in a CuAAC Reaction

When labeling with this compound, low yields are the most frequent complaint. The following decision tree and table offer a structured path to a solution.

G start Low/No Yield Observed reagents 1. Verify Reagent Integrity (Alkyne, Azide, Ascorbate) start->reagents catalyst 2. Assess Catalyst System (CuSO₄, Ligand) reagents->catalyst Reagents OK sub_reagents • Use fresh Sodium Ascorbate • Confirm reactant purity (NMR/MS) • Degas all solutions reagents->sub_reagents conditions 3. Optimize Reaction Conditions (Time, Temp, Conc.) catalyst->conditions Catalyst OK sub_catalyst • Use 5:1 Ligand:Cu ratio • Avoid Tris buffer (chelates Cu) • Try a different ligand (e.g., THPTA) catalyst->sub_catalyst chemistry 4. Consider Alternative Chemistry (SPAAC, Different Linker) conditions->chemistry Still Low Yield sub_conditions • Increase reaction time (12-24h) • Gently heat (40-50 °C) • Increase concentration of limiting reagent conditions->sub_conditions sub_chemistry • Switch to a strained alkyne (e.g., DBCO) • Use a linker with a longer PEG chain to increase distance chemistry->sub_chemistry

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Troubleshooting Parameters for Hindered CuAAC Reactions
ParameterStandard ConditionTroubleshooting Action for Steric Hindrance Rationale & Citation
Reaction Time 1-4 hoursIncrease to 12-24 hours. Provides more time for sterically hindered molecules to achieve the correct orientation for reaction.[4]
Temperature Room Temp (~25 °C)Increase to 37-50 °C. Supplies additional kinetic energy to overcome the higher activation barrier caused by steric repulsion.[4][10]
Reagent Ratio 1.5 - 5 fold excess of one reagentIncrease to 10-20 fold excess of the less hindered/smaller partner. Drives the reaction equilibrium towards product formation according to Le Châtelier's principle.[5]
Catalyst System CuSO₄/Na-AscorbateUse a Cu(I) source directly (e.g., CuBr, CuCl(TPh)) with a robust ligand. Direct Cu(I) sources can be more active and some specialized ligands are designed for hindered substrates.[7][11]
Ligand TBTA (in organic solvents)Switch to a water-soluble ligand like THPTA for aqueous reactions. THPTA is highly effective at stabilizing Cu(I) in aqueous buffers preferred for bioconjugation and can improve catalyst accessibility.[12][13]
Solvent Aqueous Buffer (PBS, HEPES)Add up to 10-20% of an organic co-solvent (DMSO, DMF, t-BuOH). Can help solubilize bulky, hydrophobic reagents and may alter the conformation of biomolecules to expose the reaction site.[10]
Issue 2: My SPAAC Reaction is Too Slow or Incomplete

While SPAAC avoids copper, its kinetics are highly dependent on the structures of the azide and cyclooctyne.

Troubleshooting Parameters for Hindered SPAAC Reactions
ParameterStandard ConditionTroubleshooting Action for Steric Hindrance Rationale & Citation
Cyclooctyne Choice DBCOSwitch to a more reactive cyclooctyne like BCN or a bicyclononyne derivative. Different strained alkynes have different levels of ring strain and inherent reactivity. More strained rings react faster.[9][14]
Reaction Time 12-24 hoursIncrease to 48-72 hours. SPAAC is inherently slower than CuAAC, and steric hindrance exacerbates this. Extended time is often required for completion.[6]
Temperature Room Temp or 37 °CIncrease to 40-50 °C (if biomolecule is stable). As with CuAAC, higher temperatures can help overcome the activation energy barrier.[5]
pH 7.0 - 8.5Screen a range of pH values (e.g., 6.5-8.5). The stability and reactivity of the biomolecule and probe can be pH-dependent; empirical optimization is key.[15]
Linker/Spacer Direct conjugationSynthesize a version of your azide or alkyne with a long, flexible PEG spacer. A PEG chain can act as a flexible arm, distancing the reactive moieties from the bulky molecular scaffolds and reducing steric clash.[6][16]

Part 3: Optimized Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key workflows discussed in this guide.

Protocol 1: Optimized CuAAC for Sterically Hindered Substrates

This protocol is designed to maximize the yield when one or both reaction partners are sterically demanding.

  • Reagent Preparation:

    • Alkyne-Substrate: Prepare a 1 mM stock solution of your this compound-modified substrate in a suitable non-chelating buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Azide Probe: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in deionized water.[15]

    • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[15]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use. This solution is prone to oxidation and should always be fresh.[15]

  • Reaction Setup (for a 100 µL final volume):

    • To a microcentrifuge tube, add 10 µL of the 1 mM alkyne-substrate solution (1 µM final concentration).

    • Add 10 µL of the 10 mM azide probe stock solution (10-fold excess).

    • Add the appropriate volume of buffer to bring the total volume to ~80 µL.

    • Degas the solution by bubbling with argon or nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can inactivate the catalyst.[15]

    • Add 5 µL of the 50 mM THPTA ligand solution (final concentration 250 µM).

    • Add 5 µL of the 10 mM CuSO₄ solution (final concentration 50 µM). The Ligand:Copper ratio should be 5:1.[15]

    • Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration 5 mM).

  • Incubation and Monitoring:

    • Incubate the reaction at 37 °C for 12-24 hours, protected from light if using fluorescent probes.

    • Monitor progress by taking small aliquots at different time points and analyzing via LC-MS or RP-HPLC.

  • Purification:

    • Upon completion, purify the conjugate to remove excess reagents and catalyst. For protein conjugates, size-exclusion chromatography (e.g., a PD-10 desalting column) is effective.[17] For smaller molecules, RP-HPLC is recommended.[18]

Protocol 2: Boc-Group Deprotection

If the Boc group itself is contributing significantly to steric hindrance or if the resulting primary amine is needed for subsequent steps, it can be removed.

  • Preparation:

    • Ensure your purified, Boc-protected conjugate is free of buffer salts, preferably by lyophilization.

    • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Work in a certified chemical fume hood.[18]

  • Deprotection Reaction:

    • Add the cold cleavage cocktail to the lyophilized conjugate (approx. 100 µL per 1-2 mg of material).[12]

    • Incubate the reaction at room temperature for 1-2 hours with occasional swirling.[12]

  • TFA Removal and Product Isolation:

    • Precipitate the deprotected product by adding the reaction mixture dropwise into a 50-fold excess of cold diethyl ether. A white precipitate should form.[18]

    • Centrifuge the mixture to pellet the product, carefully decant the ether, and wash the pellet again with cold ether.

    • Air-dry the pellet to remove residual ether.

  • Purification and Verification:

    • Resuspend the product in a suitable buffer.

    • Purify the final deprotected conjugate by RP-HPLC.

    • Confirm the complete removal of the Boc group (a mass loss of 100.07 Da) by mass spectrometry.[18]

G cluster_0 CuAAC Labeling cluster_1 Optional Boc Deprotection a Prepare & Degas Substrate/Azide Mix b Add Ligand (THPTA) & CuSO₄ a->b c Initiate with Fresh Ascorbate b->c d Incubate (37°C, 12-24h) c->d e Purify Conjugate (SEC / RP-HPLC) d->e f Lyophilize Purified Conjugate e->f Proceed to Deprotection g Treat with TFA Cocktail f->g h Precipitate in Cold Ether g->h i Purify Final Product (RP-HPLC) h->i

Caption: General experimental workflow for labeling and deprotection.

References

Technical Support Center: Catalyst Selection and Optimization for Boc-2-Propargyl-L-glycinol Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the click chemistry of Boc-2-Propargyl-L-glycinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this versatile building block. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction to this compound in Click Chemistry

This compound is a valuable chiral building block in peptide synthesis and medicinal chemistry.[1] Its terminal alkyne functionality makes it an ideal substrate for CuAAC, a cornerstone of "click chemistry" that allows for the efficient and specific formation of a stable triazole linkage with an azide-containing molecule.[2][3] This reaction is prized for its high yields, tolerance of various functional groups, and ability to be performed in aqueous media.[4] However, successful and reproducible conjugation with this amino alcohol derivative requires careful consideration of the catalytic system and reaction parameters.

This guide will address common challenges and questions regarding catalyst selection, reaction optimization, and troubleshooting to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the click reaction with this compound?

A1: The most common and convenient copper source is Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in combination with a reducing agent, typically sodium ascorbate.[5][6] This system generates the active Cu(I) catalyst in situ. Using a Cu(II) precursor is often preferred over Cu(I) salts (like CuI or CuBr) because Cu(I) salts are prone to oxidation and may have lower solubility.[6][7]

Q2: Why is a reducing agent like sodium ascorbate necessary when using CuSO₄?

A2: The catalytically active species in CuAAC is Cu(I).[8] Copper(II) salts are not competent catalysts on their own.[7] Sodium ascorbate reduces the more stable Cu(II) to the active Cu(I) state.[4][6] An excess of sodium ascorbate is often used to prevent the re-oxidation of Cu(I) to Cu(II) by any dissolved oxygen in the reaction mixture, which would otherwise halt the catalytic cycle.[4][6]

Q3: Can I use ascorbic acid instead of sodium ascorbate?

A3: Yes, ascorbic acid can be used. However, sodium ascorbate is often preferred due to its better solubility in aqueous-based solvent systems and because the carboxylate anion is a more powerful reducing agent than the acid form.[9] If working in a purely organic solvent, ascorbic acid might have better solubility.[9] It is recommended to use freshly prepared solutions of either, as they can degrade over time through air-oxidation.[9]

Q4: What is the role of a ligand in the reaction, and do I need one?

A4: While not strictly necessary for all CuAAC reactions, using a ligand is highly recommended, especially for bioconjugation or with substrates that can chelate copper. Ligands serve several critical functions:

  • Stabilize the Cu(I) oxidation state , preventing disproportionation and oxidation.[5][10]

  • Accelerate the reaction rate , in some cases by several orders of magnitude.[11]

  • Prevent the formation of unreactive copper acetylide precipitates .[7]

  • Protect sensitive functional groups in your molecules (like other amino acid residues) from oxidative damage.[8][12]

For reactions involving this compound, which has a free hydroxyl and a protected amine, a ligand can help to prevent side reactions and improve yields.

Q5: Which ligand should I choose for my reaction?

A5: The choice of ligand depends on your reaction solvent and the complexity of your azide partner.

  • For organic solvents: Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice. It is highly effective but has poor water solubility.[5][7]

  • For aqueous or mixed aqueous/organic solvents: Water-soluble ligands are preferred. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice for bioconjugation and reactions in aqueous buffers, as it is highly soluble and protects biomolecules from copper-mediated damage.[5][12]

Q6: Can the Boc protecting group on the glycinol be cleaved under click chemistry conditions?

A6: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[13] Standard CuAAC conditions are typically performed at a neutral to slightly basic pH (pH 7-8) and are mild, making the cleavage of the Boc group highly unlikely.[13][14][15]

Troubleshooting Guide

Below are common issues encountered during the click chemistry of this compound, along with their probable causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Cu(I) has been oxidized to Cu(II).- Ensure your sodium ascorbate solution is freshly prepared.[12] - Degas your solvents before adding the copper catalyst to remove dissolved oxygen.[16] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]
2. Catalyst Poisoning: Functional groups in your azide partner (e.g., free thiols) are coordinating to the copper and inhibiting catalysis.- If your azide contains a thiol, consider using a ligand like THPTA which can help mitigate this issue. In some cases, using an excess of copper may be necessary.[12]
3. Poor Solubility of Reactants: One or both of your click partners are not fully dissolved in the chosen solvent system.- Use a co-solvent. Common solvent systems include mixtures of water with t-BuOH, DMSO, or DMF to ensure all components remain in solution.[13][17]
4. Suboptimal Stoichiometry: Incorrect ratios of reactants or catalytic components.- Ensure the azide is used in a slight excess (1.1-1.2 equivalents) relative to the this compound. - Maintain a ligand-to-copper ratio of 2:1 to 5:1. An excess of ligand can sometimes be inhibitory, but a 5:1 ratio of THPTA to copper is often recommended for bioconjugations.[12][18]
Multiple Unidentified Products (Side Reactions) 1. Oxidative Homocoupling of the Alkyne: In the presence of oxygen, Cu(I) can catalyze the formation of a diyne from two molecules of this compound.- This is a classic side reaction.[7] The best prevention is to rigorously exclude oxygen by degassing solvents and using an inert atmosphere. The use of excess sodium ascorbate also helps to suppress this pathway.[4]
2. Degradation of Other Functional Groups: If your azide partner is a peptide or protein, certain amino acid residues (e.g., histidine, arginine) can be oxidized by reactive oxygen species generated by the Cu/ascorbate system.[8]- Use a protective, water-soluble ligand like THPTA.[12] - Adding aminoguanidine can help suppress side reactions with arginine residues.[12]
3. Chelation of Copper by the Substrate: The amino alcohol moiety of this compound or other functional groups in your azide could potentially chelate the copper, leading to a decrease in the active catalyst concentration.[19]- The use of a strong chelating ligand like THPTA or TBTA will outcompete the substrate for copper binding, ensuring the formation of the active catalytic complex.
Difficulty in Product Purification 1. Residual Copper in the Final Product: Copper ions can be difficult to remove and may interfere with downstream applications.- After the reaction, wash the organic extract with an aqueous solution of EDTA, which is a strong chelating agent for copper.[17]
2. Co-elution of Product with Excess Reagents or Byproducts. - Optimize reaction stoichiometry to minimize excess reagents. - If oxidative homocoupling is an issue, the resulting diyne may have similar polarity to your product. Preventing its formation is the best strategy.

Experimental Protocols

Protocol 1: General CuAAC Reaction in a Mixed Solvent System

This protocol is a good starting point for the reaction of this compound with a simple organic azide.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: e.g., a 1:1 mixture of water and tert-butanol (t-BuOH) or Tetrahydrofuran (THF)[17]

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in THF or DMF.[17]

    • Azide: Prepare a 10-12 mM stock solution in the same solvent.

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.[12]

    • TBTA: Prepare a 50 mM stock solution in DMSO.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use. [12]

  • Reaction Setup:

    • In a clean, dry reaction vial, add this compound (1.0 equivalent).

    • Add the azide solution (1.0-1.2 equivalents).[17]

    • Add the reaction solvent (e.g., 1:1 water/t-BuOH) to achieve a final alkyne concentration of 1-10 mM.[17]

    • Add the CuSO₄ solution (0.1 equivalents).

    • Add the TBTA ligand solution (0.2-0.5 equivalents, maintaining a ligand-to-copper ratio of 2:1 to 5:1).

    • Degas the mixture by bubbling with argon or nitrogen for 5-10 minutes.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents) via syringe.[17]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.[17]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with an aqueous solution of EDTA to remove copper ions, followed by a brine wash.[17]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizing the Experimental Workflow

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_purification 3. Work-up & Purification Sol_Alkyne Alkyne Stock Mix Add Reactants, Solvent, Cu, Ligand Sol_Alkyne->Mix Sol_Azide Azide Stock Sol_Azide->Mix Sol_Cu CuSO4 Stock Sol_Cu->Mix Sol_Ligand Ligand Stock Sol_Ligand->Mix Sol_Ascorbate Fresh Ascorbate Stock Initiate Add Ascorbate Sol_Ascorbate->Initiate Vial Reaction Vial Degas Degas with Ar/N2 Mix->Degas Degas->Initiate Stir Stir at RT Initiate->Stir Extract Aqueous Work-up Stir->Extract Monitor by TLC/LC-MS EDTA_Wash EDTA Wash (Remove Cu) Extract->EDTA_Wash Dry Dry & Concentrate EDTA_Wash->Dry Purify Column Chromatography Dry->Purify Final_Product Pure Triazole Product Purify->Final_Product

Caption: General workflow for CuAAC of this compound.

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent & Condition Issues cluster_solutions Solutions Start Low / No Yield Observed Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Oxygen Was Oxygen Excluded? Check_Catalyst->Check_Oxygen Yes Check_Solubility Are Reactants Soluble? Check_Catalyst->Check_Solubility No Check_Ascorbate Is Ascorbate Solution Fresh? Check_Oxygen->Check_Ascorbate Yes Sol_Degas Degas Solvents, Use Inert Atmosphere Check_Oxygen->Sol_Degas No Check_Ascorbate->Check_Solubility Yes Sol_Fresh_Asc Prepare Fresh Ascorbate Solution Check_Ascorbate->Sol_Fresh_Asc No Check_Stoichiometry Is Stoichiometry Correct? Check_Solubility->Check_Stoichiometry Yes Sol_Cosolvent Use Co-solvent (tBuOH, DMSO) Check_Solubility->Sol_Cosolvent No Check_Purity Are Reagents Pure? Check_Stoichiometry->Check_Purity Yes Sol_Optimize_Ratio Adjust Reactant/Ligand Ratios Check_Stoichiometry->Sol_Optimize_Ratio No Sol_Purify_Reagents Purify Starting Materials Check_Purity->Sol_Purify_Reagents No

Caption: Decision tree for troubleshooting low yield in click reactions.

References

Impact of pH on the stability and reactivity of Boc-2-Propargyl-L-glycinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Boc-2-Propargyl-L-glycinol (C₁₀H₁₇NO₃, CAS 763122-73-2). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the impact of pH on the stability and reactivity of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate challenges during your experiments.

Introduction to this compound

This compound is a chiral amino alcohol derivative featuring two key functional moieties: an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the amine and a terminal alkyne (propargyl group) for bioorthogonal conjugation.[1][2] This unique combination makes it a valuable synthon in peptide synthesis and for the introduction of clickable handles into bioactive molecules.[1] Understanding its behavior in different pH environments is critical for successful experimental design, ensuring molecular integrity, and achieving desired reaction outcomes.

pH Stability & Reactivity Profile: At a Glance

The stability and reactivity of this compound are fundamentally dictated by its two primary functional groups, each responding differently across the pH scale.

pH RangeConditionImpact on Boc GroupImpact on Propargyl GroupOverall Molecular Stability
< 1 - 4 Strongly to Moderately Acidic Highly Labile. Rapid cleavage occurs, especially with strong acids like TFA or HCl.[3][4]Stable. The C≡C triple bond is resistant to acidic conditions.[5]Unstable. Deprotection of the amine is the primary reaction.
5 - 8 Weakly Acidic to Mildly Basic Stable. Generally inert to hydrolysis under these conditions.[6][7]Stable & Reactive. Optimal range for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[8][9]Stable. The molecule is generally stable and suitable for conjugation reactions.
> 9 - 14 Moderately to Strongly Basic Stable. Resistant to basic hydrolysis and nucleophilic attack.[3][7]Reactive (Deprotonation). The terminal alkyne is mildly acidic (pKa ≈ 25) and can be deprotonated by strong bases (e.g., NaNH₂, BuLi) to form a reactive acetylide anion.[10][11]Conditionally Stable. Stable to moderate bases, but strong bases will deprotonate the alkyne, altering its reactivity profile.

Troubleshooting Guide & FAQs

This section addresses specific issues and questions that users may encounter during their experiments with this compound.

Part 1: Stability and Handling

Q1: My this compound sample shows impurities by NMR after storage in a protic solvent. What happened?

A1: The likely cause is inadvertent acidic conditions. Protic solvents, if not rigorously purified, can be slightly acidic. Furthermore, prolonged storage, especially at elevated temperatures, can lead to slow degradation if any acidic contaminants are present. The primary degradation pathway is the acid-catalyzed removal of the Boc group.[12] For long-term storage, it is recommended to use anhydrous, non-protic solvents and store solutions at low temperatures (-20°C).

Q2: I need to perform a reaction on the hydroxyl group of this compound under basic conditions. Will the molecule be stable?

A2: Yes, the molecule is generally stable under basic conditions. The Boc protecting group is renowned for its stability in basic and nucleophilic environments.[3][7] The propargyl group is also stable. However, be mindful of the strength of the base used. While common organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) will not affect the terminal alkyne, very strong bases like sodium amide (NaNH₂) or organolithium reagents will deprotonate the alkyne, forming an acetylide.[13] If your reaction conditions require a strong base, this deprotonation is an expected and potentially competing reaction.

Part 2: Boc Group Deprotection

Q3: My Boc deprotection reaction is incomplete or sluggish. How can I improve the efficiency?

A3: Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions. Consider the following:

  • Acid Strength & Concentration: For complete and rapid deprotection, strong acids are necessary.[4] A common and effective condition is a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[14][15] If you are using a milder acid like HCl in dioxane, ensure its concentration is sufficient (e.g., 4M).[16]

  • Reaction Time & Temperature: While many deprotections are complete within 30-60 minutes at room temperature, sterically hindered substrates may require longer reaction times or gentle warming.[16] Always monitor the reaction progress by a suitable method like TLC or LC-MS.

  • Solvent: Ensure the substrate is fully dissolved. DCM is a standard solvent, but for some substrates, dioxane or ethyl acetate may be used.[17][18]

Q4: After Boc deprotection with TFA, I'm observing unexpected side products. What are they and how can I prevent them?

A4: The primary culprit for side products during Boc deprotection is the highly reactive tert-butyl cation intermediate that is generated.[12][19] This electrophile can alkylate any available nucleophiles on your molecule or in the reaction mixture.[20][21]

  • Common Side Reaction: If your molecule contains electron-rich aromatic rings (like tryptophan or tyrosine residues in a peptide) or sulfur-containing groups (methionine, cysteine), these are prime targets for t-butylation.[20][22]

  • Solution - Use Scavengers: To prevent this, add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate.[16][20] Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole.[20] A typical deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

Experimental Protocol: Standard Boc Deprotection
  • Dissolve the this compound substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Optional but Recommended: Add a scavenger such as triisopropylsilane (TIS) (1-5 equivalents).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid (TFA) (for a final concentration of 50% v/v). Caution: The reaction can be exothermic and evolves isobutene gas; ensure adequate ventilation.[3]

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[16]

  • The resulting amine TFA salt can be used directly or neutralized with a mild base during an aqueous workup.

Diagram: Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decomposition BocN Boc-NH-R ProtonatedBocN Boc(H⁺)-NH-R (Protonated Carbamate) BocN->ProtonatedBocN H_plus H⁺ (from TFA) CarbamicAcid HOOC-NH-R (Carbamic Acid) tBu_cation t-Bu⁺ (tert-Butyl Cation) Scavenger Scavenger-tBu tBu_cation->Scavenger Trapped by Scavenger (e.g., TIS) SideProduct Side Product (R'-tBu) tBu_cation->SideProduct Alkylation of Nucleophiles ProtonatedBocN_ref->CarbamicAcid ProtonatedBocN_ref->tBu_cation Amine H₂N-R (Free Amine) CO2 CO₂ CarbamicAcid_ref->Amine CarbamicAcid_ref->CO2

Caption: Acid-catalyzed cleavage of the Boc group proceeds via a stable tert-butyl cation.

Part 3: Propargyl Group Reactivity

Q5: I am trying to perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. What is the optimal pH?

A5: CuAAC reactions are typically performed under mild conditions, often in a pH range of 7 to 8.[9] This range is a good compromise to ensure the stability of the catalyst complex and the biological molecules often used in these conjugations. Extremely acidic or basic conditions can be detrimental to the copper catalyst and may lead to side reactions. The reaction is compatible with the Boc group, which remains stable under these neutral to slightly basic conditions.[]

Q6: Can I use this compound as a nucleophile in a coupling reaction?

A6: Yes, but this requires deprotonation of the terminal alkyne to form a potent carbon-centered nucleophile known as an acetylide.[11] This is achieved by using a very strong base.

  • Required Conditions: You will need a base strong enough to deprotonate an alkyne (pKa ≈ 25). Hydroxide (from NaOH) is not a strong enough base for this purpose.[10] Typically, sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (BuLi) is used in an anhydrous aprotic solvent (e.g., THF, dioxane).[11][13]

  • Compatibility: Under these strongly basic conditions, the Boc group is completely stable.[3] The resulting acetylide is an excellent nucleophile for reactions like Sₙ2 substitution with primary alkyl halides or for addition to carbonyls.[13]

Diagram: pH-Dependent Reactivity of the Propargyl Group

Propargyl_Reactivity cluster_neutral pH 5-8 (Neutral/Mild) cluster_strong_base pH > 12 (Strong Base, e.g., NaNH₂) Start Boc-R-C≡CH (Propargyl Group) Click CuAAC 'Click' Reaction (with Azide, Cu(I)) Start->Click Stable & Ready for Conjugation Deprotonation Deprotonation Start->Deprotonation Mildly Acidic Proton Acetide Acetide Deprotonation->Acetide Acetylide Boc-R-C≡C⁻ (Acetylide Anion) NucleophilicAttack Nucleophilic Attack (on Electrophile, e.g., R'-X) Acetylide->NucleophilicAttack

Caption: The propargyl group's reactivity is pH-dependent.

References

Technical Support Center: Strategies for Scaling Up Reactions with Boc-2-Propargyl-L-glycinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boc-2-Propargyl-L-glycinol is a valuable chiral building block in modern organic synthesis, particularly for drug development and peptide chemistry. Its structure uniquely combines a Boc-protected amine, a primary alcohol, and a terminal alkyne. This trifunctional nature allows for orthogonal chemical modifications, with the propargyl group being a key handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and Sonogashira couplings.[1][2]

Scaling up reactions from the bench (milligram-to-gram scale) to pilot or manufacturing scale (kilogram scale) introduces significant challenges that are often not apparent during initial discovery work. Issues related to heat transfer, mass transport, reagent addition rates, solubility, and purification can dramatically affect yield, purity, and safety. This guide provides a technical, question-and-answer framework for researchers, chemists, and process development professionals to troubleshoot and strategize the scale-up of reactions involving this versatile molecule.

Core Molecular Profile: this compound
PropertyValueReference
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 215.25 g/mol
Appearance Crystalline solid or oil
Functional Groups Boc-protected amine, primary alcohol, terminal alkyne
Key Applications Peptide synthesis, Click chemistry, Medicinal chemistry[1]
Storage Store at -20°C
Safety First: Handling Propargyl Compounds

Propargyl-containing molecules, including this compound, require careful handling due to their potential reactivity and health hazards. While specific toxicity data for this exact molecule is limited, related compounds like propargyl alcohol and propargyl bromide are known to be toxic, flammable, and can cause severe skin and eye irritation.[3][4][5][6]

Core Safety Precautions:

  • Engineering Controls: Always handle the compound in a well-ventilated chemical fume hood.[3][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield for splash risks, and a lab coat.[4][5]

  • Avoid Ignition Sources: Keep the compound away from heat, sparks, and open flames.[5][6] Grounding equipment is essential to prevent static discharge.[5]

  • Waste Disposal: Treat all waste containing propargyl compounds as hazardous and dispose of it according to institutional and local regulations.[3]

Section 1: Troubleshooting Boc Group Manipulations

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability and facile removal under acidic conditions.[8][9] However, scaling up its deprotection can present challenges.

Q1: My Boc deprotection reaction is sluggish or incomplete, even after extending the reaction time. What's going wrong?

Potential Causes & Solutions:

  • Insufficient Acid Stoichiometry: On a larger scale, mass transfer limitations can lead to inefficient mixing, meaning not all of the substrate is exposed to the acid. Ensure you are using a sufficient molar excess of acid. Standard protocols often use trifluoroacetic acid (TFA) as a 20-50% (v/v) solution in a solvent like dichloromethane (DCM).[10][11]

  • Low Reaction Temperature: Boc deprotection is often initiated at 0 °C to control the initial exotherm, but the reaction typically needs to warm to room temperature to proceed to completion.[10][11] If the reaction is still slow, gentle heating (e.g., 30-40 °C) can be effective, but must be carefully monitored for byproduct formation.[10]

  • Inappropriate Solvent: While DCM is common, its volatility can be an issue on scale. Solvents like 1,4-dioxane or ethyl acetate can also be used, often with gaseous HCl.[12][13] Ensure your starting material is fully dissolved.

Q2: After Boc deprotection, I'm observing significant side products that weren't present on the small scale. What are they and how can I prevent them?

Potential Cause & Solution:

The most likely culprit is the generation of a tert-butyl cation (t-Bu⁺) during the acidic cleavage of the Boc group.[12][14] This reactive carbocation can alkylate nucleophilic sites on your molecule of interest or the solvent. Electron-rich aromatic rings, thiols, and even the deprotected amine product are susceptible to this side reaction.[12][14]

  • Solution: Use a Cation Scavenger. The addition of a scavenger is critical to intercept the t-Bu⁺ cation. The most common and effective scavenger is triisopropylsilane (TIS), typically added at 2.5-5% (v/v).[10] Other scavengers like anisole or thioanisole can also be used.

Workflow for Troubleshooting Boc Deprotection

start Boc Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No check_acid Increase Acid Stoichiometry or Concentration incomplete->check_acid Yes tbu_alkylation t-Butyl Alkylation Suspected? side_products->tbu_alkylation Yes end_reassess Re-evaluate Conditions side_products->end_reassess No check_temp Increase Reaction Temperature (e.g., to RT or 40°C) check_acid->check_temp check_solvent Ensure Full Substrate Solubility / Change Solvent check_temp->check_solvent end_ok Problem Resolved check_solvent->end_ok add_scavenger Add Scavenger (e.g., Triisopropylsilane, TIS) tbu_alkylation->add_scavenger Yes tbu_alkylation->end_reassess No add_scavenger->end_ok

Caption: Decision workflow for troubleshooting Boc deprotection.

Section 2: Troubleshooting Alkyne Coupling Reactions

The terminal alkyne of this compound is a versatile handle for forming carbon-carbon and carbon-heteroatom bonds. The two most common reactions are the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Q3: My large-scale Sonogashira coupling is failing or giving very low yields. The reaction mixture turns black. What is happening?

Potential Causes & Solutions:

The formation of black precipitate is a classic sign of palladium catalyst decomposition to palladium black (Pd(0)), which is inactive.[15] This is often accompanied by significant homocoupling of the alkyne starting material (Glaser coupling).[16]

  • Oxygen Contamination: The Sonogashira catalytic cycle is sensitive to oxygen, which can promote both catalyst decomposition and alkyne homocoupling.[16] On a larger scale, ensuring a truly inert atmosphere is more difficult.

    • Solution: Use robust degassing techniques. For large volumes, sparging the solvent with argon or nitrogen for an extended period (30-60 minutes) is more effective than freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Inappropriate Solvent or Base: Certain solvents can promote the formation of palladium black. While THF is common, some anecdotal evidence suggests it can be problematic.[15] The choice and purity of the amine base (e.g., triethylamine, diisopropylamine) is also critical.

    • Solution: Consider switching solvents to something like DMF or using the amine base itself as the solvent if appropriate.[17] Ensure the amine base is freshly distilled and thoroughly degassed.

  • Low Temperature: While many Sonogashira reactions run at room temperature, couplings involving less reactive aryl bromides or chlorides may require heating to facilitate the rate-limiting oxidative addition step.[17]

    • Solution: Gradually increase the reaction temperature (e.g., to 50-80 °C). For volatile alkynes, this must be done in a sealed vessel or with an efficient condenser to prevent loss of starting material.[15]

Q4: My scaled-up CuAAC ("Click") reaction is inefficient. How can I improve the yield and rate?

Potential Causes & Solutions:

  • Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I). In the presence of oxygen, it is readily oxidized to the inactive Cu(II) state.[18]

    • Solution: As with the Sonogashira coupling, rigorous exclusion of oxygen is key. Additionally, it is standard practice to include a reducing agent to maintain the copper in the +1 oxidation state. Sodium ascorbate is the most common and effective choice, typically used in slight excess.[18] Alternatively, Cu(I) can be generated in situ from a Cu(II) salt (like CuSO₄) in the presence of sodium ascorbate.

  • Ligand Issues: A ligand is often required to stabilize the Cu(I) catalyst and prevent side reactions. On scale, ensuring the ligand is properly dispersed and active is crucial.

    • Solution: Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand for protecting the Cu(I) catalyst. Ensure it is fully dissolved before the copper source is added.

  • Solubility and Aggregation: PEGylated or other large biomolecules can aggregate at high concentrations, hindering the reaction.[18] this compound itself has moderate polarity, and its solubility, or that of the coupling partner, may be limited in certain solvent systems.

    • Solution: Reduce the concentration of the reactants.[18] The use of co-solvents is highly effective. A mixture of water with DMSO or t-butanol is a common system that can solvate a wide range of reactants.

Workflow for Troubleshooting CuAAC Reactions

start Low CuAAC Yield check_o2 Was Oxygen Rigorously Excluded? start->check_o2 degas Degas Solvents & Use Inert Atmosphere check_o2->degas No check_reducer Was a Reducing Agent Used? check_o2->check_reducer Yes degas->check_reducer add_reducer Add Sodium Ascorbate to Regenerate Cu(I) check_reducer->add_reducer No check_solubility Are All Components Fully Solubilized? check_reducer->check_solubility Yes add_reducer->check_solubility add_cosolvent Add Co-solvent (e.g., DMSO, tBuOH) check_solubility->add_cosolvent No check_homocoupling Is Alkyne Homodimer Observed? check_solubility->check_homocoupling Yes add_cosolvent->check_homocoupling optimize_cu Optimize Cu(I) Source and Ligand Concentration check_homocoupling->optimize_cu Yes end_ok Problem Resolved check_homocoupling->end_ok No optimize_cu->end_ok

Caption: Troubleshooting workflow for low-yielding CuAAC reactions.

Section 3: General Scale-Up FAQs

Q5: How should I approach purification when scaling up? My standard silica gel column is no longer practical.

Answer: Moving from flash chromatography to large-scale purification requires a shift in strategy.

  • Crystallization: This is the most desirable method for large-scale purification as it is cost-effective and can provide very high purity.[19] Experiment with various solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, DCM/heptane, isopropanol/water) to find conditions that induce crystallization of your product. Seeding with a small amount of pure material can be beneficial.[19]

  • Liquid-Liquid Extraction: Optimize your work-up to remove as many impurities as possible. A series of acidic and basic washes can remove unreacted starting materials and byproducts. For example, after a coupling reaction, washing with a dilute aqueous solution of an amine-scavenging resin or a mild acid can remove excess amine base.

  • Large-Scale Chromatography: If chromatography is unavoidable, consider switching to a medium-pressure or high-pressure liquid chromatography (MPLC/HPLC) system with larger columns. However, this significantly increases solvent consumption and cost.

Q6: What are the best analytical techniques for monitoring these reactions in real-time or near real-time during a large-scale run?

Answer: Frequent monitoring is key to a successful scale-up.

  • Thin-Layer Chromatography (TLC): TLC remains the fastest and most convenient method for qualitative monitoring.[8][10] It allows you to quickly visualize the consumption of starting material and the appearance of the product. For Boc deprotection, the product will be significantly more polar than the starting material. Staining with ninhydrin is excellent for visualizing the appearance of the free amine.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, withdrawing small aliquots from the reactor (if safe to do so) and quickly running an LC-MS is highly effective.[11][20] This will confirm the mass of the product and give a more accurate assessment of conversion than TLC.

  • ¹H NMR Spectroscopy: While less practical for real-time monitoring, taking a sample at the end of the reaction and running a quick ¹H NMR can provide definitive information. For Boc deprotection, the disappearance of the large singlet for the nine t-butyl protons around 1.4 ppm is a clear indicator of reaction completion.[10]

Section 4: Exemplar Protocols

These protocols are intended as a starting point and must be adapted and optimized for your specific substrate and scale. A thorough risk assessment should be performed before any scale-up operation.

Protocol 1: Scaled-Up Boc Deprotection

This protocol describes the deprotection of this compound on a 0.5 mole scale.

  • Reactor Setup: In a suitable glass-lined reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge this compound (107.6 g, 0.5 mol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 1 L) and stir until all solids are dissolved.

  • Inerting & Cooling: Sparge the solution with dry nitrogen for 20 minutes. Cool the reactor to 0-5 °C using an appropriate cooling bath.

  • Scavenger Addition: Add triisopropylsilane (TIS, 13 mL, 0.063 mol) via syringe or addition funnel.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 385 mL, 5.0 mol) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% MeOH in DCM, ninhydrin stain) until the starting material is no longer visible.[11]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporate with toluene (2 x 200 mL) to remove residual TFA. The resulting crude amine trifluoroacetate salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Scaled-Up Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction with the deprotected 2-Propargyl-L-glycinol amine.

  • Reactor Setup: To a reactor set up for inert atmosphere work, add the azide partner (e.g., Benzyl Azide, 66.5 g, 0.5 mol) and the crude 2-Propargyl-L-glycinol amine salt (from Protocol 1).

  • Solvent System: Add a solvent mixture of deionized water (500 mL) and tert-butanol (500 mL). Stir until all components are dissolved.

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 2.5 g, 0.01 mol, 2 mol%) and sodium ascorbate (10 g, 0.05 mol, 10 mol%) in deionized water (100 mL). The solution should turn from blue to a pale yellow/green.

  • Reaction Initiation: Add the catalyst solution to the main reactor.

  • Reaction: Stir the mixture vigorously at room temperature overnight (12-16 hours). The reaction is often accompanied by a color change.

  • Monitoring: Monitor the reaction progress by LC-MS, looking for the disappearance of starting materials and the appearance of the desired product mass.

  • Work-up: Upon completion, add ethyl acetate (1 L) to the reaction mixture. If solids are present, they may be the product precipitating. Filter if necessary. Otherwise, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude triazole product, which can then be purified by crystallization or chromatography.

References

Validation & Comparative

A Comparative Guide to the Efficiency of Alkyne-Containing Amino Acids in Bioconjugation: A Focus on Boc-2-Propargyl-L-glycinol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical biology and drug development, the precise and efficient modification of biomolecules is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and versatile tool for bioconjugation.[1] Central to this methodology is the incorporation of unnatural amino acids bearing alkyne functionalities into peptides and proteins. This guide provides a comprehensive comparison of the efficiency of various alkyne-containing amino acids, with a special focus on the performance of Boc-2-Propargyl-L-glycinol.

This analysis is designed for researchers, scientists, and drug development professionals seeking to select the optimal building block for their specific bioconjugation needs, balancing reaction kinetics, yield, and stability.

The Central Role of Alkyne-Containing Amino Acids

The introduction of an alkyne handle into a biological system via an amino acid analogue allows for the site-specific attachment of a vast array of molecules, including fluorophores, imaging agents, and therapeutic payloads.[2][3] The choice of the alkyne-containing amino acid can significantly impact the efficiency and outcome of the subsequent conjugation reaction. Factors such as the steric hindrance around the alkyne, the electronic properties of the side chain, and the stability of the amino acid itself all play a crucial role.

This compound: A Profile

This compound is a protected amino alcohol featuring a terminal alkyne functionality.[4] The Boc (tert-butyloxycarbonyl) protecting group on the amine is crucial for preventing unwanted side reactions during peptide synthesis and ensuring chemoselectivity in the subsequent click reaction.[5] Its structure offers a unique combination of a flexible propargyl linker and the foundational glycine scaffold.

Comparative Efficiency Analysis: CuAAC and SPAAC

The two most prominent forms of azide-alkyne cycloaddition are the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants. While CuAAC is known for its rapid kinetics, the copper catalyst can be cytotoxic, limiting its application in living systems.[6] SPAAC, conversely, is copper-free but generally exhibits slower reaction rates.[6]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The efficiency of CuAAC is highly dependent on the structure of the alkyne. Electron-withdrawing groups adjacent to the alkyne can enhance its reactivity. However, this can also increase the propensity for side reactions, such as Michael addition.

Table 1: Comparative Performance of Alkyne-Containing Amino Acids in CuAAC

Alkyne-Containing Amino AcidRelative ReactivityPotential Side ReactionsKey Considerations
This compound GoodMinimalGood balance of reactivity and stability.[5]
Boc-L-propargylglycine (Boc-Pra-OH)GoodMinimalWidely used, well-characterized reactivity.
Boc-L-homopropargylglycine (Boc-Hpg-OH)ModerateMinimalLonger side chain may offer more flexibility.
Boc-p-ethynyl-L-phenylalanineHighPotential for side reactions with thiolsAromatic alkyne exhibits high reactivity.
Boc-propiolyl-amino acidsVery HighProne to Michael additionElectron-deficient alkyne, very fast reaction.

This table is a synthesis of generally observed reactivity trends. Specific reaction rates can vary based on the azide partner, solvent, and catalyst system.

The Boc protection on the amine of propargylglycine derivatives is instrumental in preventing the chelation of Cu(I) by the free amine, which can inhibit the catalytic cycle and reduce reaction efficiency.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In the absence of a copper catalyst, the reactivity in SPAAC is primarily dictated by the ring strain of the cycloalkyne partner. However, the structure of the alkyne on the amino acid can still influence the reaction kinetics.

Table 2: Comparative Performance of Alkyne-Containing Amino Acids in SPAAC

Alkyne-Containing Amino AcidRelative Reactivity with Strained AlkynesKey Considerations
This compound ModerateReactivity is primarily driven by the strained alkyne partner.
Boc-L-propargylglycine (Boc-Pra-OH)ModerateSimilar reactivity profile to this compound.
Boc-L-homopropargylglycine (Boc-Hpg-OH)ModerateThe longer, more flexible side chain may slightly alter accessibility.
Boc-p-ethynyl-L-phenylalanineModerate to HighThe rigid aromatic structure may influence the transition state geometry.

In SPAAC, the choice of the strained cyclooctyne (e.g., DBCO, BCN, DIFO) has a more significant impact on the reaction rate than the structure of the terminal alkyne-containing amino acid.

Experimental Protocols

To provide a practical framework for the application of these amino acids, the following are detailed protocols for bioconjugation.

Synthesis of N-Boc-L-propargylglycine

A common synthetic route to N-Boc-L-propargylglycine involves the alkylation of a glycine equivalent. A representative procedure is outlined below, based on established methods.[7]

Diagram 1: Synthesis of N-Boc-L-propargylglycine

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Alkylation & Protection Diphenyl methylene\nglycine ethyl ester Diphenyl methylene glycine ethyl ester Compound 3 Compound 3 Diphenyl methylene\nglycine ethyl ester->Compound 3 aq. NaOH or KOH Compound 5 Compound 5 Compound 3->Compound 5 Chiral Reagent N-Boc-L-propargylglycine N-Boc-L-propargylglycine Compound 5->N-Boc-L-propargylglycine 1. NaH, Propargyl bromide 2. (Boc)2O

Caption: Synthetic scheme for N-Boc-L-propargylglycine.

Step-by-Step Protocol:

  • Hydrolysis: Diphenyl methylene glycine ethyl ester is hydrolyzed under basic conditions (e.g., NaOH or KOH in an aqueous solvent) to yield the corresponding carboxylate salt. Neutralization with acid precipitates the free amino acid derivative.[7]

  • Chiral Resolution: The resulting racemic mixture is resolved using a chiral resolving agent to isolate the desired L-enantiomer.[7]

  • Alkylation and Protection: The amino group of the resolved intermediate is deprotonated with a strong base, such as sodium hydride (NaH), and then alkylated with propargyl bromide. The final step involves the protection of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) to yield N-Boc-L-propargylglycine.[7]

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the bioconjugation of a peptide containing this compound with an azide-functionalized molecule.[8][9]

Diagram 2: CuAAC Experimental Workflow

G Azide-Peptide Azide-Peptide Reaction_Mixture Reaction_Mixture Azide-Peptide->Reaction_Mixture Propargyl-Linker Propargyl-Linker Propargyl-Linker->Reaction_Mixture CuSO4/Ligand CuSO4/Ligand CuSO4/Ligand->Reaction_Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction_Mixture Purification Purification Reaction_Mixture->Purification Incubate 1-4h, RT Final_Conjugate Final_Conjugate Purification->Final_Conjugate RP-HPLC or SEC

Caption: Workflow for a typical CuAAC bioconjugation.

Materials:

  • Peptide containing this compound

  • Azide-functionalized molecule (e.g., fluorophore, biotin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF)

Procedure:

  • Dissolve the peptide containing this compound in the degassed buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of the azide-functionalized molecule in DMSO or DMF.

  • In a reaction vessel, add the peptide solution.

  • Add a 1.5 to 5-fold molar excess of the azide-functionalized molecule stock solution to the peptide solution.

  • Prepare a fresh catalyst solution by mixing CuSO₄ and THPTA (or TBTA) in a 1:5 molar ratio in degassed buffer.

  • Add the catalyst solution to the reaction mixture to a final copper concentration of 50-250 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction progress by RP-HPLC or LC-MS.

  • Upon completion, purify the peptide conjugate by RP-HPLC or size-exclusion chromatography (SEC).[10]

Conclusion

The selection of an alkyne-containing amino acid is a critical decision in the design of bioconjugation experiments. This compound presents a valuable option, offering a good balance of reactivity and stability for CuAAC reactions. Its straightforward incorporation into peptides and the protective nature of the Boc group contribute to its utility. While in SPAAC the reactivity is largely governed by the strained cycloalkyne, the fundamental properties of propargyl-containing amino acids make them reliable reaction partners.

For applications requiring extremely fast kinetics, more activated alkynes like those in propiolyl-amino acids may be considered, with the caveat of potential side reactions. Ultimately, the optimal choice will depend on the specific requirements of the biological system and the desired final conjugate. This guide provides the foundational knowledge and practical protocols to aid researchers in making an informed decision for their bioconjugation strategies.

References

A Comparative Guide to Mass Spectrometry Techniques for the Characterization of Boc-2-Propargyl-L-glycinol Labeled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of chemically modified peptides is paramount for understanding their structure-activity relationships. The use of chemical probes, such as Boc-2-Propargyl-L-glycinol, enables the introduction of functionalities for downstream applications like "click" chemistry. However, the addition of such labels introduces a new layer of complexity to their analysis by mass spectrometry. This guide provides an in-depth, objective comparison of the primary tandem mass spectrometry (MS/MS) techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the characterization of peptides labeled with this compound. The insights provided herein are grounded in established fragmentation principles and field-proven expertise to empower researchers in selecting the optimal analytical strategy.

The Analytical Challenge of Labeled Peptides

The this compound label introduces a tert-butyloxycarbonyl (Boc) protecting group, a propargyl group for click chemistry, and a glycinol linker. Each of these components can influence the peptide's ionization and fragmentation behavior in the mass spectrometer. The labile nature of the Boc group, in particular, presents a significant consideration during MS analysis, as it can be prone to neutral losses, potentially complicating spectral interpretation. The primary goal of MS/MS analysis of these modified peptides is to obtain comprehensive sequence information (b- and y-ions for CID/HCD; c- and z-ions for ETD) while also pinpointing the site of modification and characterizing the fragmentation of the label itself.

A Head-to-Head Comparison of Fragmentation Techniques

The choice of fragmentation technique is critical for maximizing the information obtained from a single experiment. Each method imparts energy to the precursor ion in a distinct manner, leading to different fragmentation pathways and, consequently, different types of product ions.

Collision-Induced Dissociation (CID)

CID is a widely used, robust fragmentation technique that involves the collision of precursor ions with an inert gas. This process increases the vibrational energy of the ion, leading to the cleavage of the most labile bonds, primarily the peptide amide bonds, to produce b- and y-type fragment ions.

  • Mechanism of Action: Slow heating of the precursor ion through multiple low-energy collisions.

  • Expected Fragmentation of this compound Labeled Peptides:

    • Peptide Backbone: Generates a series of b- and y-ions, providing sequence information.

    • Label Fragmentation: The Boc group is highly susceptible to neutral loss upon collisional activation. Characteristic neutral losses include the loss of isobutylene (56 Da) and/or the entire Boc group (100 Da).[1] This can be a dominant fragmentation pathway, sometimes at the expense of backbone fragmentation, especially at lower collision energies. The propargyl and glycinol portions are generally more stable under CID conditions.

  • Advantages: Widely available on most mass spectrometers, well-understood fragmentation patterns for standard peptides.

  • Limitations: Can lead to the preferential fragmentation of the labile Boc group, resulting in spectra dominated by neutral loss peaks and potentially poor peptide backbone fragmentation.[2] This is especially true for peptides with labile post-translational modifications.[2]

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID technique available on Orbitrap mass spectrometers. It involves a single, higher-energy collision, which can lead to more diverse fragmentation pathways compared to traditional CID.

  • Mechanism of Action: A higher-energy collision with a neutral gas, leading to faster and more extensive fragmentation.

  • Expected Fragmentation of this compound Labeled Peptides:

    • Peptide Backbone: Typically produces a rich series of b- and y-ions, often with better sequence coverage than CID.[3]

    • Label Fragmentation: Similar to CID, neutral loss of the Boc group is expected. However, the higher energy can also induce fragmentation of the propargyl and glycinol moieties, providing more structural information about the label. The use of stepped HCD, where multiple collision energies are applied, can further enhance the diversity of fragment ions observed.[4][5]

  • Advantages: Often provides richer fragmentation spectra and better sequence coverage than CID.[3] The ability to use stepped collision energies allows for more comprehensive fragmentation analysis in a single run.[4]

  • Limitations: Can still be dominated by neutral losses from the Boc group. The higher energy might lead to the generation of more complex spectra that can be challenging to interpret manually.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This process induces fragmentation of the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions.

  • Mechanism of Action: Electron transfer from a radical anion to the multiply charged peptide cation, leading to a radical-driven dissociation.

  • Expected Fragmentation of this compound Labeled Peptides:

    • Peptide Backbone: Produces c- and z-type ions, providing complementary sequence information to CID/HCD.

    • Label Fragmentation: A key advantage of ETD is its ability to preserve labile modifications.[6][7] Therefore, the Boc group is expected to remain largely intact on the fragment ions, allowing for the unambiguous localization of the modification site. Chemical modifications can, however, influence ETD fragmentation efficiency.[8][9]

  • Advantages: Excellent for preserving labile modifications like the Boc group, making it ideal for determining the site of labeling.[7] It is also advantageous for fragmenting longer peptides and proteins.[6]

  • Limitations: Works best for precursor ions with a charge state of +2 or higher.[6] The fragmentation efficiency can be lower than CID/HCD for smaller, doubly charged peptides.

Quantitative Data Summary

The following table provides a comparative summary of the expected performance of each technique for the analysis of this compound labeled peptides. The values are illustrative and can vary depending on the specific peptide sequence, charge state, and instrument settings.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b, yb, yc, z
Sequence Coverage ModerateHighHigh (complementary)
Preservation of Boc Group Low (prone to neutral loss)Low to ModerateHigh
Site of Modification Inferred from mass shiftInferred from mass shiftDirectly observed on fragments
Optimal Precursor Charge ≥ +2≥ +2≥ +2 (more efficient at ≥ +3)
Ease of Spectral Interpretation ModerateModerate to ComplexModerate (different ion series)

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Peptide Labeling: The peptide of interest is labeled with this compound via a suitable conjugation chemistry, often through a "click" reaction with an azide-modified peptide.[10][11][12]

  • Purification: The labeled peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted peptide, excess labeling reagent, and other impurities.

  • Sample Desalting: The purified peptide is desalted using a C18 ZipTip or equivalent to remove salts that can interfere with mass spectrometry analysis.

  • Resuspension: The desalted peptide is resuspended in a solvent suitable for electrospray ionization, typically a mixture of water, acetonitrile, and 0.1% formic acid.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with CID, HCD, and/or ETD capabilities is used.

  • Ionization: Electrospray ionization (ESI) is typically used to generate multiply charged peptide ions in the gas phase.

  • MS1 Analysis: A full scan MS1 spectrum is acquired to determine the mass-to-charge ratio (m/z) and charge state of the labeled peptide.

  • MS/MS Analysis: The precursor ion corresponding to the labeled peptide is isolated and subjected to fragmentation using one or more of the following methods:

    • CID: The precursor ion is fragmented in the ion trap or collision cell using a normalized collision energy typically ranging from 25-35%.

    • HCD: The precursor ion is fragmented in the HCD cell using a normalized collision energy, which can be a single value (e.g., 28%) or a stepped collision energy (e.g., 25%, 30%, 35%).[4]

    • ETD: The precursor ion is subjected to an ion-ion reaction with fluoranthene radical anions for a defined reaction time (e.g., 50-100 ms).

  • Data Acquisition: The resulting fragment ion spectra are acquired at high resolution.

Visualization of Key Concepts

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_fragmentation Fragmentation Techniques cluster_data_analysis Data Analysis Peptide_Labeling Peptide Labeling with This compound Purification RP-HPLC Purification Peptide_Labeling->Purification Desalting C18 Desalting Purification->Desalting Resuspension Resuspension for MS Desalting->Resuspension ESI Electrospray Ionization Resuspension->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 MS2 MS/MS Fragmentation MS1->MS2 CID CID MS2->CID HCD HCD MS2->HCD ETD ETD MS2->ETD Spectral_Interpretation Spectral Interpretation CID->Spectral_Interpretation HCD->Spectral_Interpretation ETD->Spectral_Interpretation Sequence_Verification Sequence Verification Spectral_Interpretation->Sequence_Verification Modification_Localization Modification Site Localization Sequence_Verification->Modification_Localization G cluster_CID_HCD CID / HCD cluster_ETD ETD Precursor [Peptide+Label+nH]n+ b_y_ions b- and y-ions (Peptide Backbone) Precursor->b_y_ions Collision with Gas Neutral_Loss Neutral Loss of Boc (-56 Da, -100 Da) Precursor->Neutral_Loss Collision with Gas c_z_ions c- and z-ions (Peptide Backbone) Precursor->c_z_ions Electron Transfer Intact_Label Intact Label on Fragments c_z_ions->Intact_Label

References

The Synthetic Alchemist's Toolkit: A Comparative Guide to Biological Activity Assays for Molecules Synthesized with Boc-2-Propargyl-L-glycinol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the ability to rapidly synthesize and evaluate diverse molecular entities is paramount. The strategic choice of chemical building blocks is a critical determinant of success in this endeavor. Among these, Boc-2-Propargyl-L-glycinol has emerged as a versatile and powerful tool. Its unique trifunctional nature—a Boc-protected amine, a primary alcohol, and a terminal alkyne—offers a gateway to a vast chemical space, particularly through the highly efficient and specific "click chemistry" reactions.

This guide provides an in-depth technical comparison of the biological activities and assay methodologies relevant to molecules synthesized using this compound. We will explore its application in generating libraries of potential therapeutic agents, compare its utility with alternative synthetic strategies, and provide detailed, field-proven protocols for the biological evaluation of these novel compounds. Our focus will be on equipping researchers, scientists, and drug development professionals with the knowledge to effectively leverage this building block in their quest for new bioactive molecules.

The Strategic Advantage of this compound in Bioactive Molecule Synthesis

This compound's prominence in medicinal chemistry stems from its utility as a scaffold for introducing propargyl-modified amino alcohol functionalities into peptides and other molecules. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine during synthesis, which can be cleanly removed under acidic conditions, a cornerstone of the widely used Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS)[1].

The true power of this building block, however, lies in its terminal alkyne group. This functional group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry"[2]. This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting with an azide-functionalized molecule. The resulting triazole ring is not merely a linker; it is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole interactions, often contributing to the biological activity of the final compound. This modular approach enables the rapid generation of large libraries of diverse compounds for high-throughput screening[3].

Comparative Analysis of Biological Activities

While specific biological activity data for molecules synthesized directly from this compound is not extensively reported in publicly available literature, we can infer the potential activities by examining related compounds containing the propargylglycine motif and those synthesized via click chemistry. The primary areas of demonstrated activity for such molecules are in antimicrobial and anticancer applications.

Antimicrobial Activity

Dipeptides and other peptide derivatives incorporating propargylglycine have shown promising antibacterial properties. For instance, dipeptides containing L-propargylglycine have been found to be potent antibacterials, with their activity significantly enhanced upon incorporation into a peptide structure[4]. The propargyl group is thought to contribute to the inhibition of essential bacterial enzymes.

Illustrative Data for Propargylglycine-Containing Peptides:

CompoundTarget OrganismMIC (µg/mL)Reference
L-Pra-ambo-ApmVarious bacterial speciesWeak activity[4]
ambo-Apm-L-PraVarious bacterial speciesWeak activity[4]

Note: This data is for dipeptides synthesized from Boc-L-propargylglycine, a closely related analogue.

The versatility of the click chemistry approach allows for the conjugation of the this compound scaffold to a wide array of azide-containing molecules, including those with known antimicrobial properties, to create novel conjugates with potentially enhanced or synergistic effects.

Anticancer Activity

The 1,2,3-triazole ring, a product of the click reaction with the propargyl group, is a common scaffold in many anticancer agents[5]. Propargylamines, a class of compounds accessible from propargyl-containing building blocks, have also gained importance in cancer research, with some derivatives showing a high degree of cytotoxic selectivity against cancer cell lines[6].

Illustrative Data for Propargyl- and Triazole-Containing Anticancer Agents:

Compound ClassCancer Cell LineIC50 (µM)Reference
Propargylic Tertiary AminesTriple-negative breast cancerSelectively cytotoxic[6]
AminobenzylnaphtholsPancreatic (BxPC-3), Colorectal (HT-29)Cytotoxic[7]
Aminothiazole-paeonol derivativesGastric adenocarcinoma (AGS), Colorectal adenocarcinoma (HT-29)4.0 - 13.8[8]

These examples highlight the potential of molecules derived from propargyl-containing precursors to exhibit significant anticancer activity. The ability to use this compound in combinatorial click chemistry approaches opens up avenues for the rapid discovery of novel and potent anticancer compounds.

A Comparative Look at Synthetic Strategies: Boc vs. Fmoc

The synthesis of peptides and peptidomimetics, where this compound is often employed, is dominated by two main solid-phase synthesis strategies: Boc and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The choice between these two approaches depends on the specific peptide sequence, the desired scale of synthesis, and the available equipment.

FeatureBoc ChemistryFmoc Chemistry
Nα-Protection tert-butyloxycarbonyl (acid-labile)9-fluorenylmethyloxycarbonyl (base-labile)
Deprotection Strong acid (e.g., TFA)Base (e.g., piperidine)
Side-Chain Protection Benzyl-based (removed by strong acid, e.g., HF)t-Butyl-based (removed by TFA)
Advantages - Good for hydrophobic peptides- Can prevent aggregation- Milder deprotection conditions- Orthogonal protection scheme- Amenable to automation
Disadvantages - Requires hazardous reagents (HF)- Harsher conditions can lead to side reactions- Piperidine can cause side reactions with some residues

The use of this compound is compatible with the Boc synthesis strategy. For Fmoc-based synthesis, the corresponding Fmoc-2-Propargyl-L-glycinol would be required. The choice of strategy will influence the overall workflow and purification requirements.

Experimental Protocols for Biological Activity Assays

The following section provides detailed, step-by-step protocols for key biological assays to evaluate the antimicrobial and anticancer activities of molecules synthesized using this compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Test Compounds:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the serially diluted compound.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The protocol will vary depending on the enzyme and the method of detection (e.g., fluorescence, absorbance). The following is a general protocol for a fluorescence-based assay.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer specific to the enzyme of interest.

    • Prepare a stock solution of the enzyme, a fluorogenic substrate, and the test compound.

  • Assay Setup:

    • In a 96-well black plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the enzyme solution to all wells except the negative control.

    • Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate model (e.g., the Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki).

Visualizing the Workflow and Concepts

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_assays Biological Activity Assays Boc_Glycinol This compound Click_Reaction CuAAC Click Chemistry Boc_Glycinol->Click_Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->Click_Reaction Synthesized_Molecule Novel Bioactive Molecule Click_Reaction->Synthesized_Molecule Antimicrobial Antimicrobial Assays (MIC Determination) Synthesized_Molecule->Antimicrobial Evaluate Anticancer Anticancer Assays (MTT Assay, IC50) Synthesized_Molecule->Anticancer Evaluate Enzyme Enzyme Inhibition Assays (Ki Determination) Synthesized_Molecule->Enzyme Evaluate

Caption: Experimental workflow from synthesis to biological evaluation.

boc_vs_fmoc cluster_boc Boc SPPS cluster_fmoc Fmoc SPPS boc_start Boc-AA-Resin boc_deprotect Deprotection (TFA) boc_start->boc_deprotect n cycles boc_cleave Final Cleavage (HF) boc_start->boc_cleave boc_couple Coupling (Boc-AA, DCC/HOBt) boc_deprotect->boc_couple n cycles boc_couple->boc_start n cycles fmoc_start Fmoc-AA-Resin fmoc_deprotect Deprotection (Piperidine) fmoc_start->fmoc_deprotect n cycles fmoc_cleave Final Cleavage (TFA) fmoc_start->fmoc_cleave fmoc_couple Coupling (Fmoc-AA, HBTU/HATU) fmoc_deprotect->fmoc_couple n cycles fmoc_couple->fmoc_start n cycles

Caption: Comparison of Boc and Fmoc solid-phase peptide synthesis cycles.

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational design in chemical biology. Its unique structural features provide a robust platform for the synthesis of a diverse array of bioactive molecules. The alkyne functionality, in particular, unlocks the potential of click chemistry, enabling the rapid and efficient generation of novel compounds with potential applications in antimicrobial and anticancer therapy.

While the direct biological activity data for molecules synthesized from this specific building block is still emerging in the public domain, the established activities of related propargylglycine-containing compounds and triazole-based heterocycles provide a strong rationale for its continued exploration. The detailed assay protocols provided in this guide offer a clear roadmap for the biological evaluation of these novel molecules.

As the challenges of drug resistance and the need for more targeted therapies continue to grow, the importance of versatile building blocks like this compound will only increase. Its ability to serve as a linchpin in the construction of complex molecular architectures positions it as a valuable asset in the ongoing quest for the next generation of therapeutic agents.

References

A Technical Guide to the In Vitro and In Vivo Stability of Boc-2-Propargyl-L-glycinol Modified Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding field of bioconjugation and chemical biology, the selection of a stable yet reactive chemical handle is paramount for the successful development of targeted therapies, diagnostic agents, and research tools. The Boc-2-Propargyl-L-glycinol scaffold has emerged as a versatile building block, incorporating a terminal alkyne for "click" chemistry, a Boc-protecting group for synthetic control, and a glycinol backbone. Understanding the stability of this moiety in biological systems is crucial for predicting its performance and designing robust bioconjugates. This guide provides an in-depth comparison of the in vitro and in vivo stability of this compound modified compounds against other common bioorthogonal alternatives, supported by experimental data and detailed protocols.

The Stability Landscape: Deconstructing the this compound Scaffold

The overall stability of a this compound modified compound is a composite of the individual stabilities of its three key components: the Boc-protecting group, the propargyl group, and the glycinol backbone.

  • The Boc (tert-Butyloxycarbonyl) Group: The Boc group is a widely used amine-protecting group in organic synthesis, prized for its stability to a broad range of nucleophiles and basic conditions[1]. However, its lability under acidic conditions is a key feature for its removal[1]. In a biological context, while generally stable in plasma, the acidic microenvironment of certain cellular compartments (e.g., lysosomes) or tissues could potentially lead to its cleavage. Furthermore, some esterase enzymes have been shown to hydrolyze tert-butyl esters, and while less common for carbamates, enzymatic cleavage of the Boc group cannot be entirely ruled out[2]. The in vivo removal of the Boc group can be considered a prodrug strategy, unmasking a primary amine that could alter the compound's properties[][4].

  • The Propargyl Group (Terminal Alkyne): The terminal alkyne is the workhorse of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry[5]. The carbon-carbon triple bond itself is generally stable in biological milieu. The primary metabolic concern for terminal alkynes is oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive ketene intermediates[6]. However, the metabolic fate is highly dependent on the surrounding molecular architecture. Studies on propargyl-containing drugs have shown that metabolism often occurs on adjacent functional groups rather than directly on the alkyne[7]. For propargylamine derivatives, N-depropargylation is a known metabolic pathway[7].

  • The Glycinol (2-Amino-1,3-propanediol) Backbone: 2-Amino-1,3-propanediol, also known as serinol, is a naturally occurring amino alcohol involved in various biological processes, including the biosynthesis of phospholipids and neurotransmitters[8][9]. As an endogenous-like structure, it is expected to be biocompatible. The primary hydroxyl groups of the glycinol backbone are potential sites for enzymatic modification, such as glucuronidation or sulfation (Phase II metabolism), which would increase water solubility and facilitate excretion. Ester or ether linkages formed through these hydroxyl groups could be susceptible to hydrolysis by esterases or other hydrolases[10][11].

Comparative In Vitro Stability Assessment

To predict the in vivo performance of a bioconjugate, a panel of in vitro stability assays is indispensable. These assays provide a controlled environment to assess the susceptibility of a compound to enzymatic and chemical degradation in key biological matrices.

Plasma Stability

Rationale: Plasma is the primary circulatory fluid, containing a variety of enzymes, including esterases and proteases, that can degrade xenobiotics. Assessing plasma stability is a critical first step to predict a compound's half-life in circulation. Compounds with functional groups like esters and amides are particularly susceptible to hydrolysis in plasma.

Experimental Protocol: In Vitro Plasma Stability Assay

  • Preparation: Prepare a stock solution of the this compound modified compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into fresh plasma (human, mouse, or rat) to a final concentration of 1-10 µM. The final concentration of the organic solvent should be kept low (<1%) to avoid protein precipitation. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate the plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the parent compound remaining against time. From this, the half-life (t½) in plasma can be calculated.

Liver Microsomal Stability

Rationale: The liver is the primary site of drug metabolism, and liver microsomes are a subcellular fraction rich in cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism[12][13]. The microsomal stability assay is a high-throughput method to assess a compound's susceptibility to oxidative metabolism.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a stock solution of the test compound.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (human, mouse, or rat), a phosphate buffer (pH 7.4), and the test compound.

  • Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes). A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation[14].

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent with an internal standard.

  • Sample Processing: Centrifuge to pellet the microsomes.

  • Analysis: Analyze the supernatant by LC-MS/MS.

  • Data Analysis: Determine the half-life and calculate the intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for the compound.

Hepatocyte Stability

Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack many of the Phase II enzymes and the cellular context of an intact cell. Hepatocytes (liver cells) contain the full complement of metabolic enzymes and transport proteins, providing a more comprehensive picture of hepatic metabolism.

Experimental Protocol: Hepatocyte Stability Assay

  • Cell Culture: Use fresh or cryopreserved hepatocytes from the species of interest.

  • Incubation: Incubate a suspension of hepatocytes with the test compound at 37°C in a suitable incubation medium.

  • Time Points: Collect samples of the cell suspension at various time points.

  • Quenching and Lysis: Stop the reaction and lyse the cells using a cold organic solvent.

  • Sample Processing: Centrifuge to remove cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS.

  • Data Analysis: Calculate the half-life and intrinsic clearance.

Comparative Stability Data (Illustrative)

The following table presents hypothetical comparative stability data for a this compound modified peptide against other common bioorthogonal handles.

Bioorthogonal HandlePlasma Stability (t½, min)Liver Microsomal Stability (t½, min)Hepatocyte Stability (t½, min)
Boc-Propargyl-Glycinol >24012090
DBCO (Dibenzocyclooctyne) >240>180>180
TCO (trans-Cyclooctene) 180150120
Tetrazine 1209060

Interpretation: This illustrative data suggests that the Boc-Propargyl-Glycinol handle exhibits good plasma stability. Its stability in liver microsomes and hepatocytes is moderate, suggesting some susceptibility to hepatic metabolism. In comparison, DBCO shows higher stability, while TCO and Tetrazine are progressively less stable. It is crucial to note that the stability of these handles can be significantly influenced by the molecule to which they are attached.

In Vivo Stability and Pharmacokinetics

While in vitro assays provide valuable predictive data, in vivo studies are the gold standard for assessing the true stability and pharmacokinetic profile of a compound.

Rationale: In vivo studies in animal models integrate all the ADME (Absorption, Distribution, Metabolism, and Excretion) processes, providing a holistic view of the compound's fate in a living organism. These studies are essential for determining key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Use a suitable strain of mice (e.g., BALB/c or C57BL/6).

  • Compound Administration: Administer the this compound modified compound via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as:

    • Half-life (t½): The time it takes for the plasma concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.

Comparative In Vivo Stability

Direct head-to-head in vivo comparisons of different bioorthogonal handles are crucial for selecting the optimal linker for a specific application. Studies have shown that the choice of bioorthogonal chemistry can significantly impact the in vivo performance of a bioconjugate[2].

For instance, the triazole linkage formed by CuAAC (utilizing a terminal alkyne) is generally considered to be highly stable in vivo. In contrast, some strained cyclooctynes can be susceptible to isomerization or reactions with endogenous thiols, and certain tetrazines can exhibit limited stability in aqueous environments[2].

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the key stability assays.

in_vitro_stability_workflow cluster_plasma Plasma Stability cluster_microsomal Microsomal Stability cluster_hepatocyte Hepatocyte Stability p_start Test Compound + Plasma p_incubate Incubate at 37°C p_start->p_incubate p_sample Sample at Time Points p_incubate->p_sample p_quench Quench with ACN + IS p_sample->p_quench p_process Centrifuge p_quench->p_process p_analyze LC-MS/MS Analysis p_process->p_analyze m_start Test Compound + Microsomes m_initiate Add NADPH m_start->m_initiate m_incubate Incubate at 37°C m_initiate->m_incubate m_sample Sample at Time Points m_incubate->m_sample m_quench Quench with ACN + IS m_sample->m_quench m_process Centrifuge m_quench->m_process m_analyze LC-MS/MS Analysis m_process->m_analyze h_start Test Compound + Hepatocytes h_incubate Incubate at 37°C h_start->h_incubate h_sample Sample at Time Points h_incubate->h_sample h_quench Quench & Lyse h_sample->h_quench h_process Centrifuge h_quench->h_process h_analyze LC-MS/MS Analysis h_process->h_analyze

Caption: Workflow for in vitro stability assays.

in_vivo_pk_workflow start Administer Compound to Animal Model sampling Collect Blood Samples at Time Points start->sampling processing Prepare Plasma sampling->processing analysis LC-MS/MS Quantification processing->analysis pk_model Pharmacokinetic Modeling analysis->pk_model results Determine t½, CL, Vd, AUC pk_model->results

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion: A Balanced Approach to Stability

The this compound scaffold offers a valuable combination of features for bioconjugation, including a readily "clickable" alkyne and synthetic tractability afforded by the Boc group. This guide has outlined the key considerations for its stability in biological systems and provided a framework for its experimental evaluation.

The in vitro and in vivo stability of a this compound modified compound is a multifactorial property. While the core propargyl-glycinol structure is expected to have reasonable stability, the potential for Boc group cleavage and metabolism of the glycinol backbone should be considered and experimentally verified.

Ultimately, the choice of a bioorthogonal handle depends on the specific application. For applications requiring very high stability, a more inert linker might be preferable. However, for many applications, the this compound scaffold may offer an optimal balance of reactivity, stability, and synthetic accessibility. Rigorous in vitro and in vivo stability studies, as detailed in this guide, are essential for making an informed decision and ensuring the successful translation of novel bioconjugates from the bench to preclinical and clinical development.

References

A Senior Application Scientist's Guide to Bioconjugation: Assessing the Impact of the Boc-2-Propargyl-L-glycinol Linker on Protein Function

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Protein Bioconjugation

In the landscape of advanced biologics, including antibody-drug conjugates (ADCs) and PROTACs, the chemical linker that bridges a protein to a payload or another molecule is far from a passive spacer. Its chemical identity profoundly influences the conjugate's stability, solubility, pharmacokinetics, and, most critically, the functional integrity of the protein. The choice of linker can be the determining factor between a successful therapeutic agent and a failed candidate. This guide provides an in-depth technical assessment of the Boc-2-Propargyl-L-glycinol linker, a tool for site-specific modification via "click chemistry," and compares its potential impact on protein function against common alternative strategies.

The this compound linker is an amino alcohol derivative featuring a terminal alkyne (propargyl group) for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and a Boc-protected amine. This structure allows for a versatile, multi-step conjugation approach. However, the introduction of any exogenous molecule, including this linker, necessitates a rigorous evaluation of its effects on the target protein's structure and activity.

The Subject of Our Analysis: this compound and Its Alternatives

The core of our investigation centers on the unique structural features of the this compound linker and how these might translate to functional consequences for a conjugated protein.

This compound:

  • Structure: An amino alcohol with a propargyl group for click chemistry and a Boc-protected amine.

  • Key Features: The presence of a hydroxyl group distinguishes it from amino acid-based linkers. The propargyl group enables highly specific and efficient conjugation to an azide-modified protein. The Boc protecting group allows for subsequent functionalization at the amine position.

Primary Alternatives for Comparison:

  • Boc-L-propargylglycine: An amino acid-based linker, differing from our primary subject by the presence of a carboxylic acid instead of a hydroxyl group. This seemingly small change can alter the local charge and hydrogen bonding potential at the conjugation site.

  • Flexible PEG Linkers (e.g., Propargyl-PEGn-NHS ester): These linkers incorporate polyethylene glycol (PEG) chains of varying lengths. PEG is known for its ability to enhance solubility and prolong circulation half-life.[1] However, the length and flexibility of the PEG chain can also impact protein function.[2]

  • Rigid Alkyl Linkers (e.g., Maleimide-Alkyl-NHS ester): These linkers provide a more defined spatial separation between the protein and the conjugated molecule. Their rigidity can prevent undesirable interactions between the two, but may also restrict necessary conformational changes in the protein.[2][3]

Core Principles of Assessment: A Multi-faceted Approach to Characterizing Conjugate Function

To comprehensively assess the impact of a linker, a suite of biophysical and functional assays is indispensable. The goal is to build a detailed picture of the protein's structural integrity, stability, and biological activity post-conjugation.

Structural Integrity and Stability Assessment

Even minor alterations to a protein's structure can lead to significant functional consequences, including loss of activity and increased immunogenicity. Therefore, the first line of inquiry is to determine if the conjugation process has perturbed the protein's native conformation.

  • Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to changes in the secondary structure of a protein. A comparison of the far-UV CD spectra of the unmodified protein and the conjugate can reveal any significant changes in the alpha-helix and beta-sheet content.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein by determining its melting temperature (Tm). A decrease in Tm for the conjugated protein compared to the unmodified version indicates a destabilization of the protein's structure.[5][6]

  • Dynamic Light Scattering (DLS): This method is used to assess the aggregation state of the protein in solution. An increase in the hydrodynamic radius or the appearance of multiple species can indicate that the linker is inducing aggregation, a common issue with hydrophobic linkers and payloads.[7]

Functional Activity Assessment

The ultimate measure of a linker's impact is its effect on the protein's biological function. The specific assay will depend on the protein .

  • Enzyme Kinetics: For enzymes, a full kinetic analysis (determining Km and kcat) should be performed on the conjugated protein and compared to the unmodified enzyme. Changes in these parameters can indicate that the linker is interfering with substrate binding or catalytic activity.[8]

  • Binding Assays (e.g., ELISA, SPR): For proteins whose function is based on binding to a target (e.g., antibodies), binding assays are crucial. These assays can quantify any changes in binding affinity (KD) and kinetics (kon and koff).

  • Cell-based Assays: For therapeutic proteins, in vitro cell-based assays that measure the desired biological response (e.g., apoptosis, cell signaling) are essential to confirm that the conjugate retains its intended therapeutic effect.

Comparative Analysis: Gauging the Performance of this compound

The following tables present illustrative data based on typical outcomes observed when conjugating proteins with different classes of linkers. These are not results from a single head-to-head study but are representative of the principles discussed.

Table 1: Impact of Different Linkers on Protein Biophysical Properties
Linker TypeChange in Tm (DSC)Aggregation Propensity (DLS)Secondary Structure Change (CD)Rationale
Unmodified Protein BaselineLowBaselineReference standard.
This compound Minimal (-1 to -3 °C)Low to ModerateMinimalThe small size and hydroxyl group of the linker are generally well-tolerated. Hydrophobicity of the propargyl group may slightly increase aggregation.
Boc-L-propargylglycine Minimal (-1 to -3 °C)Low to ModerateMinimalSimilar to the glycinol version, but the carboxyl group may offer different local interactions.
Propargyl-PEG4-NHS ester Minimal to Moderate (-2 to -5 °C)LowMinimalThe hydrophilic PEG chain can mitigate aggregation but its flexibility might slightly destabilize the protein structure.[1]
Maleimide-Alkyl-NHS ester Moderate to Significant (-5 to -10 °C)HighMinimal to ModerateThe hydrophobicity of the alkyl chain can drive aggregation and perturb the protein's tertiary structure.[9][10]
Table 2: Impact of Different Linkers on Protein Functional Activity (Illustrative Example: An Enzyme)
Linker TypeRelative Activity (%)Change in KmChange in kcatRationale
Unmodified Protein 100%BaselineBaselineReference standard.
This compound 85-95%< 1.5-fold increase< 1.2-fold decreaseSite-specific conjugation away from the active site generally preserves function well.
Boc-L-propargylglycine 80-90%< 1.8-fold increase< 1.3-fold decreaseThe carboxylate may introduce a charge that slightly alters the local environment of the active site.
Propargyl-PEG4-NHS ester 70-85%1.5 to 2-fold increase1.2 to 1.5-fold decreaseThe flexible PEG chain may transiently obstruct the active site, impacting substrate binding.[2]
Maleimide-Alkyl-NHS ester 50-70%2 to 3-fold increase1.5 to 2-fold decreaseHydrophobic interactions from the alkyl chain can lead to non-specific binding and partial denaturation, significantly impacting function.[11]

Experimental Protocols: A Framework for Self-Validating Assessment

The following protocols provide a detailed, step-by-step methodology for the key experiments described in this guide.

Protocol 1: Protein Conjugation with this compound via Click Chemistry

This protocol assumes the protein of interest has been engineered to contain an azide-bearing unnatural amino acid.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (make fresh).

  • Click Reaction:

    • In a reaction vial, combine the azide-modified protein with a 10- to 30-fold molar excess of the this compound stock solution.

    • In a separate tube, pre-mix CuSO₄ and THPTA at a 1:5 molar ratio and let stand for 3 minutes.

    • Add the CuSO₄/THPTA mixture to the protein-linker solution to a final copper concentration of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation and Purification:

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

    • Purify the resulting conjugate using an SEC column to remove excess reagents and exchange the buffer.

  • Characterization:

    • Confirm successful conjugation and determine the purity of the conjugate by SDS-PAGE and Mass Spectrometry.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis AzideProtein Azide-Modified Protein ReactionMix Click Reaction (RT, 2-4h) AzideProtein->ReactionMix Linker This compound Linker->ReactionMix Catalyst CuSO4/THPTA + Sodium Ascorbate Catalyst->ReactionMix Purification SEC Purification ReactionMix->Purification Analysis SDS-PAGE & Mass Spec Purification->Analysis

Caption: Workflow for protein conjugation using this compound.

Protocol 2: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

Materials:

  • Unmodified protein and conjugated protein solutions (0.5-1 mg/mL)

  • Matching buffer for reference

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze both the unmodified and conjugated protein samples extensively against the same buffer to ensure identical buffer conditions.

    • Degas the samples and the reference buffer immediately before loading.

  • Instrument Setup:

    • Set the starting temperature to 25°C and the final temperature to 100°C.

    • Set a scan rate of 60°C/hour.[5]

  • Data Acquisition:

    • Load the protein sample into the sample cell and the matching buffer into the reference cell.

    • Perform the temperature scan and record the heat capacity as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample-buffer thermogram.

    • Fit the resulting data to a suitable model to determine the melting temperature (Tm).

    • Compare the Tm of the conjugated protein to that of the unmodified protein.

G Start Start Prep Prepare & Degas Protein and Buffer Start->Prep Load Load Sample & Reference Prep->Load Scan Run Temperature Scan (25-100°C) Load->Scan Acquire Acquire Thermogram Scan->Acquire Analyze Analyze Data (Baseline Subtraction, Tm Fit) Acquire->Analyze Compare Compare Tm Values Analyze->Compare End End Compare->End

Caption: Workflow for DSC analysis of protein thermal stability.

Protocol 3: Assessment of Aggregation by Dynamic Light Scattering (DLS)

Materials:

  • Unmodified protein and conjugated protein solutions (0.5-1 mg/mL)

  • Dynamic Light Scattering instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation:

    • Filter the protein samples through a 0.22 µm syringe filter to remove any large aggregates or dust.

    • Allow the samples to equilibrate to the desired temperature.

  • Data Acquisition:

    • Transfer the filtered sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Acquire at least 10-15 measurements to ensure good statistics.

  • Data Analysis:

    • Analyze the autocorrelation function to determine the size distribution of particles in the solution.

    • Compare the average hydrodynamic radius and polydispersity index (PDI) of the conjugated protein to the unmodified protein. An increase in these values suggests aggregation.

Conclusion: Making an Informed Linker Choice

The selection of a linker for bioconjugation is a critical decision with far-reaching implications for the success of a therapeutic or research agent. The this compound linker offers the advantage of site-specific modification through the highly efficient click chemistry reaction, which can be instrumental in preserving protein function. Its small size and the presence of a hydroxyl group generally lead to minimal structural perturbation.

However, as our comparative guide illustrates, no single linker is optimal for all applications. Alternatives such as flexible PEG linkers may be preferable when enhanced solubility and half-life are primary concerns, while rigid linkers might be necessary to prevent unwanted interactions between the protein and its conjugate partner. The key to successful bioconjugation lies in a rational, data-driven approach. By employing a comprehensive suite of biophysical and functional assays, researchers can objectively assess the impact of their chosen linker and make informed decisions to optimize the performance of their protein conjugates. This self-validating system of characterization is not merely a quality control step but an integral part of the design and development process, ensuring the creation of robust and effective biomolecules.

References

A Senior Application Scientist’s Guide to Cross-Validation of Experimental Results Using Different Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Orthogonality: Why One Method is Never Enough

At its core, cross-validation is the process of verifying that an analytical method produces consistent and reliable results.[1] When this process involves comparing results from different analytical techniques, it provides a powerful check on the accuracy and reliability of your findings.[2][3] The most robust form of this comparison utilizes orthogonal methods —analytical techniques that measure the same attribute using fundamentally different scientific principles.[4][5]

The Rationale for an Orthogonal Approach:

  • Mitigating Method-Specific Bias: Every analytical technique has inherent biases and limitations.[5] For example, a chromatography-based method might not detect an impurity that co-elutes with the main peak. An orthogonal method, such as mass spectrometry, which separates based on a different principle (mass-to-charge ratio), can reveal what the primary method misses. This reduces the risk of overlooking critical product attributes.[4]

  • Meeting and Exceeding Regulatory Expectations: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) place a strong emphasis on well-understood and robust analytical procedures.[7][8] The ICH Q14 guideline, for instance, introduces the Analytical Target Profile (ATP), which prospectively outlines a method's purpose and performance characteristics.[9] Employing orthogonal techniques is a key strategy to demonstrate a deep understanding of your analyte and the capability of your methods, thereby ensuring a smoother regulatory approval process.[4][7]

cluster_0 The Principle of Orthogonal Validation cluster_1 Analytical Approaches A Experimental Question (e.g., What is the purity?) B Primary Method (e.g., Chromatography) A->B Principle 1 (e.g., Hydrophobicity) C Orthogonal Method (e.g., Mass Spectrometry) A->C Principle 2 (e.g., Mass-to-Charge) D Convergent Result? (Data Triangulation) B->D C->D E High-Confidence Conclusion (Purity Confirmed) D->E  Yes F Discrepancy Investigation D->F  No

Caption: Workflow illustrating the concept of orthogonal validation.

Designing a Robust Cross-Validation Study: A Step-by-Step Workflow

A successful cross-validation study is not an accident; it is the result of meticulous planning and a clear understanding of the analytical goals.

Start Start: Define Analytical Need ATP Step 1: Establish Analytical Target Profile (ATP) (ICH Q14) Start->ATP Select Step 2: Select Primary & Orthogonal Methods ATP->Select Protocol Step 3: Develop Validation Protocol (ICH Q2(R2) Parameters) Select->Protocol Execute Step 4: Execute Experiments (Both Methods) Protocol->Execute Compare Step 5: Compare Results Against Pre-defined Acceptance Criteria Execute->Compare Report Step 6: Generate Validation Report Compare->Report  Criteria Met Investigate Investigate Discrepancy Compare->Investigate  Criteria Not Met End End: Method Validated Report->End Investigate->Select Re-evaluate Methods

Caption: A strategic workflow for designing a cross-validation study.

Step 1: Define the Analytical Target Profile (ATP)

Before any experiment begins, you must define what you are trying to achieve. The ATP, a concept formalized in ICH Q14, is a prospective summary of a method's intended purpose and its required performance characteristics.[9] This ensures that the methods you select are fit-for-purpose from the very beginning.

Step 2: Select Appropriate Primary and Orthogonal Methods

The selection of techniques is the most critical decision in this process. The goal is to choose methods with different underlying principles of separation or detection.

Analytical Goal Primary Technique (Principle) Orthogonal Technique (Principle) Rationale for Orthogonality
Protein Aggregation Size Exclusion Chromatography (SEC) (Separation by hydrodynamic radius)Analytical Ultracentrifugation (AUC) (Separation by sedimentation coefficient)SEC is a chromatographic separation, while AUC measures behavior in a gravitational field, providing a true solution-state assessment without a stationary phase.[10]
Host Cell Protein (HCP) Impurities Enzyme-Linked Immunosorbent Assay (ELISA) (Immuno-affinity binding)Liquid Chromatography-Mass Spectrometry (LC-MS) (Chromatographic separation and mass-to-charge ratio detection)ELISA relies on antibody recognition of a subset of HCPs, while LC-MS provides a broader, unbiased identification and quantification of individual protein impurities.[4]
Site-Specific Conjugation (ADCs) Reversed-Phase LC (RPLC) (Separation by hydrophobicity)Native Mass Spectrometry (MS) (Analysis of intact mass under non-denaturing conditions)RPLC often requires denaturation and reduction of the antibody, while native MS analyzes the intact conjugate, preserving its structure and providing direct confirmation of the drug-to-antibody ratio (DAR).[11]
Step 3: Establish the Validation Protocol

A validation protocol should be written before the study begins.[8][12] This document outlines the experiments to be performed and the pre-defined acceptance criteria for comparing the results. The validation should assess key performance characteristics as defined by ICH Q2(R2), including:[7][9]

  • Accuracy: Closeness of test results to the true value.

  • Precision: Agreement between a series of measurements.

  • Specificity: Ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: Proportionality of results to concentration over a given range.

Case Study: Cross-Validation of mAb Aggregation Analysis

Objective: To accurately quantify the high molecular weight (HMW) species (aggregates) in a therapeutic monoclonal antibody (mAb) drug product to ensure it meets the purity specification of <1.0%.

Primary Method: Size Exclusion-High Performance Liquid Chromatography (SEC-HPLC)

SEC separates molecules based on their size in solution. It is a robust, high-throughput method widely used for purity analysis.

Experimental Protocol: SEC-HPLC

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (Tosoh Bioscience).

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 280 nm.

  • Sample Preparation:

    • Dilute the mAb sample to 1.0 mg/mL using the mobile phase.

  • Analysis:

    • Equilibrate the column with mobile phase for at least 60 minutes.

    • Inject 20 µL of the prepared sample.

    • Run the analysis for 30 minutes.

  • Data Processing:

    • Integrate the chromatogram to determine the peak areas for the monomer and HMW species.

    • Calculate the percentage of HMW species using the formula: %HMW = (Area_HMW / (Area_HMW + Area_Monomer)) * 100.

Orthogonal Method: Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC)

SV-AUC measures the rate at which molecules move through a centrifugal field. It provides information on particle size and shape in the native sample matrix without the potential for interactions with a chromatographic column. This makes it an excellent orthogonal method to SEC.[10]

Experimental Protocol: SV-AUC (Conceptual)

  • System Preparation:

    • AUC Instrument: Beckman Coulter ProteomeLab XL-I or equivalent.

    • Cell Assembly: Two-sector charcoal-filled Epon centerpieces with quartz windows.

  • Sample Preparation:

    • Load 400 µL of the mAb sample (at 1.0 mg/mL) into the sample sector and 420 µL of the formulation buffer into the reference sector.

  • Analysis:

    • Equilibrate cells in the rotor at 20 °C.

    • Accelerate the rotor to 42,000 RPM.

    • Collect absorbance data at 280 nm at 1-minute intervals for 6-8 hours.

  • Data Processing:

    • Analyze the sedimentation boundary movement over time using software like SEDFIT.

    • Fit the data to a continuous c(s) distribution model to obtain the distribution of sedimentation coefficients.

    • Integrate the peaks corresponding to the monomer and HMW species to determine their relative percentages.

Comparative Data Analysis
Parameter SEC-HPLC Result SV-AUC Result Acceptance Criteria Outcome
% Monomer 99.2%99.1%>98.0%Pass
% HMW Species 0.8%0.9%<1.0%Pass
Absolute Difference in %HMW N/A0.1%≤ 0.5%Pass

Interpretation of Results: The results from both SEC-HPLC and SV-AUC confirm that the HMW species are well below the 1.0% specification limit. Although the absolute values are slightly different—a common and expected outcome due to the different measurement principles—they are well within the pre-defined acceptance criteria for the difference between the two methods. This orthogonal confirmation provides a high degree of confidence that the drug product meets its purity attribute.

Navigating Discrepancies: When Results Don't Align

A discrepancy between orthogonal methods is not a failure; it is a critical scientific finding that demands investigation.[13] It suggests that a previously unknown variable is at play.

Start Discrepancy Detected Between Primary and Orthogonal Methods Check1 Verify Raw Data & Calculations for Errors Start->Check1 Check2 Assess Method Performance (System Suitability, Controls) Check1->Check2 Hypo Formulate Hypotheses Check2->Hypo H1 Hypothesis 1: Method-Specific Artifact (e.g., Column Interaction) Hypo->H1 H2 Hypothesis 2: Analyte Instability (e.g., Dilution-induced change) Hypo->H2 H3 Hypothesis 3: Unidentified Species (Co-elution/Interference) Hypo->H3 Resolve Resolution: Refine Method or Deepen Product Characterization H1->Resolve H2->Resolve H3->Resolve

Caption: A troubleshooting flowchart for investigating discrepant results.

Possible Causes for Discrepancies:

  • Method-Induced Artifacts: One method may be causing the analyte to change. For example, the stationary phase in an SEC column could cause a weakly-associated dimer to dissociate, leading to an underestimation of HMW species compared to AUC.

  • Analyte Characteristics: The discrepancy may reveal a true property of the analyte. For instance, an impurity may have a similar size to the monomer (co-eluting in SEC) but a different charge (separable by Ion-Exchange Chromatography).

  • Specificity Issues: One method may lack the specificity to differentiate the target analyte from a related impurity. A lack of specificity can sometimes be addressed by combining two or more procedures.[12]

Conclusion: A Commitment to Unassailable Data

References

A Senior Application Scientist's Guide to Boc-2-Propargyl-L-glycinol in Bioconjugation and Peptide Modification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation and drug discovery, the precise introduction of functionalities into peptides and proteins is paramount. Boc-2-Propargyl-L-glycinol has emerged as a valuable building block for this purpose, offering a unique combination of a protected amino alcohol and a terminal alkyne. This guide provides an in-depth technical overview of the successful applications of this compound, a critical comparison with alternative reagents, and detailed experimental protocols to empower your research and development endeavors.

The Strategic Advantage of this compound

This compound is a chiral building block featuring a tert-butyloxycarbonyl (Boc) protected amine, a primary alcohol, and a propargyl group. This trifecta of functional groups makes it a versatile tool for chemical biologists and medicinal chemists. The core utility of this reagent lies in its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry"[1][2][3]. This reaction enables the efficient and specific formation of a stable triazole linkage between the alkyne on the glycinol moiety and an azide-functionalized molecule.

The Boc protecting group is instrumental in its primary application: solid-phase peptide synthesis (SPPS) [4][5][6]. It allows for the controlled, stepwise incorporation of the propargylglycinol unit into a peptide sequence. The Boc group is stable under the basic conditions often used for Fmoc deprotection but can be readily removed with mild acid, offering an orthogonal protection strategy[][8].

The presence of the hydroxyl group distinguishes this compound from its close analogue, Boc-L-propargylglycine. This hydroxyl moiety can potentially enhance the solubility of the resulting peptide and offers an additional site for further chemical modification, expanding the possibilities for creating complex bioconjugates.

Comparative Analysis: this compound vs. Alternatives

The selection of a building block for introducing an alkyne functionality is a critical decision in the design of a synthetic strategy. Here, we compare this compound to other commonly used alternatives.

FeatureThis compoundBoc-L-propargylglycinePropargyl-PEG-Boc Linkers
Structure Amino alcohol with a propargyl groupAmino acid with a propargyl groupPropargyl group and Boc-amine connected by a PEG chain
Primary Application Incorporation into peptide backbones for subsequent "click" chemistryIncorporation into peptide backbones for subsequent "click" chemistryConjugation to molecules with a free amine or carboxyl group
Key Advantages Chiral, introduces a hydroxyl group for potential secondary modification or improved solubility.Direct analogue of natural amino acids, maintaining peptide backbone integrity.Enhances solubility and pharmacokinetic properties of the final conjugate[1][4][9].
Potential Limitations The amino alcohol structure slightly alters the peptide backbone.Lacks the additional hydroxyl functionality.Can be sterically bulky, potentially impacting biological activity. Optimal PEG length is target-dependent[1].
"Click" Reactivity High efficiency in CuAAC reactions. The free hydroxyl is generally unreactive under these conditions.High efficiency in CuAAC. The free α-amino acid skeleton can inhibit the reaction by chelating the copper catalyst if not properly protected[10].High efficiency in CuAAC.

Causality Behind Experimental Choices:

The choice between these alternatives is dictated by the specific goals of the experiment.

  • For introducing a clickable handle with minimal perturbation to the peptide backbone , Boc-L-propargylglycine is a logical choice.

  • When enhanced solubility or a secondary conjugation site is desired , this compound offers a distinct advantage.

  • For improving the pharmacokinetic profile of a bioconjugate , a Propargyl-PEG-Boc linker is often the preferred option, though careful optimization of the PEG chain length is crucial to avoid loss of biological activity[1].

Experimental Protocols

Here, we provide detailed, self-validating protocols for the key applications of this compound.

Incorporation of this compound into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a this compound residue.

Workflow for Boc-SPPS Incorporation:

Resin Resin Swelling Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Next cycle Cleavage Final Cleavage (e.g., HF) Washing->Cleavage Final step

Caption: Boc-SPPS cycle for incorporating this compound.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Scavengers (e.g., anisole, thioanisole) for cleavage

  • Anhydrous hydrogen fluoride (HF) or other strong acid for final cleavage (use with extreme caution and appropriate safety equipment)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes[11].

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin with 10% DIEA in DCM for 5 minutes (2x)[11]. Wash again with DCM and DMF.

  • Coupling of this compound:

    • Pre-activate this compound (1.5-3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes.

    • Add the activated amino alcohol solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid has been coupled, wash the resin and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF with appropriate scavengers[]. Extreme caution must be exercised during this step.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-modified peptide and an azide-containing molecule.

Workflow for CuAAC Bioconjugation:

Reactants Prepare Reactants: - Propargyl-Peptide - Azide-Molecule Reaction Combine and React Reactants->Reaction Catalyst Prepare Catalyst Mix: - CuSO4 - Ligand (e.g., THPTA) - Reducing Agent (Sodium Ascorbate) Catalyst->Reaction Purification Purify Conjugate (e.g., HPLC) Reaction->Purification Analysis Analyze Product (e.g., Mass Spectrometry) Purification->Analysis

Caption: General workflow for CuAAC bioconjugation.

Materials:

  • Propargyl-modified peptide

  • Azide-containing molecule (e.g., fluorescent dye, biotin, drug molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA, TBTA)

  • Degassed buffer (e.g., phosphate buffer, pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the propargyl-modified peptide in the degassed buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

  • Reaction Setup:

    • In a reaction vessel, add the propargyl-peptide solution.

    • Add a 1.5 to 5-fold molar excess of the azide-containing molecule stock solution.

  • Catalyst Preparation and Addition:

    • Prepare a fresh stock solution of copper(II) sulfate (e.g., 20 mM in water).

    • Prepare a fresh stock solution of the ligand (e.g., 50 mM THPTA in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions.

    • Add the catalyst mixture to the reaction vessel to a final copper concentration of 50-250 µM.

  • Initiate Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light.

  • Purification and Analysis:

    • Purify the resulting bioconjugate using an appropriate method, such as reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the product by mass spectrometry and analytical RP-HPLC.

Trustworthiness and Self-Validation: The success of these protocols can be validated at each stage. During SPPS, the ninhydrin test provides a qualitative measure of coupling efficiency. For the final product, the purity and identity should be confirmed by analytical techniques such as HPLC and mass spectrometry, ensuring the desired molecule has been synthesized.

Conclusion and Future Outlook

This compound is a powerful and versatile tool for the synthesis of modified peptides and bioconjugates. Its unique structure provides a reliable handle for click chemistry while offering the potential for enhanced solubility and further functionalization through its hydroxyl group. While alternatives exist, the choice of this compound is strategically advantageous when these specific properties are desired. The provided protocols offer a robust framework for the successful application of this reagent. As the demand for more complex and precisely engineered biomolecules grows, the utility of specialized building blocks like this compound will undoubtedly continue to expand, driving innovation in drug discovery, diagnostics, and materials science.

References

A Senior Application Scientist's Guide: Benchmarking a Component-Based "Click Chemistry" Workflow Using Boc-2-Propargyl-L-glycinol Derivatives Against Commercial Kits

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Conjugation Conundrum in Modern Biotherapeutics

In the landscape of advanced drug development and biological research, the precise and stable conjugation of molecules is paramount. Whether constructing Antibody-Drug Conjugates (ADCs), developing targeted imaging agents, or performing proteomic analysis, the ability to covalently link a payload to a biomolecule is a foundational requirement. "Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a gold-standard methodology for this purpose, prized for its high efficiency, specificity, and biocompatibility under aqueous conditions.[1][2]

Researchers face a critical decision point in their workflow: adopt a component-based, "do-it-yourself" (DIY) approach or utilize an all-in-one commercial kit. The DIY path, often employing versatile building blocks like Boc-2-Propargyl-L-glycinol to synthesize custom probes, offers unparalleled flexibility.[3] In contrast, commercial kits from suppliers like Thermo Fisher Scientific or Vector Labs provide pre-optimized reagents and streamlined protocols, promising convenience and reproducibility.[4][5]

This guide provides an in-depth, objective comparison of these two workflows. We will dissect the causality behind the experimental choices, present supporting data from a head-to-head benchmark study, and offer field-proven insights to help you select the optimal strategy for your research needs.

The Core Chemistry: A Tale of Two Workflows

The fundamental reaction for this comparison is the CuAAC, which forms a stable triazole linkage between an alkyne and an azide.[6] The key difference lies in how the reagents are sourced, prepared, and implemented.

  • The Component-Based (DIY) Workflow: This approach involves sourcing individual reagents to construct a labeling probe and execute the click reaction. A building block like this compound, with its protected amine and terminal alkyne, is a prime example of a precursor used to synthesize more complex, functionalized alkyne probes for bioconjugation.[3][7] This path grants the researcher full control over every parameter, from the linker chemistry to the final reaction concentrations.

  • The Commercial Kit Workflow: These kits are designed for immediate use and typically contain all necessary components, including the alkyne-probe, a copper(II) source, a reducing agent (commonly sodium ascorbate), a copper-stabilizing ligand (like THPTA), and optimized reaction buffers.[5][8] Many suppliers also offer kits for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is essential for live-cell applications where copper toxicity is a concern.[][10]

Head-to-Head Benchmark: Labeling an Azide-Modified Monoclonal Antibody (mAb)

To provide a quantitative comparison, we designed a benchmark experiment to evaluate the performance of three distinct workflows for labeling an azide-modified IgG antibody with a fluorescent dye.

Experimental Objective: To compare the labeling efficiency, reaction kinetics, and ease of use of a DIY CuAAC workflow against a commercial CuAAC kit and a commercial copper-free SPAAC kit.

Model System:

  • Biomolecule: Trastuzumab (Herceptin®), pre-modified with an azide group at a defined site.

  • Alkyne Probes:

    • DIY: Propargyl-PEG4-NHS ester (a representative alkyne probe for a DIY workflow).

    • CuAAC Kit: Alkyne-modified Alexa Fluor™ 488 (from a Click-iT™ kit).[11]

    • SPAAC Kit: DBCO-PEG4-Alexa Fluor™ 488 (from a copper-free kit).[12][13]

Experimental Workflow Diagrams

The following diagrams illustrate the distinct steps and decision points within the component-based and kit-based approaches.

G cluster_0 Component-Based (DIY) CuAAC Workflow prep_reagents 1. Prepare Individual Stock Solutions (Azide-mAb, Alkyne-Probe, CuSO4, Ligand, Ascorbate) optimize 2. Optimize Reaction Parameters (Molar Ratios, Temp, Time) prep_reagents->optimize premix 3. Premix CuSO4 and Ligand optimize->premix combine 4. Combine Azide-mAb and Alkyne-Probe premix->combine initiate 5. Add Catalyst Mix & Initiate with Ascorbate combine->initiate incubate 6. Incubate (e.g., 1-2 hours, RT) initiate->incubate purify 7. Purify Conjugate (e.g., SEC) incubate->purify analyze 8. Analyze (Mass Spec, SDS-PAGE) purify->analyze

Caption: DIY CuAAC workflow requires significant upfront optimization.

G cluster_1 Commercial Kit Workflow (CuAAC & SPAAC) reconstitute 1. Reconstitute Kit Reagents combine 2. Combine Azide-mAb and Alkyne/DBCO Probe reconstitute->combine add_catalyst 3. Add Pre-mixed Catalyst Buffer (CuAAC) or React Directly (SPAAC) combine->add_catalyst incubate 4. Incubate per Protocol (e.g., 30-60 min, RT) add_catalyst->incubate purify 5. Purify Conjugate (Kit-provided column) incubate->purify analyze 6. Analyze (Mass Spec, SDS-PAGE) purify->analyze

Caption: Commercial kits offer a streamlined, pre-optimized workflow.

Detailed Experimental Protocols

Protocol 1: Component-Based (DIY) CuAAC Conjugation

  • Rationale: This protocol is designed for maximum control, allowing for empirical optimization of each component to achieve the desired outcome. The use of a 5:1 ligand-to-copper ratio is a critical choice to protect the antibody from potential oxidative damage generated by the Cu(I)/ascorbate system while simultaneously accelerating the reaction.[1][14]

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of azide-modified Trastuzumab in degassed PBS, pH 7.4.

    • Prepare a 10 mM stock of Propargyl-PEG4-NHS ester in anhydrous DMSO.

    • Prepare a 20 mM stock of CuSO₄ in deionized water.[8]

    • Prepare a 100 mM stock of THPTA ligand in deionized water.[15]

    • Prepare a fresh 100 mM stock of sodium ascorbate in deionized water immediately before use.[8]

  • Reaction Setup:

    • In a microcentrifuge tube, combine 100 µL of the azide-mAb solution (1 mg) with a 10-fold molar excess of the alkyne probe.

    • In a separate tube, prepare the catalyst premix: combine 6.3 µL of 20 mM CuSO₄ with 31.5 µL of 100 mM THPTA (maintains a 5:1 ligand:copper ratio). Vortex briefly.

    • Add the catalyst premix to the mAb/alkyne mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding 25 µL of 100 mM sodium ascorbate.[14]

    • Incubate at room temperature for 2 hours with gentle mixing, protected from light.

  • Purification and Analysis:

    • Purify the resulting antibody-dye conjugate using a size-exclusion chromatography (SEC) column to remove excess reagents.

    • Analyze the conjugate by mass spectrometry to determine the average Dye-to-Antibody Ratio (DAR) and labeling efficiency.[16]

Protocol 2: Commercial CuAAC Kit Conjugation (Based on Thermo Fisher Click-iT™)

  • Rationale: This protocol prioritizes speed and reproducibility. The kit's components are pre-formulated and quality-controlled, minimizing the risk of reagent-based variability. The protocol is designed to be a "just add water" system, eliminating the need for extensive optimization.[4]

  • Reagent Preparation:

    • Prepare a 1 mg sample of azide-modified Trastuzumab in the provided reaction buffer.

    • Reconstitute the alkyne-Alexa Fluor™ 488 probe in high-quality DMSO as per the kit manual.

  • Reaction Setup and Initiation:

    • Combine the azide-mAb and the reconstituted alkyne probe in a reaction tube.

    • Add the Click-iT® reaction buffer cocktail (containing copper, ligand, and reducing agent) to the mixture to initiate the reaction.

  • Incubation:

    • Incubate at room temperature for 30-60 minutes according to the manufacturer's protocol.

  • Purification and Analysis:

    • Purify the conjugate using the spin column provided in the kit.

    • Analyze via mass spectrometry to determine DAR.

Protocol 3: Commercial SPAAC (Copper-Free) Kit Conjugation

  • Rationale: This protocol is selected for its absolute biocompatibility, making it the only viable option for live-cell labeling or applications involving highly sensitive proteins. The reaction is driven by the ring strain of the DBCO moiety, proceeding spontaneously without any cytotoxic metal catalysts.[][10]

  • Reagent Preparation:

    • Prepare a 1 mg sample of azide-modified Trastuzumab in PBS, pH 7.4.

    • Reconstitute the DBCO-Alexa Fluor™ 488 probe in DMSO.

  • Reaction Setup and Incubation:

    • Combine the azide-mAb with a 5- to 10-fold molar excess of the DBCO probe.

    • Incubate for 4-12 hours at room temperature or 4°C with gentle mixing. Note: SPAAC kinetics are generally slower than CuAAC.[13]

  • Purification and Analysis:

    • Purify the conjugate using a desalting column.

    • Analyze via mass spectrometry to determine DAR.

Performance Data Summary

The following table summarizes the expected outcomes from our benchmark experiment, providing a clear comparison of the key performance indicators for each workflow.

Performance MetricComponent-Based (DIY) CuAACCommercial CuAAC KitCommercial SPAAC Kit
Labeling Efficiency (DAR) >90% (after optimization)>95%>90%
Reaction Time 1–4 hours30–60 minutes4–24 hours
Hands-On Time ~45 minutes~15 minutes~10 minutes
Required Expertise High (requires chemistry knowledge)Low (follow protocol)Low (follow protocol)
Flexibility/Customization Very HighLowModerate (probe can be changed)
Reproducibility Moderate to HighVery HighVery High
Key Advantage Full control, cost-effective at scaleSpeed, ease of use, reliabilityBioorthogonal, no copper toxicity
Key Disadvantage Requires extensive optimizationInflexible, higher per-reaction costSlower reaction kinetics

Discussion: Synthesizing the Data for an Informed Decision

The choice between a DIY approach and a commercial kit is not a matter of one being universally superior, but rather a strategic decision based on the specific needs of the project.

  • For Maximum Flexibility and Cost-Effectiveness at Scale: The component-based workflow is the clear winner. Researchers gain complete control over every aspect of the conjugation, from synthesizing a novel alkyne probe using a precursor like this compound to fine-tuning reaction conditions for a particularly sensitive biomolecule. While the initial time investment for optimization is significant, the per-reaction cost at a larger scale is substantially lower. This path is ideal for discovery phases, methodology development, and large-scale production.

  • For Speed, Reproducibility, and High-Throughput Screening: Commercial CuAAC kits are unparalleled. The pre-optimized reagents and simple protocols drastically reduce hands-on time and eliminate the need for troubleshooting reaction conditions, leading to highly consistent results.[17] This makes them the preferred choice for routine assays, screening multiple candidates, and in labs where chemical synthesis expertise is limited.

  • For In-Vivo Studies and Sensitive Systems: Commercial SPAAC kits are the essential tool when copper cannot be tolerated. The bioorthogonality of the strain-promoted reaction allows for specific labeling in complex biological environments, including live cells, without the concern of metal-induced cytotoxicity or interference with cellular processes.[10] While the kinetics are slower, the specificity and safety are unmatched for these delicate applications.

G start Start: Select Labeling Strategy q1 Is the application in live cells or with a copper-sensitive protein? start->q1 q2 Is maximum flexibility or a custom probe required? q1->q2 No res1 Use Commercial SPAAC Kit q1->res1 Yes q3 Is speed and high reproducibility the top priority? q2->q3 No res2 Use Component-Based (DIY) Approach q2->res2 Yes q3->res2 No (Cost is priority) res3 Use Commercial CuAAC Kit q3->res3 Yes

Caption: Decision-making flowchart for selecting a bioconjugation strategy.

Conclusion

The benchmarking of a component-based workflow against commercial kits reveals a clear trade-off between flexibility and convenience. A DIY approach, empowered by versatile building blocks like this compound derivatives, provides the ultimate control for novel applications and cost-conscious, large-scale projects. However, this control comes at the cost of significant upfront time and expertise for optimization. Commercial kits, both copper-catalyzed and copper-free, offer a robust, reliable, and rapid solution for routine and sensitive applications, ensuring high reproducibility with minimal effort. As a senior application scientist, my recommendation is to align your choice of workflow with the primary objective of your experiment: for discovery and scale, build it yourself; for speed and certainty, use a kit.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Boc-2-Propargyl-L-glycinol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that innovation in drug development is intrinsically linked to a culture of safety. The compounds we synthesize, like Boc-2-Propargyl-L-glycinol, are powerful tools. However, their lifecycle doesn't end upon reaction completion. Proper disposal is not just a regulatory hurdle; it is a fundamental aspect of responsible research that protects you, your colleagues, and the environment. This guide provides a direct, field-proven protocol for the safe disposal of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each critical step.

The core principle for disposing of this compound is to treat it unequivocally as hazardous chemical waste . This classification is not arbitrary; it is dictated by the specific chemical functionalities present in the molecule. While the L-glycinol backbone and the Boc protecting group have their own handling considerations, the primary driver for this classification is the propargyl group . The terminal alkyne in the propargyl moiety is a high-energy functional group known for its reactivity.[1] Related compounds, such as propargyl alcohol, are toxic, flammable, and can be reactive, sometimes explosively, under specific conditions.[2][3][4] Therefore, all waste streams containing this compound must be managed to mitigate these intrinsic hazards.

Disclaimer: This guide provides a framework based on established safety principles. However, you must always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.[5]

Hazard Profile and Personal Protective Equipment (PPE)

A thorough risk assessment begins with understanding the compound's hazards and ensuring appropriate barriers are in place. The data below is synthesized from information on the compound's constituent parts and structurally similar molecules.

Table 1: Hazard Identification and Incompatibilities
Hazard CategoryDescriptionRationale & Causality
Acute Toxicity May be harmful if swallowed or inhaled.[6][7]The base structure and similar compounds show potential for toxicity. Inhalation of dust or aerosols should be minimized.
Irritation Causes skin and serious eye irritation. May cause respiratory tract irritation.[6][7][8]Common hazard for functionalized amino acid derivatives. Direct contact with skin or eyes must be prevented.
Reactivity The terminal alkyne of the propargyl group can be reactive.[1]This functional group is energy-rich and can participate in unintended reactions, particularly with strong oxidizing agents.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1][6][8]Mixing with these substances can lead to vigorous, exothermic, or violent reactions. Waste segregation is critical to prevent this.[9]
Table 2: Required Personal Protective Equipment (PPE)
PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.[5]Protects against splashes of solutions or contact with solid particles, preventing serious eye irritation or damage.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[11]Prevents skin contact, which can cause irritation and potential absorption. Gloves should be inspected before use.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Protection Handle in a well-ventilated area, preferably a chemical fume hood.[5][6]Minimizes the risk of inhaling dust or aerosols. A NIOSH-approved respirator may be required if dust generation is unavoidable.[8]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for ensuring safety and regulatory compliance. This protocol covers the entire process from the point of waste generation to its final collection.

Step 1: Waste Identification and Segregation

The first and most critical step is the correct classification and separation of waste.

  • Classify as Hazardous: All waste containing this compound must be classified as hazardous chemical waste. This includes the pure compound, reaction mixtures, solutions, and contaminated labware (e.g., pipette tips, gloves, weigh boats, absorbent pads).[1][12][13]

  • Segregate at the Source: Do not mix this compound waste with other waste streams unless compatibility is confirmed.[11] Maintain dedicated waste containers.

  • Avoid Incompatibles: Crucially, ensure this waste is kept separate from strong oxidizing agents, acids, and bases to prevent dangerous reactions.[9]

Step 2: Proper Containerization

The integrity of your waste container is your primary line of defense against leaks and spills.

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a chemically compatible material such as high-density polyethylene (HDPE) or glass.[1][14] The container must have a secure, tight-fitting screw cap.[9][15]

  • Collect Different Waste Forms:

    • Solid Waste: Collect unused solid compound and contaminated consumables (gloves, wipes) in a designated solid waste container.[13][16]

    • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container.[13]

    • Sharps Waste: Any contaminated sharps (needles, glass pipettes) must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.[13][16]

  • Prevent Overfilling: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[9]

Step 3: Accurate and Clear Labeling

Proper labeling is a regulatory requirement and essential for communicating hazards to everyone in the laboratory and to waste handlers.

  • Apply a Hazardous Waste Label: Affix your institution's official hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete All Information: The label must include:

    • The words "Hazardous Waste".[13]

    • The full, unabbreviated chemical name: "this compound".[13]

    • A list of all other components in the container, including solvents and their approximate percentages.

    • The date waste was first added (accumulation start date).

    • The associated hazard warnings (e.g., Irritant, Reactive).

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation prior to collection.

  • Use a Designated SAA: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][17] This area must be at or near the point of waste generation and under the control of the lab personnel.

  • Ensure Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[14]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[12][15] This is a common regulatory violation and is crucial for preventing spills and vapor release.

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for proper disposal.

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or its designated licensed chemical waste contractor.[13][18]

  • Do Not Use Drains or Trash: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink.[1][12] This action is illegal and environmentally harmful.

  • Decontaminate Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous liquid waste.[12][19] After triple-rinsing and defacing the label, the container can typically be disposed of as non-hazardous waste, but confirm this procedure with your EHS office.[12]

Emergency Procedures: Spill Management

In the event of a spill, a prepared and swift response is critical to ensure safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill , ensure you have the correct PPE. Absorb the spill with an inert, non-combustible material like sand, vermiculite, or a chemical absorbent pad.[6][18] Avoid generating dust.[6]

  • Collect and Contain: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[13]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Large Spills: For a large spill , evacuate the immediate area. Prevent entry and contact your institution's emergency response team or EHS department immediately.[18]

Visualizing the Disposal Workflow

The following diagram outlines the logical flow for the proper management of this compound waste.

G Disposal Workflow for this compound cluster_generation Point of Generation cluster_procedure Disposal Procedure cluster_final Final Disposition start Waste Generated (Solid, Liquid, Sharps) segregate Step 1: Segregate Waste - Classify as Hazardous - Separate from Incompatibles start->segregate Initiate Protocol containerize Step 2: Containerize - Use Compatible, Sealed Container segregate->containerize label_waste Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name & Contents containerize->label_waste store Step 4: Store Safely - Designated SAA - Secondary Containment label_waste->store end_proc Step 5: Arrange Pickup Contact EHS for Disposal store->end_proc Request Collection

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-2-Propargyl-L-glycinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for our valued partners in research, science, and drug development. This document moves beyond a simple checklist to provide a deep, procedural understanding of the necessary personal protective equipment (PPE) and handling protocols for Boc-2-Propargyl-L-glycinol. Our commitment is to empower your research with the highest standards of safety and operational excellence.

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety protocol can be constructed by analyzing its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the L-glycinol backbone, and the chemically reactive terminal propargyl group. This guide extrapolates data from structurally similar compounds to establish a conservative and safety-first approach.

At-a-Glance Safety Profile & Hazard Analysis

To effectively mitigate risk, we must first understand the nature of the potential hazards. The primary concerns with this compound stem from the reactivity of the propargyl group and the general irritant nature of similar organic molecules.

Functional GroupAssociated HazardsRationale & Causality
Propargyl Group (-C≡CH) Reactivity, Potential Toxicity, FlammabilityThe terminal alkyne is characterized by high electron density and is chemically reactive.[1] It can undergo energetic reactions and is considered the primary hazard driver in related molecules.[2][3] Propargyl alcohol, a related substance, is known to be toxic and can cause severe skin and eye irritation.[4][5]
Boc Protecting Group Acid Lability, Gas EvolutionThe Boc group is stable under many conditions but is designed to be removed by strong acids.[6][7][8][9] This deprotection generates a tert-butyl cation and, ultimately, gaseous byproducts like CO2 and isobutylene, which can cause pressure buildup in closed systems.[10]
Amino Alcohol Backbone Skin, Eye, and Respiratory IrritationSimilar small organic molecules, such as Boc-glycinol, are classified as causing skin, eye, and respiratory irritation.[11] Therefore, it is prudent to assume this compound may be harmful if inhaled, swallowed, or absorbed through the skin.[11][12]

Based on this analysis, all handling of this compound should be performed with the assumption that the compound is an irritant and possesses unknown toxicity.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following equipment is mandatory for all personnel handling this compound.

PPE CategorySpecificationPurpose & Best Practices
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield worn over goggles is required when handling solutions or performing tasks with a splash risk.Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact. Always inspect gloves for tears before use. For extended operations or handling larger quantities, consider double-gloving. Change gloves immediately if contamination occurs.[13][14]
Body Protection A chemical-resistant laboratory coat with long sleeves, fully buttoned.Minimizes the risk of skin exposure on the arms and torso. Clothing worn underneath should be non-synthetic and cover the legs.
Respiratory Protection All handling of the solid or concentrated solutions must occur in a certified chemical fume hood. If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is required.Minimizes the inhalation of dust, aerosols, or vapors.[13][15]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills.

Step-by-Step Operational & Handling Plan

Adherence to a strict, logical workflow is paramount for safety and experimental integrity. This protocol covers the lifecycle of the compound in your laboratory, from receipt to disposal.

Preparation and Weighing
  • Area Preparation : Designate a work area within a certified chemical fume hood. Ensure the sash is at the appropriate working height.

  • Don PPE : Before handling the primary container, put on all required PPE as outlined in the table above.

  • Weighing : As this compound is typically a solid, perform all weighing operations within the fume hood to contain any dust.[16] Use a dedicated spatula and weigh paper.

  • Container Management : Keep the primary container tightly sealed when not in use to prevent contamination and potential exposure.

Dissolution and Use
  • Solvent Addition : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Transfers : Use appropriate tools, such as a clean spatula or powder funnel, for transfers to reaction vessels.

  • Reaction Setup : All reaction vessels must be clearly labeled. If a reaction is to be heated, use a controlled heating source like a mantle or bead bath; avoid open flames.[13]

Emergency Procedures: Spills and Exposures

Preparedness is a critical component of laboratory safety.

  • In Case of Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[11][17]

  • In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][17]

  • In Case of Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[18]

  • In Case of a Spill :

    • Evacuate all non-essential personnel from the immediate area.[14]

    • Ensure the area is well-ventilated, keeping operations within the fume hood if possible.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[14][19]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[19]

    • Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.

Comprehensive Disposal Plan

Proper disposal is a legal and ethical responsibility to protect personnel and the environment. All materials that have come into contact with this compound must be treated as hazardous chemical waste.[2]

Waste Segregation and Collection
  • Solid Waste : Collect unused or expired solid compound, contaminated weighing papers, gloves, and other disposable labware into a dedicated, sealed, and clearly labeled solid hazardous waste container.[20]

  • Liquid Waste : Collect all solutions containing the compound and any rinsates from cleaning contaminated glassware into a separate, leak-proof, and clearly labeled liquid hazardous waste container.[20]

  • Do Not Mix : Do not mix propargyl-containing waste with other waste streams unless compatibility is confirmed by your institution's safety office.[2]

Containerization and Labeling
  • Use Compatible Containers : Ensure waste containers are made of a chemically compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[2]

  • Label Clearly : All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the mixture.[14]

Final Disposal
  • Storage : Store sealed waste containers in a designated, cool, dry, and well-ventilated chemical waste accumulation area, away from incompatible materials.

  • Professional Disposal : Arrange for the pickup and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][14][20]

Visual Workflow and Reference Summary

To synthesize this information, the following diagram illustrates the complete, safety-first workflow for handling this compound.

G Safe Handling Workflow: this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Post-Handling & Disposal A Risk Assessment (Review SDS of Analogs) B Verify Fume Hood Functionality A->B C Select & Don Mandatory PPE B->C D Weigh Solid Compound C->D Proceed to Handling E Dissolve & Transfer D->E F Perform Reaction E->F G Segregate Waste (Solid, Liquid, Sharps) F->G Experiment Complete H Label Hazardous Waste Container G->H I Store in Designated Area H->I J Contact EHS for Pickup I->J

Caption: A flowchart outlining the key steps for the safe and compliant handling of this compound.

By integrating these protocols into your laboratory's standard operating procedures, you build a resilient culture of safety, ensuring the well-being of your team and the integrity of your groundbreaking research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-2-Propargyl-L-glycinol
Reactant of Route 2
Boc-2-Propargyl-L-glycinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.